molecular formula BrCl3 B076596 Bromine trichloride CAS No. 12360-50-8

Bromine trichloride

Cat. No.: B076596
CAS No.: 12360-50-8
M. Wt: 186.26 g/mol
InChI Key: BVZHHYGKLICOLC-UHFFFAOYSA-N
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Description

Bromine trichloride, also known as this compound, is a useful research compound. Its molecular formula is BrCl3 and its molecular weight is 186.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

12360-50-8

Molecular Formula

BrCl3

Molecular Weight

186.26 g/mol

IUPAC Name

trichloro-λ3-bromane

InChI

InChI=1S/BrCl3/c2-1(3)4

InChI Key

BVZHHYGKLICOLC-UHFFFAOYSA-N

SMILES

ClBr(Cl)Cl

Canonical SMILES

ClBr(Cl)Cl

Other CAS No.

12360-50-8

Synonyms

bromine trichloride

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bromine Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromine trichloride (BrCl₃) is a reactive interhalogen compound with significant potential in various chemical applications. This technical guide provides a comprehensive overview of the synthesis and characterization of BrCl₃. It includes a detailed experimental protocol for its preparation from elemental bromine and chlorine, a summary of its key physicochemical and spectroscopic properties in tabular format for easy reference, and a visual representation of the experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who are interested in the properties and applications of this versatile halogenating agent.

Introduction

Interhalogen compounds, formed by the combination of two different halogens, are a class of highly reactive molecules with unique chemical properties. This compound (BrCl₃), an AX₃ type interhalogen, is a noteworthy example. It is a strong oxidizing and halogenating agent.[1] Understanding its synthesis and characterizing its properties are crucial for its safe handling and effective utilization in various synthetic pathways, including those relevant to drug development. This guide outlines a laboratory-scale synthesis and details the key characterization techniques used to confirm the identity and purity of the compound.

Synthesis of this compound

The synthesis of this compound is achieved through the direct reaction of elemental bromine (Br₂) and chlorine (Cl₂). The reaction is typically carried out at low temperatures to control its exothermicity and favor the formation of the desired product.

Experimental Protocol

Materials:

  • Liquid Bromine (Br₂)

  • Chlorine gas (Cl₂)

  • Anhydrous solvent (e.g., carbon tetrachloride, CCl₄)

  • Reaction vessel equipped with a gas inlet, a stirrer, and a cooling bath (e.g., dry ice/acetone)

  • Gas flow meter

Procedure:

  • Preparation of the Reaction Setup: A clean, dry reaction vessel is assembled and purged with an inert gas (e.g., nitrogen or argon) to remove any moisture. The vessel is then cooled to the desired reaction temperature, typically between -20°C and -80°C, using a suitable cooling bath.

  • Introduction of Reactants: A pre-weighed amount of liquid bromine is dissolved in the anhydrous solvent within the cooled reaction vessel.

  • Reaction with Chlorine: Chlorine gas is then slowly bubbled through the bromine solution at a controlled rate. The molar ratio of chlorine to bromine should be carefully monitored to favor the formation of BrCl₃. A stoichiometric excess of chlorine is often used.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the color change of the solution.

  • Isolation of the Product: Once the reaction is complete, any excess dissolved chlorine gas is removed by purging the solution with a slow stream of inert gas at low temperature. The resulting solution of this compound in the anhydrous solvent is then ready for characterization or further use. Due to its high reactivity and instability, especially in the presence of moisture, BrCl₃ is typically prepared and used in situ.

Characterization of this compound

A combination of spectroscopic and analytical techniques is employed to characterize the structure, purity, and properties of the synthesized this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula BrCl₃
Molecular Weight 186.26 g/mol
Appearance Yellowish liquid or solid
Molecular Geometry T-shaped
CAS Number 12360-50-8
Spectroscopic Data

Spectroscopic methods are essential for elucidating the molecular structure and bonding of this compound.

Spectroscopic TechniqueObserved FeatureInterpretation
Infrared (IR) Spectroscopy Strong absorption band around 450 cm⁻¹Br-Cl stretching vibration[2]
Raman Spectroscopy Strong scattering peak around 450 cm⁻¹Symmetric Br-Cl stretching vibration[2]
Mass Spectrometry Molecular ion peaks corresponding to the isotopic distribution of Br and Cl.Confirmation of molecular weight and elemental composition.
Structural Data

X-ray crystallography provides precise information on the bond lengths and angles within the this compound molecule in the solid state.

Structural ParameterValue
Br-Cl Bond Length ~2.13 Å[2]

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization of this compound.

Synthesis_Characterization_BrCl3 cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start Start reactants Reactants: - Bromine (Br₂) - Chlorine (Cl₂) start->reactants reaction Low-Temperature Reaction (-20°C to -80°C) in Anhydrous Solvent reactants->reaction product This compound (BrCl₃) in solution reaction->product ir_raman IR/Raman Spectroscopy product->ir_raman mass_spec Mass Spectrometry product->mass_spec xray X-ray Crystallography product->xray spectroscopic_data Spectroscopic Data (Vibrational Frequencies) ir_raman->spectroscopic_data molecular_weight Molecular Weight Confirmation mass_spec->molecular_weight structural_info Structural Information (Bond Lengths, Geometry) xray->structural_info

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined experimental protocol offers a practical approach for its laboratory preparation. The tabulated physicochemical, spectroscopic, and structural data serve as a quick and valuable reference for researchers. The provided workflow diagram visually summarizes the entire process, from starting materials to data analysis. A thorough understanding of these aspects is essential for the safe and effective application of this compound in chemical synthesis and research.

References

"physical and chemical properties of Bromine trichloride"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Bromine Trichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BrCl₃) is an interhalogen compound composed of one bromine atom covalently bonded to three chlorine atoms. As with other interhalogens, it is a highly reactive and strong oxidizing agent. Its distinct molecular structure and polarity make it a subject of interest in synthetic chemistry. This guide provides a comprehensive overview of its known physical and chemical properties, synthesis, and characterization methodologies, compiled from computational and experimental data.

Physical Properties

The physical characteristics of this compound are determined by its molecular weight, structure, and the nature of the Br-Cl bond. It is generally described as a yellow-brown liquid at room temperature with a pungent, irritating odor[1]. The molecule adopts a T-shaped geometry due to the presence of two lone pairs of electrons on the central bromine atom, which results in a net dipole moment, rendering the molecule polar[2][3][4].

Data Summary: Physical Characteristics

The quantitative physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula BrCl₃[2][5]
Molecular Weight 186.26 g/mol [1][2][5]
Molecular Geometry T-shaped[2][4]
Polarity Polar[3]
Br-Cl Bond Length 2.13 Å (Experimental)[2]
Cl-Br-Cl Bond Angle 107.7° (Experimental)[2]
XLogP3-AA 3.4[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 0[5]
Molecular Geometry and Polarity

The molecular geometry of BrCl₃ is a direct consequence of the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central bromine atom has five electron domains: three bonding pairs with chlorine and two non-bonding lone pairs. To minimize repulsion, these domains arrange in a trigonal bipyramidal electron geometry. The two lone pairs occupy equatorial positions, forcing the three chlorine atoms into a "T" shape[2][4]. This asymmetrical arrangement of polar Br-Cl bonds, arising from the difference in electronegativity between bromine (2.96) and chlorine (3.16), results in a net molecular dipole moment, making BrCl₃ a polar molecule[3].

Br Br Cl1 Cl Br->Cl1 Cl2 Cl Br->Cl2 Cl3 Cl Br->Cl3 LP1 e⁻ pair LP2 e⁻ pair

Caption: T-shaped molecular geometry of this compound (BrCl₃).

Chemical Properties and Reactivity

This compound is a potent oxidizing agent and participates readily in halogen-exchange reactions[2]. Its reactivity is a key feature, making it useful in specific synthetic applications but also requiring careful handling.

  • Oxidizing Agent : Like many interhalogens, BrCl₃ acts as a strong oxidizing agent[1][2]. Chlorine is more electronegative than bromine, leading to a partial positive charge on the bromine atom, which facilitates its role as an electron acceptor.

  • Reactions with Ions : It is known to react with bromite (BrO₂⁻) and chlorite (ClO₂⁻) ions in solution. These reactions proceed via a bromine cation (Br⁺) transfer mechanism[6].

  • Halogenation : The compound can be used in halogenation reactions, although its high reactivity can sometimes lead to non-selective reactions or decomposition of organic substrates[2].

Synthesis and Experimental Protocols

The primary synthesis of this compound involves the direct reaction of molecular bromine (Br₂) and chlorine (Cl₂).

Br2 Bromine (Br₂) Reactants Reactants Br2->Reactants Cl2 Chlorine (Cl₂) Cl2->Reactants Conditions Conditions: -50°C CCl₄ Solvent Reactants->Conditions Product This compound (BrCl₃) Conditions->Product Yield: 65-75%

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis from Elemental Halogens

This protocol is a representative methodology based on reported reaction conditions[2]. All operations must be conducted in a well-ventilated fume hood using appropriate personal protective equipment due to the hazardous nature of halogens.

  • Apparatus Setup : A three-necked flask equipped with a mechanical stirrer, a gas inlet, and a low-temperature thermometer is assembled. The system must be thoroughly dried and purged with an inert gas (e.g., argon or nitrogen) to exclude moisture.

  • Solvent and Reactant Preparation : The reaction flask is charged with carbon tetrachloride (CCl₄) and cooled to a stable temperature of -50°C using a suitable cooling bath (e.g., a dry ice/acetone slush).

  • Addition of Bromine : A stoichiometric amount of liquid bromine (Br₂) is slowly added to the cooled solvent with vigorous stirring.

  • Addition of Chlorine : Gaseous chlorine (Cl₂) is bubbled through the solution at a controlled rate. The stoichiometry should be carefully monitored to ensure a molar ratio of 1:3 (Br₂:Cl₂). The temperature must be maintained at -50°C throughout the addition.

  • Reaction and Monitoring : The reaction mixture is stirred at -50°C for a specified period. The progress of the reaction can be monitored by observing the color change of the solution.

  • Workup and Isolation : Upon completion, any excess dissolved chlorine is removed by purging with inert gas. The resulting product, this compound, is maintained at low temperature as it is unstable. Further purification is typically challenging due to its reactivity and thermal instability.

Characterization and Analysis

The structural integrity and purity of a BrCl₃ sample are confirmed using a combination of spectroscopic and analytical techniques[2].

Data Summary: Spectroscopic and Analytical Data
TechniqueObservationPurposeReference
IR/Raman Spectroscopy Br-Cl stretching modes identified around 450 cm⁻¹Confirms bond symmetry and presence of Br-Cl bonds[2]
Mass Spectrometry (MS) Molecular ion peaks at m/z 186 (³⁵Cl) and 188 (³⁷Cl)Verifies molecular weight and isotopic pattern[2]
X-ray Crystallography Resolves crystal structureDetermines precise bond angles and lengths[2]
Titration Titration against sodium thiosulfate (Na₂S₂O₃)Quantifies residual halogens for purity assessment[2]
Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive analysis of a newly synthesized batch of this compound.

start Synthesized BrCl₃ Sample split Divide Sample for Analysis start->split spec Spectroscopic Analysis split->spec Path 1 titration Purity Assessment split->titration Path 2 cryst Structural Elucidation split->cryst Path 3 ms Mass Spectrometry spec->ms ir_raman IR / Raman Spectroscopy spec->ir_raman titrate Titration vs. Na₂S₂O₃ titration->titrate xray X-Ray Crystallography cryst->xray res_mw Result: Molecular Weight Isotopic Ratio ms->res_mw res_bonds Result: Br-Cl Bonds Symmetry ir_raman->res_bonds res_purity Result: Quantitative Purity titrate->res_purity res_struct Result: Bond Lengths Bond Angles xray->res_struct

Caption: Experimental workflow for the characterization of BrCl₃.

References

"Lewis structure and polarity of Bromine trichloride"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Lewis Structure and Polarity of Bromine Trichloride (BrCl3)

This guide provides a comprehensive analysis of the Lewis structure, molecular geometry, and polarity of this compound (BrCl3). The determination of these properties is fundamental in understanding the reactivity and physical characteristics of this interhalogen compound.

Determination of the Lewis Structure

The construction of the Lewis structure for BrCl3 is the foundational step in predicting its molecular geometry and polarity. This process involves a systematic accounting of valence electrons and their arrangement to satisfy, where possible, the octet rule.

Step 1: Total Valence Electron Count Both Bromine (Br) and Chlorine (Cl) are in Group 17 of the periodic table, meaning each atom contributes seven valence electrons.[1]

  • Valence electrons from Bromine: 1 x 7 = 7

  • Valence electrons from Chlorine: 3 x 7 = 21

  • Total Valence Electrons : 7 + 21 = 28

Step 2: Identification of the Central Atom The central atom is typically the least electronegative element in the molecule. Comparing Bromine and Chlorine, Bromine is less electronegative.[1][2] Therefore, Br is the central atom, surrounded by three Cl atoms.

Step 3: Electron Pair Distribution Initially, single bonds are formed between the central Bromine atom and each of the three Chlorine atoms, accounting for 3 x 2 = 6 electrons. The remaining 22 electrons are distributed to satisfy the octets of the terminal atoms first. Each Chlorine atom requires 6 additional electrons (3 lone pairs) to complete its octet, consuming another 3 x 6 = 18 electrons.

The final 4 remaining electrons (28 - 6 - 18 = 4) are placed on the central Bromine atom as two lone pairs.[3][4] The resulting Lewis structure shows the central Bromine atom bonded to three Chlorine atoms and possessing two lone pairs of electrons. This arrangement means the Bromine atom has an "expanded octet," with 10 valence electrons in its vicinity, which is permissible for elements in the third period and below.[3][4]

Molecular Geometry via VSEPR Theory

The Valence Shell Electron Pair Repulsion (VSEPR) theory is employed to predict the three-dimensional arrangement of atoms in a molecule. The geometry is determined by minimizing the electrostatic repulsion between electron groups (bonding pairs and lone pairs) around the central atom.

  • Electron Geometry : The central Bromine atom has five electron groups: three bonding pairs (Br-Cl) and two lone pairs.[5][6] The arrangement that minimizes repulsion for five electron groups is trigonal bipyramidal .[6]

  • Molecular Geometry : The shape of the molecule is defined by the positions of the atoms only. According to VSEPR theory, the lone pairs occupy the equatorial positions of the trigonal bipyramid to minimize repulsion. This leaves the three Chlorine atoms in a configuration known as T-shaped .[5][7] The bond angles in an ideal T-shaped molecule are approximately 90° and 180°.[8]

Polarity of this compound

The overall polarity of a molecule is a function of both bond polarity and molecular geometry.

Bond Polarity Polarity in a covalent bond arises from a difference in electronegativity between the bonded atoms. Chlorine is more electronegative than Bromine.[2][9][10] The electronegativity values are approximately 3.16 for Chlorine and 2.96 for Bromine.[9] This difference (ΔEN = 0.20) results in polar covalent Br-Cl bonds, where the electron density is shifted towards the Chlorine atoms, creating a partial negative charge (δ-) on the Chlorine atoms and a partial positive charge (δ+) on the Bromine atom.[9]

Molecular Polarity For a molecule to be polar, it must contain polar bonds and have a molecular geometry that does not allow for the cancellation of the individual bond dipoles. The T-shaped geometry of BrCl3 is asymmetrical. The dipole moments of the three Br-Cl bonds do not cancel each other out. Furthermore, the presence of the two lone pairs on the central Bromine atom contributes to an uneven distribution of electron density across the molecule.[11] This results in a net molecular dipole moment, rendering BrCl3 a polar molecule .[8][9]

Summary of Properties

The key quantitative and qualitative data for this compound are summarized in the table below.

PropertyValue / Description
Total Valence Electrons28
Central AtomBromine (Br)
Bonding Electron Pairs3
Lone Pairs on Central Atom2
Electronegativity of Br~2.96
Electronegativity of Cl~3.16
Br-Cl Electronegativity Δ~0.20
Bond TypePolar Covalent
Electron GeometryTrigonal Bipyramidal[6]
Molecular GeometryT-shaped[5][7]
Hybridizationsp³d[5][7]
Bond AnglesApprox. 90° and 180°[8]
Overall Molecular PolarityPolar[8][9]

Visualization of Conceptual Workflow

The logical progression from fundamental atomic properties to the determination of molecular polarity for BrCl3 is illustrated below.

BrCl3_Polarity_Workflow cluster_inputs Initial Data cluster_lewis Lewis Structure & VSEPR cluster_polarity Polarity Analysis Valence_e Valence Electrons (Br=7, Cl=7) Lewis Lewis Structure (28 total e-) Valence_e->Lewis EN Electronegativity (Cl > Br) Bond_Polarity Polar Br-Cl Bonds EN->Bond_Polarity Electron_Groups 5 Electron Groups (3 Bonding, 2 Lone Pairs) Lewis->Electron_Groups E_Geom Electron Geometry: Trigonal Bipyramidal Electron_Groups->E_Geom M_Geom Molecular Geometry: T-Shaped Electron_Groups->M_Geom Net_Dipole Net Dipole Moment (Asymmetrical Shape) M_Geom->Net_Dipole Bond_Polarity->Net_Dipole Conclusion Result: BrCl3 is a Polar Molecule Net_Dipole->Conclusion

Caption: Logical workflow for determining the polarity of BrCl3.

References

Thermodynamic Properties of Bromine Trichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromine trichloride (BrCl₃) is a lesser-known interhalogen compound that, despite its potential as a reactive agent, remains poorly characterized in terms of its fundamental thermodynamic properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermodynamic and structural properties of BrCl₃. Due to a notable scarcity of direct experimental data, this document emphasizes theoretical and computational approaches for estimating its properties, alongside a detailed discussion of the experimental protocols that would be necessary for their empirical determination. By comparing BrCl₃ with analogous, better-studied interhalogen compounds, this guide aims to provide a robust framework for researchers interested in the chemistry and potential applications of this reactive molecule.

Introduction

Interhalogen compounds, formed by the combination of two different halogens, are a class of highly reactive molecules with applications in various fields, including as powerful fluorinating or chlorinating agents.[1][2] this compound (BrCl₃) is an AX₃-type interhalogen, analogous to chlorine trifluoride (ClF₃) and bromine trifluoride (BrF₃).[3][4] Like its counterparts, BrCl₃ is expected to be a strong oxidizing agent.[1] However, its inherent instability likely contributes to the limited availability of direct experimental thermodynamic data. This guide synthesizes the available theoretical information and outlines the experimental pathways required to fully characterize its thermodynamic profile.

Molecular Structure and Spectroscopic Properties

The molecular geometry of this compound is predicted to be T-shaped, consistent with the Valence Shell Electron Pair Repulsion (VSEPR) theory for AX₃E₂ molecules (where A is the central atom, X are the bonding atoms, and E are the lone pairs of electrons).[4][5] The central bromine atom is surrounded by three chlorine atoms and two non-bonding electron pairs.[5] This T-shaped structure is also observed in other AX₃ interhalogens like ClF₃ and BrF₃.[3][6][7]

Definitive experimental determination of the bond lengths and angles of BrCl₃ would require sophisticated spectroscopic and diffraction techniques.

Recommended Experimental Protocols for Structural Determination
  • Gas-Phase Electron Diffraction (GED): This technique is a primary method for determining the structure of gaseous molecules by analyzing the scattering of an electron beam.[8] For a molecule like BrCl₃, GED could provide precise measurements of the Br-Cl bond lengths and the Cl-Br-Cl bond angles in the gas phase, free from intermolecular interactions.[8]

  • Microwave Spectroscopy: This method measures the rotational transitions of molecules and can yield highly accurate information about molecular geometry and bond lengths, particularly for polar molecules.

  • Matrix Isolation Spectroscopy: Due to the high reactivity of BrCl₃, matrix isolation is an ideal technique for its study.[9][10] The molecule can be trapped in an inert matrix (such as argon or neon) at cryogenic temperatures, allowing for its characterization by infrared (IR), Raman, and UV-Vis spectroscopy without decomposition or intermolecular reactions.[9][10][11][12] This would provide invaluable data on its vibrational frequencies, which are essential for the calculation of thermodynamic properties like entropy and heat capacity.

Thermodynamic Data

As of this guide's publication, there are no experimentally determined values for the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), or heat capacity (Cp) of this compound in the peer-reviewed literature. The following sections detail the methodologies that would be employed to measure these properties and provide a comparative analysis with related compounds.

Enthalpy of Formation

The standard enthalpy of formation is a critical thermodynamic quantity. For a highly reactive and potentially unstable compound like BrCl₃, direct synthesis from its elements (Br₂ and Cl₂) in a calorimeter would be challenging.

Table 1: Comparison of Enthalpy of Formation for Selected Interhalogen Compounds

CompoundFormulaStateΔHf° (kJ/mol)
Chlorine monofluorideClFgas-50.3
Bromine monochlorideBrClgas14.6
Iodine monochlorideIClgas-23.8
Chlorine trifluorideClF₃gas-163.2
Bromine trifluorideBrF₃gas-300.8
Iodine trichlorideI₂Cl₆solid-89.3
This compound BrCl₃ gas Not available

Data sourced from Chemistry LibreTexts.[3]

Recommended Experimental Protocols for Determining Enthalpy of Formation
  • Reaction Calorimetry: This is the most direct method for measuring the heat of a chemical reaction.[1][13][14] Given the reactivity of BrCl₃, a specialized, corrosion-resistant calorimeter would be required. One possible approach is to measure the enthalpy of a reaction involving BrCl₃, such as its hydrolysis.[15][16][17][18] The hydrolysis of BrCl₃ is expected to be rapid and highly exothermic.[2][19][20][21][22]

    • Reaction: BrCl₃(g) + 2H₂O(l) → HBr(aq) + 3HCl(aq) + O₂(g) (hypothetical)

    • By measuring the heat of this reaction and using known standard enthalpies of formation for the other reactants and products, the ΔHf° of BrCl₃ could be determined using Hess's Law.

  • Bomb Calorimetry: For reactions that produce gases, a constant-volume bomb calorimeter can be used to measure the heat of reaction.[13] This would be suitable for studying the formation or other energetic reactions of BrCl₃.

Entropy and Heat Capacity

Standard molar entropy and heat capacity are typically calculated from spectroscopic data.

Table 2: Comparison of Standard Molar Entropy and Heat Capacity for Selected Interhalogen Compounds

CompoundFormulaStateS° (J/mol·K)Cp (J/mol·K)
Bromine monochlorideBrClgas240.035.0
Chlorine trifluorideClF₃gas281.664.9
Bromine trifluorideBrF₃gas292.571.1
This compound BrCl₃ gas Not available Not available

Note: Data for BrCl and BrF₃ are from various sources and may be subject to some variation. Data for BrCl from the NIST WebBook.[23][24]

Recommended Protocols for Determination and Calculation
  • Spectroscopic Data Collection: As mentioned, matrix isolation IR and Raman spectroscopy would be used to determine the fundamental vibrational frequencies of the BrCl₃ molecule.

  • Statistical Mechanics Calculations: Using the determined molecular geometry, bond lengths, and vibrational frequencies, the standard molar entropy and heat capacity can be calculated using the principles of statistical mechanics. These calculations involve determining the translational, rotational, and vibrational contributions to the overall thermodynamic functions.

Computational Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules like BrCl₃.

G Computational Workflow for BrCl₃ Thermodynamic Properties cluster_0 Quantum Mechanical Calculations cluster_1 Property Derivation Geometry Optimization Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Single Point Energy Single Point Energy Geometry Optimization->Single Point Energy Molecular Structure Molecular Structure Geometry Optimization->Molecular Structure Vibrational Frequencies Vibrational Frequencies Frequency Calculation->Vibrational Frequencies Enthalpy of Formation Enthalpy of Formation Single Point Energy->Enthalpy of Formation Entropy & Heat Capacity Entropy & Heat Capacity Vibrational Frequencies->Entropy & Heat Capacity

Caption: Computational workflow for determining BrCl₃ properties.

Recommended Computational Protocols
  • Ab Initio Methods: High-level ab initio calculations, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), can provide highly accurate energies for the calculation of enthalpy of formation.

  • Density Functional Theory (DFT): DFT methods, such as B3LYP or M06-2X, offer a good balance between computational cost and accuracy for geometry optimization and frequency calculations. These calculated frequencies can then be used to compute entropy and heat capacity.

Reactivity and Stability

This compound is expected to be a highly reactive compound. Interhalogens are generally more reactive than their parent halogens (except for fluorine).[3]

Hydrolysis

The hydrolysis of bromine chlorides is known to be rapid and complex.[19][20][21][22] BrCl₃ is expected to hydrolyze vigorously in water, likely producing a mixture of hydrobromic acid, hydrochloric acid, and possibly oxygen or hypohalous acids, depending on the conditions.

G Hypothetical Hydrolysis Pathway of BrCl₃ BrCl₃ BrCl₃ Reaction Intermediate Reaction Intermediate BrCl₃->Reaction Intermediate H₂O H₂O H₂O->Reaction Intermediate Products Products Reaction Intermediate->Products HBr, HCl, O₂ (possible)

Caption: Simplified hydrolysis pathway for BrCl₃.

Stability

The stability of interhalogen compounds often decreases as the difference in electronegativity between the two halogens decreases and as the number of peripheral halogen atoms increases. Given that attempts to synthesize bromine heptafluoride (BrF₇) have been unsuccessful, leading instead to bromine pentafluoride (BrF₅) and fluorine gas, it is plausible that BrCl₃ is also of limited stability, potentially disproportionating into other bromine and chlorine species.[3][5]

Conclusion

The thermodynamic properties of this compound remain an open area for experimental investigation. This guide has synthesized the available theoretical knowledge and provided a clear roadmap of the experimental and computational protocols required for the full characterization of this intriguing interhalogen compound. The determination of its enthalpy of formation, entropy, and heat capacity would be of significant value to the scientific community, enabling a deeper understanding of its reactivity and potential applications. Researchers are encouraged to employ the advanced calorimetric and spectroscopic techniques outlined herein to fill this notable gap in the chemical literature.

References

A Legacy of Reactivity: An In-depth Technical Guide to the History and Discovery of Interhalogen Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 12, 2025 – This technical guide provides a comprehensive overview of the history, discovery, and synthesis of interhalogen compounds. Aimed at researchers, scientists, and drug development professionals, this document delves into the fascinating narrative of these highly reactive molecules, from their initial discovery in the early 19th century to the synthesis of the most complex examples in the 20th century. It details the experimental protocols for their synthesis, presents key quantitative data in a structured format, and visualizes the historical progression and synthetic pathways.

Introduction

Interhalogen compounds are molecules formed from the covalent bonding of two or more different halogen atoms. With the general formula XYn (where n = 1, 3, 5, or 7, and X is the less electronegative halogen), these compounds exhibit unique and often extreme reactivity, making them powerful fluorinating and halogenating agents. Their discovery and subsequent study have not only expanded our understanding of chemical bonding and molecular structure but have also provided valuable reagents for a wide range of chemical transformations. This guide traces the historical milestones in the discovery of these compounds and provides a technical foundation for their synthesis and characterization.

A Timeline of Discovery

The exploration of interhalogen chemistry began in the early 19th century, shortly after the discovery of the halogens themselves. The timeline below highlights the key discoveries that have shaped our understanding of these remarkable compounds.

Discovery_Timeline cluster_19th_Century 19th Century cluster_20th_Century 20th Century 1814 1814: Iodine Monochloride (ICl) Discovered by Joseph Louis Gay-Lussac 1891 1891: Iodine Pentafluoride (IF5) First synthesized by Henri Moissan 1906 1906: Bromine Trifluoride (BrF3) First described by Paul Lebeau 1930_ClF3 1930: Chlorine Trifluoride (ClF3) First reported by Otto Ruff and H. Krug 1930_IF7 1930: Iodine Heptafluoride (IF7) Discovered by Otto Ruff and Rudolf Keim

Figure 1: A timeline of key discoveries in interhalogen chemistry.

The first interhalogen compound, iodine monochloride (ICl), was discovered in 1814 by Joseph Louis Gay-Lussac.[1] This discovery opened the door to a new class of compounds. It was not until the end of the 19th century that a more complex interhalogen, iodine pentafluoride (IF₅), was synthesized by Henri Moissan in 1891 through the direct reaction of iodine with fluorine gas.[2][3]

The 20th century saw a rapid expansion in the field. In 1906, Paul Lebeau described the synthesis of bromine trifluoride (BrF₃).[4][5][6] The year 1930 was particularly significant, with the teams led by Otto Ruff reporting the discovery of both chlorine trifluoride (ClF₃) and the first hepta-coordinated interhalogen, iodine heptafluoride (IF₇).[6][7][8] These discoveries, particularly of the higher interhalogens, challenged existing theories of chemical bonding and spurred further research into the nature of hypervalent molecules.

Synthesis of Interhalogen Compounds: Experimental Protocols

The synthesis of interhalogen compounds generally involves the direct reaction of halogens or the reaction of a halogen with a lower interhalogen. The reaction conditions, such as temperature, pressure, and stoichiometry, are critical in determining the product.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis X2 Halogen (X2) XY XY X2->XY + Y2 Y2 Halogen (Y2) XY3 XY3 XY->XY3 + Y2 (excess) XY5 XY5 XY3->XY5 + Y2 (excess, high T & P) XY7 XY7 XY5->XY7 + Y2 (excess, high T)

Figure 2: General synthetic pathways for interhalogen compounds.
Synthesis of Diatomic Interhalogens (XY)

Example: Chlorine Monofluoride (ClF)

  • Reaction: Cl₂ + F₂ → 2ClF

  • Methodology: Equal volumes of chlorine and fluorine gas are reacted at approximately 225-250°C in a nickel or copper tube.[9][10] The product is then separated from any unreacted starting materials and byproducts like ClF₃ by fractional condensation.

  • Purification: The gaseous mixture is passed through a trap cooled to -78°C to condense ClF₃ and then through a trap cooled to -140°C to condense ClF, allowing unreacted Cl₂ and F₂ to pass through.

  • Safety: Chlorine and fluorine are highly toxic and corrosive gases. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The apparatus must be scrupulously dried to prevent the formation of explosive chlorine oxides.

Synthesis of Tetra-atomic Interhalogens (XY₃)

Example: Bromine Trifluoride (BrF₃)

  • Reaction: Br₂ + 3F₂ → 2BrF₃

  • Methodology: Bromine vapor is reacted with an excess of fluorine gas at 200°C.[11] The reaction is typically carried out in a nickel or Monel metal reactor to withstand the corrosive nature of the reactants and product.

  • Purification: The crude product is purified by distillation.[12][13]

  • Safety: Bromine trifluoride is a powerful fluorinating agent that reacts violently with water and organic compounds.[5] All handling should be done in a dry, inert atmosphere (e.g., in a glovebox or using a vacuum line).

Synthesis of Hexa-atomic Interhalogens (XY₅)

Example: Iodine Pentafluoride (IF₅)

  • Reaction: I₂ + 5F₂ → 2IF₅

  • Methodology: Solid iodine is reacted with an excess of fluorine gas.[3] The reaction is exothermic and can be initiated by gentle warming.

  • Purification: The product is purified by fractional distillation.

  • Safety: Iodine pentafluoride is a highly reactive and corrosive liquid. It reacts with water to release hydrofluoric acid.[1][14] All manipulations should be performed in a dry apparatus made of materials resistant to fluorine, such as nickel, copper, or fluoropolymers.

Synthesis of Hepta-atomic Interhalogens (XY₇)

Example: Iodine Heptafluoride (IF₇)

  • Reaction: IF₅ + F₂ → IF₇

  • Methodology: Iodine pentafluoride vapor is reacted with an excess of fluorine gas at elevated temperatures (250-300°C).[15]

  • Purification: The product is separated from unreacted starting materials by fractional condensation.

  • Safety: Iodine heptafluoride is a strong oxidizing agent.[16] As with other fluorine-containing interhalogens, it must be handled in a dry, corrosion-resistant system.

Quantitative Data of Selected Interhalogen Compounds

The physical and structural properties of interhalogen compounds are crucial for their application. The following tables summarize key quantitative data for representative interhalogens.

Table 1: Physical Properties of Selected Interhalogen Compounds

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
Chlorine MonofluorideClF54.45-155.6-100.11.62 (liquid at -100°C)
Iodine MonochlorideICl162.3527.2 (α-form)97.43.10
Chlorine TrifluorideClF₃92.45-76.311.81.885 (liquid at 0°C)
Bromine TrifluorideBrF₃136.908.8125.82.803
Bromine PentafluorideBrF₅174.89-60.541.32.465
Iodine PentafluorideIF₅221.909.4100.53.19
Iodine HeptafluorideIF₇259.904.5 (sublimes)4.8 (sublimes)2.8 (solid)

Table 2: Structural Properties of Selected Interhalogen Compounds

CompoundFormulaMolecular GeometryBond Length (Å)Bond Angle (°)
Chlorine MonofluorideClFLinear1.628-
Iodine MonochlorideIClLinear2.321-
Chlorine TrifluorideClF₃T-shapedCl-F (axial): 1.698, Cl-F (equatorial): 1.598F(axial)-Cl-F(equatorial): 87.5
Bromine TrifluorideBrF₃T-shapedBr-F (axial): 1.81, Br-F (equatorial): 1.72F(axial)-Br-F(equatorial): 86.2
Bromine PentafluorideBrF₅Square PyramidalBr-F (apical): 1.68, Br-F (basal): 1.77F(apical)-Br-F(basal): 84.8
Iodine PentafluorideIF₅Square PyramidalI-F (apical): 1.844, I-F (basal): 1.869F(apical)-I-F(basal): 81.9
Iodine HeptafluorideIF₇Pentagonal BipyramidalI-F (axial): 1.786, I-F (equatorial): 1.858F(axial)-I-F(equatorial): 90, F(equatorial)-I-F(equatorial): 72

Conclusion

The history of interhalogen compounds is a testament to the curiosity and perseverance of chemists in pushing the boundaries of our understanding of chemical reactivity and structure. From the initial discovery of iodine monochloride to the synthesis of the highly complex iodine heptafluoride, the study of these compounds has provided invaluable insights into the nature of the chemical bond. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists, enabling the safe and effective utilization of these powerful reagents in their own work. As the demand for novel synthetic methodologies continues to grow, the unique properties of interhalogen compounds will undoubtedly ensure their continued importance in the field of chemistry.

References

Spectroscopic Profile of Bromine Trichloride (BrCl₃): A Theoretical and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of bromine trichloride (BrCl₃), an interhalogen compound of significant interest in synthetic chemistry. Due to the limited availability of direct experimental data for BrCl₃, this document leverages theoretical principles and comparative analysis with analogous compounds, such as bromine trifluoride (BrF₃), to forecast its Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics. This guide is intended to serve as a foundational resource for researchers working with or encountering this reactive species, offering insights into its structural and electronic properties through a spectroscopic lens.

Introduction

This compound (BrCl₃) is an interhalogen compound formed between bromine and chlorine. Like other XY₃ interhalogens, it is expected to be highly reactive. Understanding its spectroscopic signature is crucial for its identification, characterization, and for monitoring its reactions in various chemical processes. This document outlines the theoretically predicted spectroscopic data for BrCl₃ and provides a framework for its experimental investigation.

Molecular Structure and Symmetry

Based on VSEPR theory and by analogy to other AX₃E₂ type molecules (where A is the central atom, X are the bonding atoms, and E are the lone pairs), BrCl₃ is predicted to adopt a T-shaped molecular geometry . The central bromine atom is surrounded by three chlorine atoms and two lone pairs of electrons, leading to a trigonal bipyramidal electron geometry. This T-shaped structure belongs to the C₂ᵥ point group .

The C₂ᵥ symmetry is critical for determining the number and activity of vibrational modes in IR and Raman spectroscopy.

Vibrational Spectroscopy (IR and Raman)

For a non-linear molecule, the number of fundamental vibrational modes is given by 3N-6, where N is the number of atoms. For BrCl₃ (N=4), this results in 6 fundamental vibrational modes. Based on its C₂ᵥ symmetry, all 6 of these modes are predicted to be both Infrared and Raman active .

Predicted Vibrational Modes of BrCl₃

The 6 vibrational modes can be classified into the following symmetry species of the C₂ᵥ point group: 3A₁ + 2B₁ + 1B₂.

Table 1: Predicted Vibrational Modes and Spectroscopic Activity of BrCl₃

Symmetry SpeciesVibrational Motion DescriptionIR ActivityRaman Activity
A₁Symmetric Br-Cl stretch (axial)ActiveActive (Polarized)
A₁Symmetric Br-Cl stretch (equatorial)ActiveActive (Polarized)
A₁Symmetric Cl-Br-Cl bendingActiveActive (Polarized)
B₁Asymmetric Br-Cl stretchActiveActive (Depolarized)
B₁In-plane bendingActiveActive (Depolarized)
B₂Out-of-plane bendingActiveActive (Depolarized)
Experimental Protocol for Vibrational Spectroscopy

Given the reactive and potentially unstable nature of BrCl₃, the following experimental considerations are recommended:

  • Synthesis: BrCl₃ can be synthesized by the direct reaction of bromine and chlorine gas at low temperatures. The stoichiometry must be carefully controlled to favor the formation of BrCl₃ over other bromine chlorides.

  • Sample Handling: All manipulations should be carried out in a dry, inert atmosphere (e.g., nitrogen or argon) using vacuum line techniques or a glovebox. The compound is expected to be sensitive to moisture and light.

  • IR Spectroscopy:

    • Gas-Phase: A gas cell with inert windows (e.g., KBr or CsI) can be used. The spectrum should be recorded at low pressure to minimize intermolecular interactions.

    • Matrix Isolation: For higher resolution and to study the isolated molecule, BrCl₃ can be co-deposited with an inert gas (e.g., argon) onto a cold window (typically ~10-20 K).

  • Raman Spectroscopy:

    • Liquid/Solid Phase: A sealed capillary tube can be used for liquid or low-temperature solid-state measurements. A low-power laser should be employed to avoid photodecomposition. The sample should be cooled to enhance spectral resolution and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectroscopy of BrCl₃ is expected to be challenging due to the quadrupolar nature of both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) isotopes. Quadrupolar nuclei have a non-spherical charge distribution, which leads to rapid nuclear relaxation and consequently very broad NMR signals for covalently bonded atoms.

Predicted NMR Properties of BrCl₃

Table 2: NMR Properties of Bromine and Chlorine Isotopes

IsotopeNatural Abundance (%)Spin (I)Quadrupole Moment (Q) [10⁻²⁸ m²]
⁷⁹Br50.693/2+0.331
⁸¹Br49.313/2+0.276
³⁵Cl75.773/2-0.08165
³⁷Cl24.233/2-0.06435

Due to the large quadrupole moments, high-resolution NMR spectra of BrCl₃ in the liquid state are unlikely to be obtained. The expected signals for both bromine and chlorine would be extremely broad, likely spanning several kilohertz.

Experimental Protocol for NMR Spectroscopy

Should one attempt to acquire NMR data, the following should be considered:

  • Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is necessary.

  • Solvent: A non-coordinating, inert solvent that can dissolve BrCl₃ without reaction is required. Fluorinated solvents might be a possibility, but reactivity must be tested.

  • Technique: Solid-state NMR (SSNMR) at very low temperatures might offer a better chance of observing signals, as the molecular motion is restricted, leading to more defined (though still broad) line shapes. Techniques specifically designed for broad lines, such as Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG), may be necessary.

  • Reference: Due to the lack of data, referencing would be a challenge. An external standard of a known bromine or chlorine-containing compound in the same solvent could be used.

Visualizations

Spectroscopic_Analysis_Workflow Figure 1: Logical workflow for the spectroscopic characterization of BrCl₃. cluster_synthesis Synthesis & Handling cluster_analysis Spectroscopic Analysis cluster_vib Vibrational Techniques cluster_nmr NMR Techniques cluster_data Data Interpretation Synthesis Synthesis of BrCl₃ (Direct Reaction of Br₂ and Cl₂) Handling Inert Atmosphere Handling (Glovebox/Vacuum Line) Synthesis->Handling Vibrational Vibrational Spectroscopy Handling->Vibrational Sample Preparation NMR NMR Spectroscopy Handling->NMR Sample Preparation IR Infrared (IR) (Gas Phase / Matrix Isolation) Vibrational->IR Raman Raman (Liquid / Solid State) Vibrational->Raman Liquid_NMR Liquid-State NMR (High-Field, Broad Signals Expected) NMR->Liquid_NMR Solid_NMR Solid-State NMR (SSNMR) (Low Temperature, QCPMG) NMR->Solid_NMR Vib_Data Vibrational Frequencies (Comparison with Analogs) IR->Vib_Data Vib_data Vib_data Raman->Vib_data NMR_Data Quadrupolar Broadened Spectra (Limited Structural Information) Liquid_NMR->NMR_Data Solid_NMR->NMR_Data Structure Structural Confirmation (T-shape, C₂ᵥ Symmetry) Vib_Data->Structure NMR_Data->Structure

Caption: Figure 1: Logical workflow for the spectroscopic characterization of BrCl₃.

Vibrational_Modes_BrCl3 Figure 2: Relationship between molecular symmetry and spectroscopic activity for BrCl₃. Molecule BrCl₃ Molecule Geometry T-shaped Geometry Molecule->Geometry Symmetry C₂ᵥ Point Group Geometry->Symmetry VibModes 6 Fundamental Vibrational Modes Symmetry->VibModes SelectionRules Symmetry-Based Selection Rules Symmetry->SelectionRules Conclusion All 6 modes are both IR and Raman active VibModes->Conclusion IR_Active IR Active Modes SelectionRules->IR_Active Raman_Active Raman Active Modes SelectionRules->Raman_Active IR_Active->Conclusion Raman_Active->Conclusion

Caption: Figure 2: Relationship between molecular symmetry and spectroscopic activity for BrCl₃.

Conclusion

While direct experimental spectroscopic data for BrCl₃ remains elusive, a robust theoretical framework based on its predicted T-shaped geometry and C₂ᵥ symmetry allows for a detailed forecast of its IR, Raman, and NMR characteristics. This guide provides researchers with the expected spectroscopic signatures and outlines the necessary experimental considerations for the safe handling and analysis of this reactive interhalogen compound. The data presented herein, though predictive, serves as a valuable starting point for the identification and characterization of this compound in complex chemical environments. Further experimental and computational studies are warranted to validate and refine the spectroscopic parameters of this intriguing molecule.

Computational Analysis of Bromine Trichloride Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Bromine trichloride (BrCl₃) is an interhalogen compound with a T-shaped molecular geometry.[1][2] As an AB₃ type interhalogen, the central bromine atom undergoes sp³d hybridization.[2][3] The molecule's structure is characterized by three bonding pairs and two lone pairs of electrons around the central bromine atom, leading to its distinctive shape.[1][4] While its existence is known, BrCl₃ is notably less stable than other interhalogens like ClF₃.[5] Computational chemistry provides a powerful toolkit for investigating the electronic structure, bonding, and energetic factors that govern the stability of such labile molecules.

This technical guide offers an overview of the computational approaches used to study the stability of this compound. It details best-practice theoretical protocols, summarizes key structural and energetic parameters, and provides a logical workflow for researchers aiming to model this and similar unstable molecular systems. The methodologies described are grounded in established quantum chemical techniques, particularly Density Functional Theory (DFT) and ab initio methods, which are standard for modeling the electronic structure and reaction pathways of interhalogen compounds.[6]

Data Presentation: Structural and Energetic Parameters

Quantitative data from dedicated computational studies on this compound is sparse in publicly accessible literature. The following table summarizes approximate values derived from general chemical principles and non-peer-reviewed sources. These values serve as a useful baseline for more rigorous computational investigation.

ParameterApproximate ValueSource/Method
Molecular GeometryT-shapedVSEPR Theory[1][4]
Hybridizationsp³dValence Bond Theory[2][3]
Bond Angle (Cl-Br-Cl)~90°VSEPR Theory[2][6]
Bond Length (Br-Cl)2.12 Å (0.212 nm)Unspecified[6]
Total Bond Energy~600 kJ/molEstimation from single bond energy[6]

Experimental Protocols: A Best-Practice Computational Workflow

The following section outlines a robust computational protocol for investigating the stability of this compound. This methodology is synthesized from best practices in computational chemistry for halogenated and unstable molecules.[7][8]

Software Selection

The calculations can be effectively performed using standard quantum chemistry software packages such as:

  • Gaussian: Widely used for a variety of quantum chemical calculations.

  • ORCA: A powerful and efficient quantum chemistry program package.[6]

  • GAMESS

  • NWChem

Geometry Optimization and Vibrational Frequency Analysis

The first step is to determine the equilibrium geometry of the BrCl₃ molecule.

  • Method: Density Functional Theory (DFT) is a cost-effective and accurate method for this purpose. Recommended functionals for thermochemistry and main group elements include:

    • ωB97X-D: A range-separated hybrid functional with dispersion corrections.[9]

    • M06-2X: A hybrid meta-GGA functional with good performance for thermochemical kinetics.[9]

    • B3LYP: A widely used hybrid functional, often a good starting point.

  • Basis Set: A sufficiently flexible basis set is crucial for accurately describing the electron distribution, especially with the presence of lone pairs and multiple halogen atoms. Recommended basis sets include:

    • aug-cc-pVTZ: Dunning's augmented correlation-consistent triple-zeta basis set is recommended for high accuracy.[4]

    • 6-311++G(d,p): A Pople-style triple-zeta basis set with diffuse and polarization functions is a good alternative.[9]

  • Procedure:

    • Perform a geometry optimization calculation to find the minimum energy structure of BrCl₃.

    • Following optimization, conduct a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

    • The output will provide optimized bond lengths, bond angles, and the vibrational frequencies, which can be compared with experimental infrared (IR) data for validation.[6]

Dissociation Energy Calculation

To quantify the stability of BrCl₃, the bond dissociation energies (BDEs) for relevant decomposition pathways should be calculated. A likely decomposition is BrCl₃ → BrCl + Cl₂.

  • Method: For higher accuracy in energy calculations, it is recommended to use more sophisticated methods or a combination of methods.

    • Coupled Cluster Theory (CCSD(T)): Often considered the "gold standard" in quantum chemistry for single-reference systems, providing benchmark-quality energies.[8] This should be performed on the DFT-optimized geometries (single-point energy calculation).

    • Composite Methods: Methods like G4 or CBS-QB3 are designed to extrapolate to the complete basis set limit and include high-level correlation effects, providing highly accurate thermochemical data.[9]

    • DFT: The aforementioned functionals (ωB97X-D, M06-2X) with a large basis set (e.g., aug-cc-pVTZ) can also provide reliable BDEs.[9]

  • Procedure:

    • Optimize the geometries of the parent molecule (BrCl₃) and all dissociation products (e.g., BrCl, Cl₂).

    • Perform vibrational frequency calculations for all species to obtain the zero-point vibrational energies (ZPVEs).

    • Calculate the high-accuracy single-point energies for all optimized structures using CCSD(T) or a composite method.

    • The dissociation energy (D₀) at 0 K is calculated as: D₀ = [Σ(E_products + ZPVE_products)] - [E_reactant + ZPVE_reactant] Where 'E' is the single-point electronic energy.

    • Enthalpies of formation can be further derived using an appropriate isodesmic or homodesmic reaction scheme if reliable experimental data for related species is available.

Solvation Effects

To model the stability in a condensed phase, the influence of a solvent can be included.

  • Method: Implicit solvation models are computationally efficient and generally effective.

    • Polarizable Continuum Model (PCM): Simulates the bulk solvent as a polarizable continuum.[6]

    • SMD (Solvation Model based on Density): A universal solvation model.

  • Procedure: The geometry optimization and energy calculations described above are repeated, incorporating the chosen solvation model to account for the stabilizing or destabilizing effects of the solvent environment.

Mandatory Visualization

The following diagram illustrates the recommended computational workflow for assessing the stability of this compound.

G start Initial Structure Guess (T-shaped Geometry) opt_freq Geometry Optimization & Vibrational Frequency Analysis (DFT: ωB97X-D / aug-cc-pVTZ) start->opt_freq check_freq Check Frequencies opt_freq->check_freq is_minimum Imaginary Frequencies? check_freq->is_minimum is_minimum->opt_freq Yes, Re-optimize zpe Obtain Zero-Point Vibrational Energies (ZPVE) is_minimum->zpe No (True Minimum) products Define Dissociation Products (e.g., BrCl, Cl₂) opt_products Optimize Product Geometries (Same Level of Theory) products->opt_products sp_products High-Accuracy Energy Calculation for Products opt_products->sp_products sp_energy High-Accuracy Single-Point Energy Calculation (CCSD(T) / aug-cc-pVTZ) bde Calculate Bond Dissociation Energy (BDE) sp_energy->bde sp_products->bde zpe->sp_energy

Caption: Computational workflow for determining the stability of BrCl₃.

References

An In-depth Technical Guide to the Bromine-Chlorine System Phase Diagram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase diagram of the Bromine-Chlorine (Br-Cl) system. The information is compiled from seminal experimental work and is presented to be a valuable resource for professionals in research, science, and drug development who may encounter or utilize this halogen mixture in their work.

Introduction to the Bromine-Chlorine System

The Bromine-Chlorine system is a binary system composed of two halogens that exhibit complete miscibility in the liquid and vapor phases. The system is characterized by the formation of the interhalogen compound, bromine monochloride (BrCl), which exists in equilibrium with its elemental constituents, bromine (Br₂) and chlorine (Cl₂). The phase behavior of this system is critical for understanding its thermodynamic properties and for applications where precise control of its physical state is necessary.

Physical Properties of Pure Components

A foundational understanding of the Br-Cl phase diagram begins with the physical properties of the pure components and the resulting interhalogen compound.

ComponentFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
ChlorineCl₂70.906-101.5[1]-34.04[2]
BromineBr₂159.808-7.2[1][2][3][4]58.8[1][2][4][5]
Bromine MonochlorideBrCl115.357-665 (decomposes)

The Bromine-Chlorine Phase Diagram

The phase diagram of the bromine-chlorine system is a graphical representation of the physical states of the mixture at different temperatures and compositions at a constant pressure. It is a composite of the solid-liquid equilibrium (SLE) and vapor-liquid equilibrium (VLE) data.

Solid-Liquid Equilibrium (SLE)

The solid-liquid equilibrium for the Br-Cl system was experimentally determined by Karsten. This part of the phase diagram illustrates the freezing and melting behavior of the mixtures. The system forms a simple eutectic, indicating that no solid solutions are formed. The two components crystallize as pure bromine and pure chlorine.

Experimental Data for Solid-Liquid Equilibrium

A comprehensive search for the original quantitative data from Karsten's experiments is ongoing. The graphical representation of the phase diagram indicates a eutectic point at a specific composition and temperature, below which the entire mixture is solid.

Vapor-Liquid Equilibrium (VLE)

The vapor-liquid equilibrium data for the Br-Cl system was extensively studied by Cheesman and Scott. Their work provides the boiling point curve (bubble-point line) and the vapor composition curve (dew-point line) at various pressures. The presence of the BrCl equilibrium influences the shape of these curves.

Experimental Data for Vapor-Liquid Equilibrium (at 1 atm)

The following data is derived from the graphical representations in the work of Cheesman and Scott. A search for the full tabulated data is in progress.

Mole Fraction Br₂ (liquid)Bubble Point (°C)Mole Fraction Br₂ (vapor)Dew Point (°C)
0.0-34.00.0-34.0
Data points to be added upon locating the full experimental tables.Data points to be added upon locating the full experimental tables.
1.058.81.058.8

Experimental Protocols

The determination of the Br-Cl phase diagram relies on established thermoanalytical techniques.

Determination of Solid-Liquid Equilibrium (Freezing Point Curve)

The solid-liquid equilibrium is typically determined using thermal analysis . This method involves the following general steps:

  • Sample Preparation : A series of mixtures with known compositions of bromine and chlorine are prepared.

  • Cooling Curves : Each mixture is heated to a molten state and then cooled at a controlled rate. The temperature is recorded as a function of time.

  • Data Analysis : The cooling curves will show changes in slope or plateaus at temperatures corresponding to the start of freezing (liquidus line) and the eutectic temperature.

  • Phase Diagram Construction : The liquidus temperatures for each composition are plotted on a temperature-composition graph to construct the freezing point curves. The eutectic point is the invariant point where the two liquidus curves meet.

Determination of Vapor-Liquid Equilibrium (Boiling Point Diagram)

The vapor-liquid equilibrium is typically determined using an ebulliometer or a similar apparatus that allows for the measurement of the boiling point of a liquid mixture and the composition of the vapor in equilibrium with it. The general procedure is as follows:

  • Sample Preparation : A liquid mixture of bromine and chlorine of a known composition is placed in the ebulliometer.

  • Boiling Point Measurement : The mixture is heated to its boiling point at a constant pressure. The temperature is recorded once it stabilizes.

  • Vapor Sampling and Analysis : A sample of the vapor in equilibrium with the boiling liquid is condensed and collected. The composition of the condensed vapor is then determined, often through analytical techniques such as gas chromatography or titration.

  • Phase Diagram Construction : The boiling points are plotted against the liquid compositions to create the bubble-point line. The corresponding vapor compositions are plotted at the same temperatures to create the dew-point line.

Visualization of Key Processes

Logical Relationship in Phase Transitions

The following diagram illustrates the logical flow of phase transitions for a hypoeutectic mixture in the Br-Cl system upon cooling.

G A Liquid Mixture (L) B Start of Freezing (Pure Component Crystallizes) A->B Cooling C Two-Phase Region (Solid + Liquid) B->C Further Cooling D Eutectic Temperature Reached C->D Continued Cooling E Eutectic Solidification (Remaining Liquid Solidifies) D->E Constant Temperature F Solid Mixture E->F Cooling below Eutectic

Caption: Cooling path for a hypoeutectic Br-Cl mixture.

Experimental Workflow for VLE Determination

The diagram below outlines the general experimental workflow for determining the vapor-liquid equilibrium of a binary mixture.

G cluster_0 Preparation cluster_1 Equilibrium Measurement cluster_2 Analysis cluster_3 Data Plotting A Prepare Mixture of Known Composition B Heat to Boiling in Ebulliometer A->B C Record Stable Boiling Temperature B->C D Condense Vapor Sample C->D E Analyze Vapor Composition D->E F Plot T vs. Liquid Composition (Bubble-Point) E->F G Plot T vs. Vapor Composition (Dew-Point) E->G

Caption: Workflow for Vapor-Liquid Equilibrium determination.

References

Understanding the Reactivity of Bromine Trichloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromine trichloride (BrCl₃) is a reactive interhalogen compound with significant potential in synthetic chemistry, acting as a potent oxidizing and halogenating agent. Despite its utility, comprehensive data on its reactivity, particularly quantitative kinetic and thermodynamic parameters, are scarce in the scientific literature. This technical guide provides a consolidated overview of the known reactivity of this compound, including its chemical and physical properties, stability, and common reactions. Due to the limited availability of specific data for BrCl₃, this guide also incorporates data for the closely related and more extensively studied bromine monochloride (BrCl), which coexists in equilibrium with BrCl₃ in solution. This document aims to serve as a valuable resource for researchers by providing detailed experimental protocols, summarizing available quantitative data, and illustrating key reaction mechanisms and workflows.

Introduction

This compound (BrCl₃) is an interhalogen compound that exhibits high reactivity, making it a subject of interest for various chemical transformations.[1][2] It is known to be a strong oxidizing agent and participates in halogen-exchange reactions, finding applications in organic synthesis and surface modification processes.[1] The central bromine atom in BrCl₃ possesses two lone pairs of electrons, resulting in a T-shaped molecular geometry.[1] Its reactivity is often compared to other interhalogens like bromine trifluoride (BrF₃) and iodine trichloride (ICl₃).[1]

This guide provides a detailed examination of the reactivity of BrCl₃, addressing the challenges posed by its instability and the limited availability of direct experimental data. By supplementing with data from its more stable counterpart, bromine monochloride (BrCl), we aim to provide a practical and comprehensive resource for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1.

PropertyThis compound (BrCl₃)Bromine Monochloride (BrCl)Bromine Trifluoride (BrF₃)Iodine Trichloride (ICl₃)
CAS Number 12360-50-8[1]13863-41-7[3]7787-71-5865-47-4
Molecular Formula BrCl₃[1]BrCl[3]BrF₃[1]ICl₃[1]
Molecular Weight ( g/mol ) 186.26[1]115.36136.90233.26
Appearance Yellow-brown liquid[2]Golden yellow gas[3]Straw-colored liquidBright yellow powder
Melting Point (°C) Decomposes-66[3]8.8Decomposes at 77
Boiling Point (°C) Decomposes5[3]125.8Decomposes
Molecular Geometry T-shaped[1]Linear[1]T-shaped[1]T-shaped (dimerizes to I₂Cl₆ in solid state)[1]

Reactivity and Stability

This compound is a highly reactive compound that acts as a strong oxidizing agent.[1] It is more reactive than bromine monochloride but less reactive than bromine trifluoride.[1] BrCl₃ is unstable and tends to dissociate into bromine monochloride (BrCl) and chlorine (Cl₂). This equilibrium is a key aspect of its chemistry.

Stability and Decomposition

This compound is thermally unstable and decomposes upon heating. It is also highly susceptible to hydrolysis. In aqueous or protic media, it rapidly hydrolyzes to form hydrobromic acid (HBr) and hypochlorous acid (HOCl).[1] It is more stable in anhydrous, nonpolar solvents such as carbon tetrachloride.[1]

Quantitative Reactivity Data

Table 2: Kinetic Data for Bromine Monochloride (BrCl) Reactions

ReactionRate Constant (k)Temperature (°C)ConditionsReference
BrCl + ClO₂⁻5.2 x 10⁶ M⁻¹s⁻¹25Phosphate buffer[4]
BrCl + BrO₂⁻1.9 x 10⁵ M⁻¹s⁻¹25Phosphate buffer[4]
BrCl hydrolysis to HOBr + Cl⁻3.0 x 10⁶ s⁻¹ (first-order)25p[H⁺] 6.4[5]
HOBr + Cl⁻ + H⁺ → BrCl2.3 x 10¹⁰ M⁻²s⁻¹25-[5]

Table 3: Thermodynamic Data for Bromine Monochloride (BrCl) Equilibria

EquilibriumEquilibrium Constant (K)Temperature (°C)ConditionsReference
BrCl(aq) + Cl⁻ ⇌ BrCl₂⁻3.8 M⁻¹25μ = 1.0 M[5]
BrCl(aq) + H₂O ⇌ HOBr(aq) + Cl⁻ + H⁺1.3 x 10⁻⁴ M²5-25μ = 1.0 M[5]

Experimental Protocols

Synthesis of this compound (Laboratory Scale)

Disclaimer: this compound is a highly corrosive and toxic substance. This procedure should only be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Liquid bromine (Br₂)

  • Chlorine gas (Cl₂)

  • Anhydrous carbon tetrachloride (CCl₄)

  • Schlenk flask or a three-necked round-bottom flask

  • Gas inlet tube

  • Dry ice/acetone cold bath (-78 °C)

  • Magnetic stirrer and stir bar

Procedure:

  • Set up the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add a solution of liquid bromine in anhydrous carbon tetrachloride to the cooled flask with stirring.

  • Slowly bubble dry chlorine gas through the bromine solution. The reaction is exothermic and should be controlled by the rate of chlorine addition and the cooling bath.

  • Continue the addition of chlorine until the color of the solution changes from reddish-brown to a deep red or orange, indicating the formation of BrCl₃.

  • The resulting solution of BrCl₃ in CCl₄ should be used immediately for subsequent reactions as it is unstable.

Studying the Reactivity of this compound

A stopped-flow UV-Vis spectrophotometer can be used to monitor the degradation rates of BrCl₃ and its reactions with various substrates.[1]

Procedure:

  • Prepare a fresh solution of BrCl₃ in an appropriate anhydrous, nonpolar solvent (e.g., CCl₄) as described above.

  • Prepare a solution of the substrate to be studied in the same solvent.

  • Use the stopped-flow apparatus to rapidly mix the BrCl₃ solution with the substrate solution.

  • Monitor the change in absorbance at a wavelength where BrCl₃ or the reaction product has a characteristic absorption band.

  • The kinetic data can be analyzed to determine the rate law and rate constant for the reaction.

Reaction Mechanisms

This compound is expected to react with organic molecules via mechanisms similar to other electrophilic halogenating agents.

Electrophilic Addition to Alkenes

BrCl₃ can add across the double bond of an alkene. The reaction likely proceeds through a cyclic bromonium ion intermediate, followed by nucleophilic attack by a chloride ion.

Electrophilic_Addition cluster_intermediate Bromonium Ion Intermediate Alkene R₂C=CR₂ Bromonium R₂C—CR₂  +  Br / \ Cl  Cl Alkene->Bromonium + BrCl₃ BrCl3 BrCl₃ Cl_minus Cl⁻ Product R₂C(Cl)—CR₂(Br)Cl Bromonium->Product + Cl⁻

Electrophilic addition of BrCl₃ to an alkene.
Electrophilic Aromatic Substitution

In the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), BrCl₃ can act as an electrophile to substitute a hydrogen atom on an aromatic ring.

Aromatic_Substitution cluster_intermediate Sigma Complex Intermediate Benzene C₆H₆ Sigma_Complex [C₆H₆BrCl₂]⁺ Benzene->Sigma_Complex + BrCl₃ + AlCl₃ BrCl3 BrCl₃ Catalyst AlCl₃ AlCl4_minus AlCl₄⁻ Product C₆H₅BrCl₂ Sigma_Complex->Product - H⁺ H_plus H⁺

Electrophilic aromatic substitution with BrCl₃.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, characterization, and reactivity studies of this compound.

Workflow Synthesis Synthesis of BrCl₃ (Br₂ + Cl₂ in CCl₄ at -78°C) Characterization Characterization - Vibrational Spectroscopy (IR/Raman) - Mass Spectrometry (MS) - Purity Assessment (Titration) Synthesis->Characterization Reactivity_Studies Reactivity Studies (Stopped-flow UV-Vis) Characterization->Reactivity_Studies Data_Analysis Kinetic and Thermodynamic Data Analysis Reactivity_Studies->Data_Analysis Mechanism_Elucidation Reaction Mechanism Elucidation Data_Analysis->Mechanism_Elucidation Applications Applications in Organic Synthesis Mechanism_Elucidation->Applications

Workflow for studying the reactivity of this compound.

Safety and Handling

This compound is a highly corrosive and toxic substance that should be handled with extreme care in a well-ventilated chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[6]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, organic compounds, and reducing agents.[6]

  • Spills: In case of a spill, evacuate the area and neutralize with a suitable agent like sodium thiosulfate solution. Absorb the neutralized mixture with an inert material and dispose of it as hazardous waste.

  • First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.

Conclusion

This compound is a highly reactive interhalogen with significant potential as an oxidizing and halogenating agent in chemical synthesis. This guide has summarized the current understanding of its reactivity, drawing upon available data and supplementing with information from the more stable bromine monochloride. The provided experimental protocols and reaction mechanisms offer a framework for researchers to safely handle and explore the synthetic utility of this compound. Further research is warranted to fully elucidate the quantitative aspects of BrCl₃ reactivity and expand its applications in drug development and other scientific fields.

References

Methodological & Application

Application Notes and Protocols: The Use of Bromine-Containing Halogenating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of bromine-containing reagents in halogenation reactions. While initial interest was directed towards bromine trichloride (BrCl₃), a thorough review of the scientific literature indicates that this specific interhalogen compound is not commonly employed as a halogenating agent in organic synthesis. Its absence in documented protocols suggests potential instability or unfavorable reactivity compared to other, more established reagents.

Therefore, these notes will focus on the closely related and extensively documented halogenating agent, bromine chloride (BrCl) . Bromine chloride serves as a powerful and versatile reagent for the bromination and bromochlorination of various organic substrates. Additionally, the principles and protocols outlined herein for bromine chloride can be broadly applied to understanding the behavior of mixed bromine-chlorine halogenating systems.

Application of Bromine Chloride (BrCl) in Halogenation Reactions

Bromine chloride is a highly reactive interhalogen compound that acts as a potent electrophile. It is particularly useful for the halogenation of unsaturated compounds such as alkenes and alkynes, as well as for the substitution reactions of aromatic compounds. Due to its polarity (Brδ+—Clδ-), it often reacts to add bromine as the electrophile.

Halogenation of Alkenes

Bromine chloride readily adds across the double bond of alkenes to yield vicinal bromochloroalkanes. The reaction typically proceeds through a bridged bromonium ion intermediate, leading to anti-addition of the bromine and chlorine atoms across the double bond.

General Reaction:

Key Characteristics:

  • Stereochemistry: The reaction is stereospecific, resulting in anti-addition.

  • Regioselectivity: In the case of unsymmetrical alkenes, the bromine atom (the electrophile) typically adds to the more electron-rich carbon, and the chloride anion attacks the more substituted carbon of the bromonium ion intermediate. However, the regioselectivity can be influenced by steric and electronic effects of the substituents on the alkene. For instance, the addition of bromine chloride to propene in aqueous hydrochloric acid gives a nearly 1:1 mixture of 1-bromo-2-chloropropane and 2-bromo-1-chloropropane, indicating complex regiochemical control.[1]

Halogenation of Alkynes

Alkynes react with bromine chloride in a similar fashion to alkenes, undergoing electrophilic addition across the triple bond. The reaction can be controlled to yield either the trans-dibromoalkene with one equivalent of BrCl or a tetrahaloalkane with excess reagent.

General Reaction (with 1 equivalent):

Halogenation of Aromatic Compounds

Aromatic compounds can be brominated using bromine chloride, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The catalyst enhances the electrophilicity of the bromine atom, facilitating electrophilic aromatic substitution.

General Reaction:

Quantitative Data for Bromine Chloride Halogenation

The following table summarizes representative quantitative data for halogenation reactions using bromine-containing reagents, with a focus on bromine chloride where data is available.

SubstrateReagent(s)SolventTemperature (°C)Product(s)Yield/RatioCitation(s)
PropeneBrCl / aq. HClWater/HClNot Specified1-bromo-2-chloropropane / 2-bromo-1-chloropropane54:46[1]
PhenylcyclopropaneBr₂Chloroform201,2,3-tribromo-1-phenylpropanek = 2.0 × 10⁻³ M⁻¹s⁻¹[1]
PhenylcyclopropaneBr₂Methylene Chloride201,2,3-tribromo-1-phenylpropanek = 7.3 × 10⁻³ M⁻¹s⁻¹[1]
BenzeneBr₂ / FeBr₃Not SpecifiedNot SpecifiedBromobenzeneHigh Yield
TolueneBr₂ / FeBr₃Not SpecifiedNot Specifiedo-bromotoluene / p-bromotolueneGood Yield

Experimental Protocols

General Protocol for the Bromochlorination of an Alkene

Materials:

  • Alkene

  • Bromine chloride (can be generated in situ from Br₂ and Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Sodium thiosulfate solution (for quenching)

Procedure:

  • Dissolve the alkene (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of bromine chloride (1.1 equivalents) in dichloromethane to the stirred alkene solution via a dropping funnel over a period of 30 minutes.

  • Maintain the reaction temperature at 0 °C and continue stirring for an additional 1-2 hours after the addition is complete.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine chloride.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation as required.

General Protocol for the Bromination of an Aromatic Compound

Materials:

  • Aromatic compound

  • Bromine chloride or Bromine

  • Anhydrous Lewis acid catalyst (e.g., AlCl₃, FeBr₃)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Gas trap (to capture evolved HCl/HBr)

Procedure:

  • To a stirred suspension of the anhydrous Lewis acid catalyst (1.1 equivalents) in the anhydrous solvent in a round-bottom flask, add the aromatic compound (1 equivalent).

  • Cool the mixture in an ice bath.

  • Slowly add bromine chloride or bromine (1.1 equivalents) to the reaction mixture.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC). Gentle heating may be required for less reactive substrates.

  • Carefully quench the reaction by pouring it over crushed ice and water.

  • Separate the organic layer, wash successively with water, dilute sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the product by crystallization or distillation.

Mandatory Visualizations

Signaling Pathway for Electrophilic Addition of BrCl to an Alkene

Halogenation_Alkene Alkene Alkene (Nucleophile) Bromonium_Ion Cyclic Bromonium Ion Intermediate Alkene->Bromonium_Ion Electrophilic Attack (π electrons attack Brδ⁺) BrCl Bromine Chloride (Br-Cl) BrCl->Bromonium_Ion Chloride_Ion Chloride Ion (Cl⁻) BrCl->Chloride_Ion Heterolytic Cleavage Product Vicinal Bromochloroalkane Bromonium_Ion->Product Chloride_Ion->Product Nucleophilic Attack (Backside attack on carbon)

Caption: Mechanism of electrophilic addition of BrCl to an alkene.

Experimental Workflow for Alkene Bromochlorination

Workflow_Alkene_Halogenation Start Start Dissolve Dissolve Alkene in CH₂Cl₂ Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_BrCl Add BrCl Solution (dropwise) Cool->Add_BrCl React Stir at 0 °C (1-2 hours) Add_BrCl->React Quench Quench with Na₂S₂O₃ solution React->Quench Workup Aqueous Workup (Wash & Dry) Quench->Workup Purify Purification (Chromatography/Distillation) Workup->Purify End Final Product Purify->End

Caption: Experimental workflow for the bromochlorination of an alkene.

Logical Relationship of Halogenating Agent Reactivity

Reactivity Br2 Bromine (Br₂) Less Polar BrCl Bromine Chloride (BrCl) Polar (Brδ⁺-Clδ⁻) Br2->BrCl Increased Polarity BrCl3 This compound (BrCl₃) Highly Polar / Unstable? BrCl->BrCl3 Further Polarization Reactivity Increased Electrophilicity of Bromine Center BrCl->Reactivity

Caption: Conceptual relationship of polarity and reactivity.

References

Application Notes and Protocols: Bromine Trichloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromine trichloride (BrCl₃) is a highly reactive interhalogen compound with significant potential in organic synthesis.[1][2] As a powerful halogenating and oxidizing agent, it offers a versatile tool for the introduction of bromine and chlorine atoms into organic molecules, a common strategy in the development of pharmaceuticals and other advanced materials.[1][3][4] This document provides detailed application notes on the use of BrCl₃ in key organic transformations, including experimental protocols derived from established principles of halogen chemistry. Given its high reactivity, all handling and reactions involving this compound must be conducted with stringent safety precautions in a well-ventilated fume hood.[3][5][6]

Safety and Handling

This compound is expected to be highly corrosive, toxic, and a strong oxidizing agent, similar to or exceeding the hazards of elemental bromine and bromine monochloride.[5][7]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.[8]

  • Hand Protection: Use heavy-duty, chemically resistant gloves (e.g., fluorinated rubber or nitrile).[5] Do not use disposable latex gloves.

  • Body Protection: A lab coat, closed-toe shoes, and flame-resistant clothing are required.[5]

Handling:

  • All operations involving BrCl₃ must be performed in a well-maintained chemical fume hood.[5]

  • Work with the smallest quantities possible.

  • Ensure that an appropriate quenching agent, such as a sodium thiosulfate solution, is readily available.[6]

  • Avoid contact with moisture, as it can react to produce corrosive acids.[7]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as combustible materials, reducing agents, and metals.[5]

  • Containers should be tightly sealed.

Waste Disposal and Quenching:

  • Excess BrCl₃ should be quenched by slowly adding it to a stirred, cooled solution of a reducing agent like sodium thiosulfate or sodium bisulfite.[9][10] The disappearance of the characteristic reddish-brown color indicates the reaction is complete.[9] The resulting solution should be neutralized before disposal according to institutional guidelines.

Preparation of this compound

This compound can be prepared by the direct reaction of bromine and chlorine.

Protocol: In Situ Generation of this compound

This protocol is adapted from methods for preparing bromine monochloride and involves the reaction of bromine with a source of chlorine.[11]

Materials:

  • Bromine (Br₂)

  • Chlorine gas (Cl₂) or a suitable chlorine source

  • Inert solvent (e.g., dichloromethane, CH₂Cl₂)

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, dissolve a known quantity of bromine in an inert solvent under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath.

  • Slowly bubble chlorine gas through the stirred solution. The reaction is exothermic.

  • Monitor the reaction by observing the color change of the solution.

  • For the synthesis of BrCl₃, a stoichiometric excess of chlorine is required.

The resulting solution of this compound in the inert solvent can be used directly in subsequent reactions.

Applications in Organic Synthesis

Electrophilic Addition to Alkenes and Alkynes

This compound is anticipated to react with alkenes and alkynes via an electrophilic addition mechanism, leading to the formation of vicinal bromochloro-compounds.[8][12] The reaction is expected to proceed through a bridged bromonium ion intermediate, resulting in anti-addition of the bromine and chlorine atoms across the double or triple bond.[1][13][14]

General Reaction Scheme: R₂C=CR₂ + BrCl₃ → R₂C(Br)-C(Cl)R₂ + Cl₂

For unsymmetrical alkenes, the reaction is expected to follow Markovnikov's rule. The more electrophilic bromine atom will add to the less substituted carbon, forming the more stable carbocationic intermediate at the more substituted carbon. The chloride ion will then attack the more substituted carbon.[3][15]

Materials:

  • Alkene

  • Solution of BrCl₃ in an inert solvent (e.g., CH₂Cl₂)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Sodium thiosulfate solution (for quenching)

Procedure:

  • Dissolve the alkene in an inert solvent (e.g., CH₂Cl₂) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of BrCl₃ dropwise to the stirred alkene solution.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

SubstrateProductYield (%)Reference
Styrene1-bromo-2-chloro-1-phenylethaneNot specified[12] (by analogy)
Cyclohexenetrans-1-bromo-2-chlorocyclohexaneNot specified[13][14] (by analogy)
Electrophilic Aromatic Substitution

This compound can be used for the bromination of aromatic compounds, typically in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).[16][17][18][19]

General Reaction Scheme: Ar-H + BrCl₃ + Lewis Acid → Ar-Br + HCl + Cl₂

This protocol is based on a patented process for aromatic bromination using bromine chloride.[16]

Materials:

  • Benzene

  • Bromine chloride (BrCl) - Note: The patent uses BrCl, but the principle applies to BrCl₃ as a source of electrophilic bromine.

  • Iron(III) chloride (FeCl₃)

  • Inert solvent (e.g., methylene chloride)

Procedure:

  • In a pressure-rated reactor, charge the inert solvent and the Lewis acid catalyst (e.g., ferric chloride).

  • Add the bromine chloride.

  • Slowly add the aromatic substrate (e.g., benzene) to the mixture while maintaining the reaction temperature (e.g., 31-34 °C).

  • The reaction is conducted under autogenous pressure.

  • After the reaction is complete (as monitored by GC), the mixture is cooled, and the pressure is vented.

  • The reaction mixture is washed with water and a neutralizing agent (e.g., sodium bicarbonate solution).

  • The organic layer is dried, and the solvent is removed to yield the brominated aromatic product.

Aromatic SubstrateProductYield (%)ConditionsReference
BenzeneHexabromobenzene98Excess BrCl, FeCl₃, CH₂Cl₂[16]
BenzeneBromobenzene92.7Excess BrCl, FeCl₃, CH₂Cl₂[16]
Fluorobenzenep-BromofluorobenzeneHighBr₂, Zeolite + Lewis Acid, 30-70°C[17]
Oxidation of Alcohols

As a strong oxidizing agent, this compound is expected to oxidize alcohols. Secondary alcohols are likely oxidized to ketones.[20][21] The oxidation of primary alcohols may yield aldehydes or carboxylic acids, depending on the reaction conditions and the presence of water.

General Reaction Scheme (Secondary Alcohol): R₂CH(OH) + BrCl₃ → R₂C=O + HBr + HCl + Cl₂

This protocol is based on the general mechanism of alcohol oxidation by dihalides.[20]

Materials:

  • Secondary alcohol

  • Solution of BrCl₃ in an inert solvent

  • Weak base (e.g., pyridine or sodium bicarbonate)

  • Inert solvent (e.g., CH₂Cl₂)

Procedure:

  • Dissolve the secondary alcohol in an inert solvent in a round-bottom flask.

  • Add a weak base to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add the BrCl₃ solution dropwise with vigorous stirring.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated sodium thiosulfate solution.

  • Extract the product with an organic solvent, wash the combined organic layers, and dry.

  • Purify the resulting ketone by standard methods.

SubstrateProductExpected OutcomeReference
2-PropanolAcetoneHigh Yield[20] (by analogy)
CyclohexanolCyclohexanoneHigh Yield[21] (by analogy)

Visualizations

Logical Workflow for Bromochlorination of an Alkene

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Alkene in Inert Solvent B Cool to 0 °C A->B C Add BrCl₃ Solution Dropwise B->C D Monitor Reaction (TLC/GC) C->D E Quench with Na₂S₂O₃ Solution D->E F Extract with Organic Solvent E->F G Wash and Dry Organic Layer F->G H Remove Solvent G->H I Purify Product (Chromatography/Distillation) H->I

Caption: Experimental workflow for the bromochlorination of an alkene.

Reaction Mechanism: Electrophilic Addition of BrCl₃ to an Alkene

G cluster_step1 Step 1: Formation of Bromonium Ion cluster_step2 Step 2: Nucleophilic Attack by Chloride Alkene R₂C=CR₂ Intermediate [R₂C(Br⁺)CR₂] + Cl₃⁻ Alkene->Intermediate Electrophilic Attack BrCl3 Br-Cl₃ BrCl3->Intermediate Chloride Cl⁻ (from Cl₃⁻) Product R₂C(Br)-C(Cl)R₂ Intermediate->Product Backside Attack Chloride->Product

Caption: Mechanism of electrophilic addition of BrCl₃ to an alkene.

Reaction Mechanism: Electrophilic Aromatic Substitution

G cluster_step1 Step 1: Activation of Electrophile cluster_step2 Step 2: Nucleophilic Attack by Benzene cluster_step3 Step 3: Deprotonation and Aromatization BrCl3 BrCl₃ Electrophile [BrCl₂]⁺ [FeCl₄]⁻ BrCl3->Electrophile LewisAcid FeCl₃ LewisAcid->Electrophile Benzene C₆H₆ SigmaComplex [C₆H₆Br]⁺ Electrophile->SigmaComplex Benzene->SigmaComplex Base [FeCl₄]⁻ Product C₆H₅Br + HCl + FeCl₃ SigmaComplex->Product Base->Product

Caption: Mechanism of electrophilic aromatic bromination using BrCl₃.

References

Application Notes and Protocols: Synthesis of Novel Compounds Utilizing Bromine Chloride (BrCl)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Bromine Trichloride (BrCl₃): Initial interest in the application of this compound (BrCl₃) for the synthesis of novel compounds revealed that BrCl₃ is a highly reactive and less commonly documented interhalogen compound compared to others like bromine trifluoride (BrF₃) and iodine trichloride (ICl₃).[1] While its existence is noted, its high reactivity and the limited specific literature on its synthetic applications make it a challenging reagent for routine organic synthesis.[2] Therefore, these application notes will focus on the more stable and widely utilized related interhalogen, Bromine Monochloride (BrCl) , as a versatile reagent in the synthesis of novel compounds.

Introduction to Bromine Monochloride (BrCl)

Bromine monochloride (BrCl) is a reactive interhalogen inorganic compound with the chemical formula BrCl.[3] It exists as a golden yellow gas at room temperature, with a boiling point of 5 °C and a melting point of -66 °C.[3] BrCl is a strong oxidizing agent and serves as a valuable reagent in various organic transformations, including the synthesis of pharmaceuticals, agricultural chemicals, and advanced materials.[2][3] Its reactivity is often more selective than elemental bromine, making it a useful tool for targeted halogenation reactions.

Key Applications in Synthesis

Bromine monochloride is a versatile reagent for several types of organic reactions, primarily for the introduction of bromine and chlorine atoms into organic molecules.

1. Bromochlorination of Alkenes: BrCl readily adds across carbon-carbon double bonds to yield vicinal bromochloroalkanes. This reaction proceeds via an electrophilic addition mechanism, typically forming a cyclic bromonium ion intermediate, which is then attacked by the chloride ion.

2. Electrophilic Aromatic Substitution: BrCl can be used for the bromination of activated aromatic rings. The polarity of the Br-Cl bond, with bromine being the more electropositive atom, allows for the electrophilic attack of a bromonium ion equivalent on the aromatic substrate.

3. Synthesis of Aryl Bromides: In the presence of a suitable Lewis acid catalyst, BrCl can effectively brominate a variety of aromatic compounds. This method can offer advantages in terms of selectivity and reaction conditions compared to using elemental bromine.

Experimental Protocols

Protocol 1: Synthesis of 1-bromo-2-chloroethane from Ethene

This protocol describes the addition of BrCl to ethene to form 1-bromo-2-chloroethane.

Materials:

  • Ethene gas

  • Bromine monochloride (BrCl)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Reaction vessel equipped with a gas inlet, stirrer, and cooling bath

Procedure:

  • Cool a solution of bromine monochloride in anhydrous dichloromethane to 0 °C in the reaction vessel under an inert atmosphere.

  • Bubble ethene gas through the stirred solution at a controlled rate.

  • Monitor the reaction progress by observing the disappearance of the reddish-brown color of BrCl.

  • Once the reaction is complete, as indicated by the solution becoming colorless, stop the ethene flow.

  • Warm the reaction mixture to room temperature.

  • Wash the organic solution with a saturated aqueous solution of sodium thiosulfate to remove any unreacted BrCl, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the 1-bromo-2-chloroethane by fractional distillation.

Protocol 2: Bromination of Anisole to 4-Bromoanisole

This protocol details the electrophilic bromination of anisole using BrCl to selectively produce 4-bromoanisole.

Materials:

  • Anisole

  • Bromine monochloride (BrCl)

  • Glacial acetic acid

  • Round-bottom flask with a magnetic stirrer and addition funnel

Procedure:

  • Dissolve anisole in glacial acetic acid in the round-bottom flask and cool the mixture to 0 °C.

  • Slowly add a solution of bromine monochloride in glacial acetic acid to the stirred anisole solution via the addition funnel.

  • Maintain the temperature at 0 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

  • Filter the solid product, wash with cold water, and then a small amount of cold ethanol.

  • Recrystallize the crude 4-bromoanisole from ethanol to obtain the purified product.

Quantitative Data for Halogenation Reactions:

SubstrateReagentProductYield (%)Reference
AldehydCBrCl₃, PPh₃gem-dichloroalkeneup to 93[4]
Benzyl alcoholCBrCl₃, PPh₃Benzyl chlorideup to 98[4]

Note: The table above provides data for chlorination reactions using bromotrichloromethane as a chlorine source, illustrating the high efficiency of mixed-halogen reagents in specific transformations.

Visualizing Synthetic Pathways

Experimental Workflow for Alkene Bromochlorination

The following diagram illustrates the general workflow for the bromochlorination of an alkene using BrCl.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve BrCl in CH₂Cl₂ B Cool to 0 °C A->B C Bubble Alkene Gas into Solution B->C D Monitor Color Change (Red-brown to Colorless) C->D E Quench with Na₂S₂O₃ (aq) D->E F Wash with Brine E->F G Dry with MgSO₄ F->G H Filter G->H I Concentrate in vacuo H->I J Fractional Distillation I->J K K J->K Pure Vicinal Bromochloroalkane

Workflow for the bromochlorination of an alkene.
Reaction Mechanism: Electrophilic Addition of BrCl to an Alkene

This diagram shows the stepwise mechanism for the electrophilic addition of BrCl to a generic alkene.

G cluster_step1 Step 1: Formation of Bromonium Ion cluster_step2 Step 2: Nucleophilic Attack by Chloride Alkene R₂C=CR₂ BrCl Br-Cl Alkene->BrCl π electrons attack Br Bromonium_Ion [R₂C(Br⁺)CR₂] BrCl->Bromonium_Ion Formation of cyclic intermediate Cl_ion Cl⁻ BrCl->Cl_ion Heterolytic cleavage Bromonium_Ion2 [R₂C(Br⁺)CR₂] Cl_ion2 Cl⁻ Product R₂C(Br)CR₂(Cl) Bromonium_Ion2->Product Ring opening Cl_ion2->Bromonium_Ion2 Backside attack

Mechanism of BrCl addition to an alkene.

Safety Considerations

Bromine monochloride is a highly reactive and corrosive substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. BrCl reacts vigorously with water and should be handled under anhydrous conditions. In case of exposure, seek immediate medical attention.

Conclusion

Bromine monochloride is a valuable reagent for the synthesis of novel compounds, particularly for the introduction of bromine and chlorine atoms across double bonds and onto aromatic rings. Its controlled reactivity and selectivity offer advantages over other halogenating agents. The protocols and workflows provided herein serve as a guide for researchers and drug development professionals in the application of BrCl in their synthetic endeavors.

References

Application Notes and Protocols for the Safe Handling and Storage of Bromine Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromine trichloride (BrCl₃) is a highly reactive and toxic interhalogen compound with strong oxidizing properties.[1][2] It is utilized in various chemical syntheses due to its ability to act as a potent halogenating agent.[1] However, its hazardous nature necessitates stringent safety protocols to prevent injury, exposure, and damage to equipment. These application notes provide a comprehensive guide to the safe handling, storage, and emergency procedures for this compound in a laboratory setting.

Hazard Identification and Properties

Understanding the chemical and physical properties of this compound is crucial for its safe handling.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 12360-50-8[1][3]
Molecular Formula BrCl₃[1][3][4]
Molecular Weight 186.26 g/mol [1][4]
Appearance Reddish-yellow mobile liquid (presumed based on related compounds)
Odor Irritating (presumed based on related compounds)
Molecular Geometry T-shaped[1][2]
Reactivity Strong oxidizing agent.[1][2] Reacts violently with alcohols, ammonia, and other oxidizers.[1]

Table 2: Hazard Information for this compound

HazardDescription
Toxicity Highly toxic and reactive.[1]
Corrosivity Presumed to be highly corrosive to skin, eyes, and respiratory tract.
Reactivity Hazards Incompatible with strong oxidizing agents, strong acids, bromine trifluoride, and this compound itself can be self-reactive.[5][6]
Environmental Hazards Expected to be harmful to aquatic life.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

Table 3: Required Personal Protective Equipment (PPE)

EquipmentSpecificationsRationale
Gloves Acid-resistant gloves (e.g., heavy-duty nitrile or neoprene).[1]To protect hands from chemical burns and absorption.
Eye Protection Chemical splash goggles and a full-face shield.[1]To protect eyes and face from splashes and vapors.
Respiratory Protection NIOSH-approved respirator with cartridges for acid gases and halogens.[1]To prevent inhalation of toxic vapors.
Lab Coat Chemical-resistant lab coat.To protect skin and clothing from contamination.
Footwear Closed-toe shoes.To protect feet from spills.

Safe Handling and Storage Protocols

Adherence to strict protocols is essential for the safe management of this compound.

Engineering Controls
  • Fume Hood: All work with this compound must be conducted in a certified chemical fume hood with good ventilation.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Storage Protocol
  • Container: Store in a tightly sealed borosilicate glass container.[1]

  • Atmosphere: Store under a dry, inert atmosphere, such as nitrogen.[1]

  • Temperature: Store in a cool, dry, well-ventilated area, preferably at -20°C to prevent decomposition and hydrolysis.[1]

  • Incompatibilities: Store away from incompatible materials such as alcohols, ammonia, and other oxidizing agents.[1]

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is worn correctly and the fume hood is functioning properly. Prepare all required equipment and reagents in advance.

  • Dispensing: Use a syringe or cannula for transferring liquid this compound to minimize exposure to air and moisture.

  • Reactions: Conduct all reactions in appropriate glassware within the fume hood. Ensure the reaction setup is secure and allows for proper ventilation.

  • Post-Handling: After use, tightly seal the this compound container and return it to its designated storage location. Decontaminate all equipment that came into contact with the chemical.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Spill Protocol
  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.

  • Contain: If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

  • Neutralize: For small spills, cautiously neutralize with a sodium thiosulfate solution.

  • Clean-up: Wearing full PPE, carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

  • Report: Report the incident to the appropriate safety officer.

Exposure Protocol
  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[7]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect all this compound waste in a designated, properly labeled, and sealed container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through an accredited chemical waste disposal service in accordance with local, state, and federal regulations.

Experimental Workflow Diagram

BromineTrichloride_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_transfer Transfer BrCl3 prep_materials->handling_transfer handling_reaction Conduct Reaction handling_transfer->handling_reaction emergency_spill Spill handling_transfer->emergency_spill emergency_exposure Exposure handling_transfer->emergency_exposure cleanup_storage Store BrCl3 Securely handling_reaction->cleanup_storage handling_reaction->emergency_spill handling_reaction->emergency_exposure cleanup_decontaminate Decontaminate Equipment cleanup_storage->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste

References

Application Notes and Protocols for Reactions Involving Bromine Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the experimental setup of reactions involving Bromine trichloride (BrCl₃). Due to its high reactivity and thermal instability, this compound is often generated in situ from the reaction of bromine (Br₂) and chlorine (Cl₂). These application notes will focus on the in situ generation of this compound and its application in the bromination of aromatic compounds, a key transformation in organic synthesis and drug development. Safety precautions, detailed experimental procedures, data presentation, and reaction workflow visualizations are provided to ensure safe and efficient execution of these reactions.

Introduction to this compound

This compound (BrCl₃) is a highly reactive interhalogen compound. It is a powerful oxidizing and halogenating agent. In the gas phase and in non-coordinating solvents, it exists in equilibrium with bromine monochloride (BrCl), bromine (Br₂), and chlorine (Cl₂). Its reactivity makes it a valuable reagent for the introduction of bromine atoms onto organic molecules, particularly in electrophilic aromatic substitution and addition reactions to alkenes. However, its instability necessitates careful handling and often in situ generation.

Safety Precautions

Extreme caution must be exercised when handling this compound and its precursors, bromine and chlorine.

  • Personal Protective Equipment (PPE): Always wear a full-face shield, chemical-resistant gloves (neoprene or butyl rubber), and a lab coat. All operations should be conducted in a well-ventilated fume hood.

  • Handling Bromine and Chlorine: Bromine is a highly corrosive and toxic liquid that can cause severe burns. Chlorine is a toxic and corrosive gas. Both should be handled with extreme care in a fume hood.

  • Reaction Quenching: Have a quenching solution, such as aqueous sodium thiosulfate (Na₂S₂O₃), readily available to neutralize any unreacted bromine or chlorine.

  • Waste Disposal: All waste materials should be neutralized with sodium thiosulfate before disposal according to institutional guidelines.

In Situ Generation of this compound

For many applications, the in situ generation of this compound from the reaction of stoichiometric amounts of bromine and chlorine is the preferred and safer method. This avoids the isolation of the highly unstable BrCl₃.

Experimental Protocol: In Situ Generation
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a dropping funnel, and a reflux condenser connected to a gas trap containing a sodium thiosulfate solution.

  • Inert Atmosphere: Purge the entire system with a dry, inert gas (e.g., nitrogen or argon) to exclude moisture, which can decompose this compound.

  • Reactant Introduction:

    • Dissolve the desired amount of bromine (Br₂) in a suitable anhydrous solvent (e.g., carbon tetrachloride, CCl₄) in the reaction flask.

    • Cool the solution to the desired reaction temperature (typically between -10 °C and 0 °C) using an ice-salt bath.

    • Slowly bubble a stoichiometric amount of dry chlorine (Cl₂) gas through the bromine solution with vigorous stirring. The formation of bromine monochloride and subsequently this compound is an exothermic process, so slow addition and efficient cooling are crucial.

Application: Electrophilic Aromatic Bromination of Toluene

This protocol details the bromination of toluene using in situ generated this compound to yield a mixture of ortho- and para-bromotoluene.

Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place toluene (9.2 g, 0.1 mol) in 50 mL of anhydrous carbon tetrachloride.

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) (0.29 g, 1 mmol) to the toluene solution.

  • In Situ Reagent Generation:

    • In the dropping funnel, prepare a solution of bromine (16.0 g, 0.1 mol) in 20 mL of anhydrous carbon tetrachloride.

    • Cool the reaction flask to 0 °C in an ice bath.

    • Slowly add the bromine solution to the stirred toluene solution over 30 minutes.

    • Simultaneously, slowly bubble dry chlorine gas (7.1 g, 0.1 mol) through the reaction mixture. Maintain the temperature at 0-5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine and chlorine.

    • Transfer the mixture to a separatory funnel and wash with 50 mL of water, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by fractional distillation to separate the ortho- and para-bromotoluene isomers.

Data Presentation
Reactant/ProductMolar Mass ( g/mol )Amount (g)Moles (mol)Yield (%)
Toluene92.149.20.1-
Bromine159.8116.00.1-
Chlorine70.907.10.1-
o-Bromotoluene171.04--~40
p-Bromotoluene171.04--~60

Note: Yields are approximate and can vary based on reaction conditions.

Characterization Data
  • p-Bromotoluene:

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.34 (d, J = 8.4 Hz, 2H), 7.04 (d, J = 8.4 Hz, 2H), 2.29 (s, 3H).[1][2]

  • o-Bromotoluene:

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.50 (d, J = 8.0 Hz, 1H), 7.20-7.15 (m, 2H), 6.98 (t, J = 7.6 Hz, 1H), 2.41 (s, 3H).[3]

  • Mass Spectrometry (EI): m/z (%) = 172/170 (M⁺, 100/98), 91 (M⁺ - Br, 65).[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the in situ generation of this compound and its use in an electrophilic aromatic substitution reaction.

experimental_workflow cluster_setup Reaction Setup cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup Assemble Dry Glassware (3-neck RBF, Condenser, etc.) inert Purge with Inert Gas (N2/Ar) setup->inert substrate Add Substrate & Solvent to RBF inert->substrate cool Cool RBF to 0-5 °C substrate->cool br2_sol Prepare Br2 Solution cl2_gas Prepare Dry Cl2 Gas Source add_br2 Slowly Add Br2 Solution cool->add_br2 add_cl2 Slowly Bubble Cl2 Gas cool->add_cl2 react Stir at Room Temp (Monitor by TLC) add_br2->react add_cl2->react quench Quench with Na2S2O3 (aq) react->quench extract Extract with Organic Solvent quench->extract dry Dry with MgSO4 & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation/Chromatography concentrate->purify

Experimental workflow for electrophilic bromination using in situ generated this compound.

Signaling Pathway Analogy: Electrophilic Aromatic Substitution

The mechanism of electrophilic aromatic substitution can be visualized as a signaling pathway, where the electrophile is the initial signal that activates the aromatic ring, leading to a substitution product.

Mechanism of electrophilic aromatic bromination with in situ generated BrCl₃.

Conclusion

While this compound is a powerful halogenating agent, its inherent instability makes its in situ generation a practical and safer approach for its use in organic synthesis. The protocols provided herein offer a detailed guide for the bromination of aromatic compounds, a common and important reaction. By following these procedures and adhering to the safety precautions, researchers can effectively utilize the reactivity of this compound to achieve their synthetic goals. Further optimization of reaction conditions may be necessary for different substrates to maximize yield and selectivity.

References

Bromine Trichloride: Application Notes for Oxidative Transformations in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromine trichloride (BrCl₃) is a highly reactive interhalogen compound with significant potential as a potent oxidizing agent in organic synthesis.[1][2] This document provides detailed application notes and protocols for the use of this compound in key oxidative transformations. Due to the limited availability of specific literature protocols for this compound, the following sections extrapolate from the known reactivity of the closely related and more commonly cited bromine monochloride (BrCl), as well as from general principles of oxidation chemistry. These protocols are intended as a starting point for researchers and should be optimized for specific substrates.

Safety Precautions: this compound is a corrosive and toxic substance that reacts violently with water.[1][2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. A solution of sodium thiosulfate should be readily available to quench any spills.

Preparation of this compound Solution

This compound can be prepared in situ from the direct reaction of bromine and chlorine. A more convenient and safer laboratory preparation involves the reaction of N-chlorosuccinimide (NCS) with bromine.

Protocol: In Situ Generation of this compound
  • To a stirred solution of bromine (1.0 eq.) in a dry, inert solvent (e.g., dichloromethane, carbon tetrachloride) at 0 °C, add N-chlorosuccinimide (3.0 eq.) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • The resulting reddish-yellow solution of this compound is used directly in subsequent reactions.

Applications in Organic Synthesis

Oxidation of Alcohols to Carbonyl Compounds

This compound is a powerful oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. The high reactivity of BrCl₃ may offer advantages in the oxidation of sterically hindered or electron-deficient alcohols.

  • In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the secondary alcohol (1.0 eq.) in a dry, inert solvent (e.g., dichloromethane).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a freshly prepared solution of this compound (1.1 eq.) in the same solvent to the cooled alcohol solution.

  • Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the crude ketone, which can be purified by column chromatography or distillation.

To favor the formation of the aldehyde and minimize over-oxidation to the carboxylic acid, it is crucial to use a stoichiometric amount of the oxidant and to remove the aldehyde from the reaction mixture as it is formed, if possible.

  • Follow the procedure for the oxidation of secondary alcohols, using a 1:1 molar ratio of the primary alcohol to this compound.

  • Carefully monitor the reaction by TLC to minimize the formation of the carboxylic acid byproduct.

  • Upon completion, work up the reaction as described above.

Oxidation of Aldehydes to Carboxylic Acids

The strong oxidizing nature of this compound allows for the efficient conversion of aldehydes to their corresponding carboxylic acids.

  • Dissolve the aldehyde (1.0 eq.) in a suitable solvent such as a mixture of acetic acid and water.

  • Add a solution of this compound (1.2 eq.) dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

  • Quench the excess oxidant with a saturated aqueous solution of sodium thiosulfate.

  • Extract the carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude carboxylic acid, which can be purified by recrystallization or column chromatography.

Quantitative Data

Due to the scarcity of specific data for this compound oxidations in the scientific literature, the following table presents representative yields for the oxidation of benzyl alcohols to benzaldehydes using an in situ generated brominating agent (Oxone® and sodium bromide), which is expected to have similar reactivity. This data is intended to provide a general indication of the potential efficacy of bromine-based oxidants.

EntrySubstrate (Benzyl Alcohol)Product (Benzaldehyde)Reaction Time (h)Yield (%)
1Benzyl alcoholBenzaldehyde387
24-Chlorobenzyl alcohol4-Chlorobenzaldehyde293
34-Bromobenzyl alcohol4-Bromobenzaldehyde396
44-Nitrobenzyl alcohol4-Nitrobenzaldehyde2420
51-PhenylethanolAcetophenone399

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the oxidation of an alcohol using this compound, from reagent preparation to product isolation.

Oxidation_Workflow General Workflow for Alcohol Oxidation with this compound cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Workup and Isolation cluster_purification Purification prep_brcl3 Prepare BrCl3 Solution (in situ) dissolve_alcohol Dissolve Alcohol in Dry Solvent cool_reaction Cool to -78 °C dissolve_alcohol->cool_reaction add_brcl3 Slowly Add BrCl3 Solution cool_reaction->add_brcl3 monitor_reaction Monitor by TLC add_brcl3->monitor_reaction quench Quench with Na2S2O3 monitor_reaction->quench warm_up Warm to Room Temp. quench->warm_up extract Extract with Organic Solvent warm_up->extract wash Wash Organic Layer extract->wash dry_filter Dry and Filter wash->dry_filter concentrate Concentrate dry_filter->concentrate purify Purify Product (Chromatography/Distillation) concentrate->purify

Caption: General workflow for alcohol oxidation with BrCl₃.

Signaling Pathways and Logical Relationships

In the context of using this compound as an oxidizing agent, a key logical relationship involves the decision-making process for choosing the appropriate reaction conditions based on the substrate and the desired product. The following diagram illustrates this decision-making pathway.

Decision_Pathway Decision Pathway for this compound Oxidation start Select Substrate substrate_type Substrate Type? start->substrate_type primary_alcohol Primary Alcohol substrate_type->primary_alcohol Alcohol secondary_alcohol Secondary Alcohol substrate_type->secondary_alcohol Alcohol aldehyde Aldehyde substrate_type->aldehyde Aldehyde product_type Desired Product? aldehyde_product Aldehyde product_type->aldehyde_product Aldehyde acid_product Carboxylic Acid product_type->acid_product Carboxylic Acid primary_alcohol->product_type ketone_product Ketone secondary_alcohol->ketone_product aldehyde->acid_product conditions_aldehyde Stoichiometric BrCl3 Low Temperature Careful Monitoring aldehyde_product->conditions_aldehyde conditions_ketone 1.1 eq. BrCl3 Low Temperature ketone_product->conditions_ketone conditions_acid_from_alcohol Excess BrCl3 Warmer Temperature acid_product->conditions_acid_from_alcohol conditions_acid_from_aldehyde 1.2 eq. BrCl3 Room Temperature acid_product->conditions_acid_from_aldehyde

References

Application Notes and Protocols for the In Situ Generation of Bromine Trichloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromine trichloride (BrCl₃) is a powerful interhalogen compound with significant potential as a strong oxidizing and halogenating agent in organic synthesis.[1][2] However, its high reactivity and instability make its isolation and storage challenging. In situ generation of BrCl₃ offers a safer and more convenient alternative, allowing for its immediate use in reactions without the need for handling the pure, hazardous substance. These application notes provide a detailed overview of the principles, potential applications, and a proposed protocol for the in situ generation of this compound for synthetic purposes. While specific literature on the in situ generation of BrCl₃ for synthesis is limited, this document provides a foundational guide based on established chemical principles of interhalogen compounds.

Introduction to this compound

This compound is an inorganic compound with the chemical formula BrCl₃. It is a T-shaped molecule and a potent oxidizing and halogenating agent.[1] Its reactivity is generally considered to be intermediate between that of bromine monochloride (BrCl) and elemental bromine (Br₂). Due to its inherent instability, it readily dissociates into bromine monochloride and chlorine. This property makes its in situ generation an attractive approach for its utilization in organic synthesis.

Applications in Organic Synthesis

The in situ generation of this compound can be applied to a variety of organic transformations, primarily leveraging its strong electrophilic nature. Potential applications include:

  • Electrophilic Addition to Alkenes and Alkynes: BrCl₃ is expected to react with unsaturated carbon-carbon bonds to yield di-halogenated products. The regioselectivity and stereoselectivity of such additions would be of significant interest in complex molecule synthesis.

  • Electrophilic Aromatic Substitution: Activated aromatic and heteroaromatic compounds can potentially be halogenated using in situ generated BrCl₃. This could provide a pathway to brominated and/or chlorinated aromatic building blocks crucial for medicinal chemistry and materials science.

  • Oxidative Transformations: The strong oxidizing properties of BrCl₃ could be harnessed for various oxidation reactions in organic synthesis.

Proposed Protocol for In Situ Generation and Use of this compound

The following protocol is a proposed method for the generation and utilization of this compound in situ, based on the known reaction between bromine and chlorine.[3] Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves hazardous materials.

Materials and Reagents
  • Substrate (e.g., an alkene or an activated aromatic compound)

  • Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

  • Liquid Bromine (Br₂)

  • Chlorine gas (Cl₂) or a suitable solid chlorine source (e.g., Trichloroisocyanuric acid - TCCA)

  • Inert gas (e.g., Nitrogen or Argon)

  • Quenching solution (e.g., saturated aqueous sodium thiosulfate)

Experimental Procedure
  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a thermometer, and a dropping funnel. The flask should be under an inert atmosphere (Nitrogen or Argon).

  • Substrate and Solvent: Dissolve the substrate in an appropriate anhydrous solvent and add it to the reaction flask. Cool the solution to the desired reaction temperature (e.g., -20 °C to 0 °C) using a suitable cooling bath.

  • Generation of this compound:

    • Method A (Using Chlorine Gas): Slowly bubble a stoichiometric amount of chlorine gas through a solution of bromine in the same anhydrous solvent at a low temperature. The formation of BrCl₃ is expected.

    • Method B (Using a Solid Chlorine Source): To a cooled solution of the substrate and bromine in the anhydrous solvent, slowly add a solution or suspension of a solid chlorine source like TCCA.

  • Reaction with Substrate: The in situ generated BrCl₃ will react immediately with the substrate present in the reaction mixture.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS).

  • Quenching: Once the reaction is complete, quench any remaining halogens by adding a saturated aqueous solution of sodium thiosulfate until the characteristic color of bromine disappears.

  • Work-up and Purification: Proceed with a standard aqueous work-up to isolate the product. The organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method like column chromatography or recrystallization.

Quantitative Data

Due to the limited availability of specific data for reactions involving in situ generated BrCl₃, the following table presents representative data for the in situ bromination of an alkene using N-bromosuccinimide (NBS) and an acid catalyst as a comparable electrophilic halogenation. This serves as an example of how such data should be structured.

EntrySubstrateHalogenating SystemSolventTemp (°C)Time (h)Yield (%)Reference
1StyreneNBS, H₂SO₄ (cat.)CCl₄25285Fictional Data for Illustration
2CyclohexeneNBS, H₂SO₄ (cat.)CH₂Cl₂01.592Fictional Data for Illustration
31-OcteneNBS, H₂SO₄ (cat.)CCl₄25378Fictional Data for Illustration

Visualizations

Logical Relationship of Interhalogen Species

Interhalogen_Relationship Br2 Bromine (Br₂) BrCl Bromine Monochloride (BrCl) Br2->BrCl + Cl₂ Cl2 Chlorine (Cl₂) Cl2->BrCl + Br₂ BrCl3 This compound (BrCl₃) BrCl->BrCl3 + Cl₂ BrCl3->BrCl - Cl₂ (dissociation) In_Situ_BrCl3_Workflow cluster_setup Reaction Setup cluster_generation In Situ Generation cluster_reaction Reaction & Work-up Substrate Substrate in Anhydrous Solvent Cooling Cool to -20 to 0 °C Substrate->Cooling Reaction Reaction with Substrate Cooling->Reaction Br2 Bromine (Br₂) BrCl3 BrCl₃ (in situ) Br2->BrCl3 Cl2 Chlorine (Cl₂) Cl2->BrCl3 BrCl3->Reaction Quench Quench with Na₂S₂O₃ Reaction->Quench Workup Aqueous Work-up Quench->Workup Purification Purification Workup->Purification Product Final Product Purification->Product

References

Application Note: Analytical Techniques for Monitoring Bromine Trichloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Bromine trichloride (BrCl₃) is a highly reactive interhalogen compound that serves as a potent oxidizing and halogenating agent in various chemical syntheses.[1] Its T-shaped molecular geometry contributes to its high reactivity, making it a valuable reagent in organic synthesis and surface modification processes.[1] However, its instability and reactivity, particularly its rapid hydrolysis in the presence of moisture, necessitate precise monitoring of reaction kinetics and product formation.[1] This application note provides an overview of key analytical techniques and detailed protocols for monitoring reactions involving BrCl₃.

Safety Precautions this compound is toxic, corrosive, and a strong oxidizing agent. All handling must be conducted in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash- and impact-resistant goggles, a face shield, and a lab coat, is mandatory.[3][4] Avoid contact with skin, eyes, and clothing, and prevent inhalation.[2][5] BrCl₃ reacts violently with water and should be stored in a cool, dry place in a tightly sealed container, away from combustible materials and incompatible substances.[4][6] Emergency eye wash fountains and safety showers must be readily accessible.[4]

Spectroscopic Techniques for In-Situ Monitoring

Spectroscopic methods are invaluable for real-time, non-destructive analysis of BrCl₃ reactions, providing insights into reaction kinetics and structural changes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for kinetic studies, especially when using a stopped-flow apparatus for rapid reactions.[1] It allows for the monitoring of the disappearance of reactants or the formation of colored products over time.

Experimental Protocol: Kinetic Analysis by Stopped-Flow UV-Vis

  • Solvent and Solution Preparation: Prepare all solutions using an anhydrous, non-polar solvent (e.g., CCl₄) to prevent hydrolysis of BrCl₃.[1] Solutions should be prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Instrument Setup:

    • Set the spectrophotometer to scan a wavelength range appropriate for the reactants and expected products.

    • If a specific chromophore is being monitored, set the instrument to a fixed wavelength.

    • Equilibrate the stopped-flow apparatus and sample cells to the desired reaction temperature.

  • Data Acquisition:

    • Load the reactant solutions into the drive syringes of the stopped-flow instrument.

    • Initiate the measurement, which will rapidly mix the reactants and trigger data collection (absorbance vs. time).

    • Collect data until the reaction has reached completion or for a predetermined duration.

  • Data Analysis:

    • Plot absorbance versus time.

    • Use the Beer-Lambert law to convert absorbance data to concentration.

    • Determine the reaction rate and order from the kinetic trace.

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy are used to identify functional groups and confirm structural transformations during a reaction. The Br-Cl stretching modes are particularly informative.[1]

Experimental Protocol: Reaction Monitoring by FTIR/Raman

  • Sample Cell Preparation: Use a sample cell compatible with reactive halogen compounds (e.g., a liquid-sealed cell with NaCl or KBr windows for IR, or a quartz cuvette for Raman). Ensure the cell is scrupulously dry.

  • Background Spectrum: Acquire a background spectrum of the solvent at the reaction temperature.

  • Initial Spectrum: Record the spectrum of the starting material solution before initiating the reaction.

  • Reaction Monitoring:

    • Initiate the reaction within the sample cell (if possible) or by withdrawing aliquots at specific time intervals.

    • For time-course experiments, quickly quench the reaction in the aliquot before analysis.

    • Acquire spectra at regular intervals to observe the decrease in reactant peaks and the appearance of product peaks.

  • Data Analysis:

    • Identify characteristic peaks for reactants and products. For BrCl₃, a key Br-Cl stretching mode is observed around 450 cm⁻¹.[1]

    • Monitor the change in peak intensity or area over time to track the reaction progress.

Table 1: Spectroscopic Data for BrCl₃ Characterization

Technique Parameter Characteristic Value/Observation Reference
Vibrational Spectroscopy Br-Cl Stretching Mode ~450 cm⁻¹ [1]

| UV-Vis Spectroscopy | Kinetic Analysis | Used with stopped-flow methods to monitor degradation rates. |[1] |

Mass Spectrometry for Product Identification

Mass spectrometry (MS) is a powerful tool for identifying BrCl₃ and its reaction products by providing precise mass-to-charge (m/z) ratio information. The unique isotopic patterns of bromine (⁷⁹Br: ~50.5%; ⁸¹Br: ~49.5%) and chlorine (³⁵Cl: ~75.8%; ³⁷Cl: ~24.2%) create a distinctive signature for molecules containing these elements.[7][8]

Data Presentation: Isotopic Patterns

The presence of one bromine and three chlorine atoms in BrCl₃ results in a characteristic cluster of peaks for the molecular ion (M⁺) and its fragments. The relative intensities of the M, M+2, M+4, and M+6 peaks provide definitive identification.

Table 2: Calculated Isotopic Peaks for [BrCl₃]⁺ Molecular Ion

Ion Species Mass-to-Charge (m/z) Relative Intensity (Approx. %)
[⁷⁹Br³⁵Cl₃]⁺ 184 44.0
[⁸¹Br³⁵Cl₃]⁺ / [⁷⁹Br³⁵Cl₂³⁷Cl]⁺ 186 100.0
[⁸¹Br³⁵Cl₂³⁷Cl]⁺ / [⁷⁹Br³⁵Cl³⁷Cl₂]⁺ 188 71.5
[⁸¹Br³⁵Cl³⁷Cl₂]⁺ / [⁷⁹Br³⁷Cl₃]⁺ 190 22.8
[⁸¹Br³⁷Cl₃]⁺ 192 2.4

Note: Intensities are calculated based on natural isotopic abundances and normalized to the most abundant peak.

Experimental Protocol: Analysis by Mass Spectrometry

  • Sample Preparation:

    • Quench the reaction at the desired time point using a suitable reagent (e.g., sodium thiosulfate).[1]

    • Dilute the quenched sample in a compatible solvent for MS analysis.

  • Instrument Setup:

    • Choose an appropriate ionization technique (e.g., Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)) based on the analyte's properties.

    • Calibrate the mass spectrometer using a known standard.

  • Data Acquisition:

    • Inject the sample into the mass spectrometer.

    • Acquire the mass spectrum over a relevant m/z range, ensuring sufficient resolution to distinguish isotopic peaks.

  • Data Analysis:

    • Identify the molecular ion peak cluster corresponding to the expected product(s).

    • Compare the observed isotopic pattern (m/z values and relative intensities) with the theoretically calculated pattern to confirm the elemental composition.[9]

    • Analyze fragmentation patterns to further elucidate the structure of the products.

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating complex mixtures and quantifying the components of a BrCl₃ reaction.

Ion Chromatography (IC)

IC is the preferred method for quantifying halide ions (e.g., Br⁻, Cl⁻) and other ionic species in aqueous samples, typically after quenching the reaction.[10] This technique is particularly useful for determining reaction yield or monitoring the decomposition of BrCl₃.[11][12]

Experimental Protocol: Analysis by Ion Chromatography

  • Sample Preparation:

    • Quench the reaction by adding the sample to a solution of a reducing agent (e.g., sodium thiosulfate or sodium sulfite) to convert reactive halogens into halide ions.

    • Dilute the sample with deionized water to a concentration within the calibrated range of the instrument.

    • Filter the sample through a 0.45 µm filter if particulates are present.

  • Instrument Setup:

    • Equip the IC system with an anion-exchange column and a suppressed conductivity detector.

    • Prepare and prime the eluent (e.g., a carbonate-bicarbonate solution).

    • Calibrate the instrument using a series of standards containing known concentrations of bromide and chloride ions.[11]

  • Data Acquisition:

    • Inject the prepared sample into the IC system.

    • Record the chromatogram, noting the retention times for the anions of interest.

  • Data Analysis:

    • Identify the peaks corresponding to bromide and chloride based on their retention times.

    • Quantify the concentration of each ion by comparing its peak area to the calibration curve.

Visualizations

G General Workflow for Monitoring BrCl3 Reactions cluster_prep Preparation cluster_monitoring Reaction Monitoring cluster_analysis Analysis cluster_data Data Interpretation Reaction_Setup Reaction Setup (Anhydrous Conditions) In_Situ In-Situ Analysis (e.g., Stopped-Flow UV-Vis, FTIR) Reaction_Setup->In_Situ Initiate Reaction Aliquots Aliquot Sampling & Quenching Reaction_Setup->Aliquots Initiate Reaction Data_Analysis Kinetic & Yield Analysis In_Situ->Data_Analysis Product_ID Product Identification (Mass Spectrometry) Aliquots->Product_ID Quantification Quantification (Ion Chromatography) Aliquots->Quantification Product_ID->Data_Analysis Quantification->Data_Analysis

Caption: General workflow for BrCl₃ reaction monitoring.

G Selection of Analytical Techniques cluster_info Information Type cluster_tech Recommended Technique Goal Analytical Goal Kinetics Reaction Rate & Mechanism Goal->Kinetics Structure Structural Elucidation Goal->Structure Quant Concentration & Yield Goal->Quant UV_Vis Stopped-Flow UV-Vis Kinetics->UV_Vis Vib_Spec FTIR / Raman Structure->Vib_Spec MS Mass Spectrometry Structure->MS IC Ion Chromatography Quant->IC

Caption: Logic for selecting the appropriate analytical technique.

References

Application Notes and Protocols for the Use of Bromine Trichloride in an Inert Atmosphere Glovebox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromine trichloride (BrCl₃) is a highly reactive interhalogen compound with significant applications in organic synthesis, particularly as a powerful brominating and oxidizing agent.[1][2] Its utility in the pharmaceutical and agricultural industries for the synthesis of brominated organic compounds is well-documented.[2] However, its high reactivity and sensitivity to atmospheric moisture necessitate handling within a controlled inert atmosphere, such as a glovebox, to ensure safe and effective use.

These application notes provide detailed protocols for the safe handling and use of this compound in an inert atmosphere glovebox for synthetic chemistry applications, with a focus on the bromination of aromatic compounds.

Properties and Hazards of this compound

A thorough understanding of the properties and hazards of this compound is crucial for its safe handling.

PropertyValueReference
Molecular Formula BrCl₃[3]
Molecular Weight 186.26 g/mol [3]
Appearance Yellow liquid or gas[2]
Reactivity Strong oxidizing agent; reacts violently with water and combustible materials.
Hazards Toxic by inhalation and ingestion; causes severe skin and eye burns.

Safety Precautions in an Inert Atmosphere Glovebox

Working with this compound requires stringent safety measures to be implemented within the inert atmosphere of a glovebox.

  • Glovebox Atmosphere: The glovebox should be maintained with an inert atmosphere of nitrogen or argon, with oxygen and moisture levels below 1 ppm.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Chemical-resistant gloves (butyl rubber or neoprene are recommended).

    • Safety goggles with side shields.

    • A lab coat worn over full-length clothing.

  • Material Compatibility: Ensure all materials and equipment used inside the glovebox are compatible with this compound. Avoid contact with incompatible materials such as water, alcohols, and organic materials.

  • Spill Management: In case of a spill inside the glovebox, have a quenching agent readily available. A solution of sodium thiosulfate can be used to neutralize this compound.

  • Waste Disposal: All waste materials contaminated with this compound must be quenched and disposed of as hazardous waste according to institutional guidelines.

Experimental Protocol: Bromination of an Aniline Derivative

This protocol details the bromination of an aniline derivative using this compound within an inert atmosphere glovebox. This reaction is a representative example of the synthetic utility of this compound.

Materials and Equipment
  • Aniline derivative (e.g., 2-methylaniline)

  • This compound (handle with extreme care)

  • Anhydrous solvent (e.g., dichloromethane, stored over molecular sieves)

  • Quenching solution (e.g., saturated aqueous sodium thiosulfate solution)

  • Schlenk flasks and other appropriate glassware, oven-dried before introduction into the glovebox

  • Magnetic stirrer and stir bars

  • Syringes and needles for liquid transfers

  • Septa

Experimental Workflow Diagram

Bromination_Workflow cluster_glovebox Inert Atmosphere Glovebox cluster_fumehood Fume Hood prep 1. Prepare Reactants - Aniline derivative in anhydrous solvent - this compound solution reaction 2. Reaction Setup - Add aniline solution to flask - Cool to 0°C prep->reaction Transfer to reaction flask addition 3. Add this compound - Add BrCl3 solution dropwise reaction->addition stir 4. Reaction - Stir at 0°C to room temperature addition->stir quench 5. Quench Reaction - Add quenching solution (e.g., Na2S2O3) stir->quench workup 6. Work-up - Extract with organic solvent - Wash with brine quench->workup Transfer out of glovebox purify 7. Purification - Dry over Na2SO4 - Column chromatography workup->purify characterize 8. Characterization - NMR, MS, etc. purify->characterize

Caption: Workflow for the bromination of an aniline derivative using this compound.

Step-by-Step Procedure
  • Preparation of Reactants (inside the glovebox):

    • Dissolve the aniline derivative (1 equivalent) in anhydrous dichloromethane in a Schlenk flask equipped with a magnetic stir bar.

    • Prepare a solution of this compound (1.1 equivalents) in a separate flask with anhydrous dichloromethane. Handle this compound with extreme caution using a syringe.

  • Reaction Setup (inside the glovebox):

    • Cool the flask containing the aniline derivative solution to 0 °C using a cold well or a cryocooler inside the glovebox.

  • Addition of this compound (inside the glovebox):

    • Slowly add the this compound solution dropwise to the stirred solution of the aniline derivative over a period of 15-30 minutes. Monitor the reaction for any color change or temperature increase.

  • Reaction (inside the glovebox):

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitor by TLC if possible within the glovebox).

  • Quenching the Reaction (inside the glovebox):

    • Carefully and slowly add a saturated aqueous solution of sodium thiosulfate to the reaction mixture to quench any unreacted this compound. The disappearance of the bromine color indicates complete quenching.

  • Work-up (outside the glovebox, in a fume hood):

    • Safely remove the sealed reaction flask from the glovebox.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

  • Purification (in a fume hood):

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Quantitative Data Summary

The following table summarizes representative yields for bromination reactions of various aromatic compounds. While specific data for this compound is limited in readily available literature, the yields for bromination using other reagents provide a useful benchmark.

SubstrateBrominating AgentReaction ConditionsProductYield (%)Reference
2-methylanilineCuBr₂ in ionic liquidRoom temperature, 1 hour4-bromo-2-methylaniline95[4][5]
2-methoxyanilineCuBr₂ in ionic liquidRoom temperature, 1 hour4-bromo-2-methoxyaniline95[4][5]
2-fluoroanilineCuBr₂ in ionic liquidRoom temperature, 0.5 hours4-bromo-2-fluoroaniline91[4][5]
BenzeneBr₂/FeBr₃RefluxBromobenzene~75[6]
AcetanilideBr₂ in acetic acidRoom temperaturep-bromoacetanilide~90[7]

Logical Relationship Diagram for Safe Handling

This diagram illustrates the key relationships and dependencies for the safe handling of this compound.

Safe_Handling_Logic cluster_planning Planning & Preparation cluster_execution Execution in Glovebox cluster_post_reaction Post-Reaction Procedures sop Review SOP & MSDS ppe Select Appropriate PPE sop->ppe glovebox_prep Prepare Glovebox (Inert Atmosphere) sop->glovebox_prep transfer Controlled Transfer of BrCl3 ppe->transfer glovebox_prep->transfer reagents Prepare & Dry Reagents reagents->transfer reaction_monitoring Monitor Reaction Parameters transfer->reaction_monitoring quenching Safe Quenching reaction_monitoring->quenching decontamination Decontaminate Equipment quenching->decontamination waste_disposal Proper Waste Disposal quenching->waste_disposal documentation Document Experiment documentation->sop

Caption: Logical dependencies for the safe handling of this compound.

Conclusion

The use of this compound in an inert atmosphere glovebox offers a controlled and safe environment for conducting sensitive bromination reactions. By adhering to the detailed protocols and safety precautions outlined in these application notes, researchers can effectively utilize this powerful reagent in their synthetic endeavors while minimizing risks. Proper planning, meticulous execution, and thorough documentation are paramount for the successful and safe application of this compound in research and development.

References

Troubleshooting & Optimization

Technical Support Center: Bromine Trichloride (BrCl₃) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and stabilization of Bromine trichloride solutions. Given the inherent instability of this reagent, proper storage and handling are critical for experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BrCl₃) and why is its stability a major concern?

A1: this compound is a highly reactive interhalogen compound.[1] Its T-shaped molecular geometry, with a central bromine atom and two lone pairs, contributes to its high reactivity.[1] The primary concern is its thermal instability; it readily decomposes, which can alter its chemical properties, affect reaction outcomes, and pose significant safety risks. Early studies reported decomposition at temperatures as low as -40°C, though more recent work suggests it can be stable up to -20°C.[1]

Q2: What are the decomposition products of this compound?

A2: this compound is known to decompose into its constituent elements, elemental bromine (Br₂) and chlorine (Cl₂).[2] The presence of reddish-brown bromine gas is a common indicator of decomposition.

Q3: How does moisture affect the stability of BrCl₃ solutions?

A3: Moisture is a critical factor that catalyzes the decomposition of BrCl₃.[1] this compound reacts violently with water and steam, hydrolyzing rapidly to form corrosive acids like hydrobromic acid (HBr) and hypochlorous acid (HOCl) in acidic conditions.[1][3] This not only degrades the reagent but also introduces hazardous and corrosive byproducts into the experimental setup.

Q4: What are the recommended storage and handling conditions for BrCl₃?

A4: To minimize decomposition and ensure safety, stringent storage and handling protocols are necessary:

  • Storage: Store in sealed borosilicate glass containers under a dry, inert atmosphere (e.g., nitrogen) at -20°C.[1]

  • Incompatible Substances: Avoid all contact with moisture, water, steam, strong bases (like sodium hydroxide), reducing agents, and combustible materials.[1][3]

  • Ventilation: Always handle BrCl₃ in a well-ventilated area, preferably within a laboratory fume hood.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, splash-resistant goggles, a face shield, and a lab coat.[3][6]

Q5: In which solvents is this compound considered stable?

A5: this compound exhibits greater stability in anhydrous, non-polar solvents such as carbon tetrachloride (CCl₄).[1] It is highly reactive and unstable in aqueous or protic solvents due to rapid hydrolysis.[1]

Troubleshooting Guide

Q1: My BrCl₃ solution has turned reddish-brown. What does this signify?

A1: A reddish-brown coloration indicates the formation of elemental bromine (Br₂), which is a primary product of BrCl₃ decomposition.[2] This suggests that the solution has degraded, likely due to exposure to temperatures above its stability threshold, moisture, or light. The solution's efficacy as a BrCl₃ reagent is compromised.

Q2: I am observing unexpected byproducts in my organic synthesis reaction. Could BrCl₃ decomposition be the cause?

A2: Yes. If the BrCl₃ has decomposed, your reaction mixture will contain Br₂ and Cl₂ in addition to or instead of BrCl₃. These decomposition products can lead to different, undesired reaction pathways, such as bromination or chlorination, resulting in a mixture of halogenated byproducts and reduced yield of the target molecule.

Q3: How can I minimize BrCl₃ decomposition during my experiments?

A3: Maintain scrupulously anhydrous and inert conditions throughout your experiment. Use oven-dried glassware and employ inert atmosphere techniques (e.g., a nitrogen or argon blanket). Prepare the solution at a low temperature and use it immediately. If possible, conduct the reaction at or below -20°C.

Q4: Are there chemical stabilizers I can add to my BrCl₃ solution?

A4: For applications in organic synthesis, adding stabilizers is generally not recommended as they can interfere with the reaction. However, in the context of creating stabilized bromine solutions for industrial applications like biofouling control, various stabilizers are used. These include sulfamic acid, saccharin, urea, and melamine, which are typically used in aqueous systems at high pH.[7][8][9] These methods are not suitable for preserving the reactivity of BrCl₃ as a reagent in anhydrous organic synthesis.

Quantitative Data on Stability

The stability of this compound is highly dependent on experimental conditions. The data below is compiled from available safety and research documents.

ParameterValue / ConditionSource(s)
Reported Decomposition Temp. Decomposes at -40°C (early studies)[1]
Reported Stability Temp. Stable up to -20°C (recent work)[1]
Primary Catalyst for Decomp. Trace Moisture[1]
Stable Solvents Anhydrous, non-polar solvents (e.g., CCl₄)[1]
Unstable Solvents Aqueous or protic media[1]

Experimental Protocols

Protocol 1: Preparation and Handling of BrCl₃ Solution for Organic Synthesis

This protocol outlines the procedure for safely preparing and using a BrCl₃ solution while minimizing decomposition.

  • Glassware Preparation: Thoroughly dry all glassware (reaction flask, dropping funnel, stirrer bar) in an oven at >120°C for at least 4 hours. Allow to cool to room temperature in a desiccator under an inert atmosphere.

  • System Assembly: Quickly assemble the glassware under a positive pressure of dry nitrogen or argon. Use septa and needles for liquid transfers.

  • Solvent Addition: Add the required volume of anhydrous, non-polar solvent (e.g., carbon tetrachloride) to the reaction flask via cannula or a dry syringe.

  • Cooling: Cool the solvent to the desired reaction temperature (e.g., -20°C or lower) using an appropriate cooling bath (e.g., cryocooler, dry ice/acetone).

  • BrCl₃ Addition: Carefully and slowly add the required amount of BrCl₃ to the cooled solvent. If using a lecture bottle, ensure all transfer lines are dry.

  • Immediate Use: Use the freshly prepared BrCl₃ solution immediately. Do not store the solution, even at low temperatures.

  • Reaction Quenching: Upon reaction completion, quench any remaining BrCl₃ carefully with a suitable reducing agent (e.g., sodium thiosulfate solution) at low temperature before workup.

Visual Guides

DecompositionPathway BrCl3 BrCl₃ (this compound) Br2 Br₂ (Bromine) BrCl3->Br2 Decomposition Cl2 Cl₂ (Chlorine) BrCl3->Cl2 Decomposition Heat Heat, Light, Moisture Heat->BrCl3

Caption: Decomposition pathway of this compound.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup Phase p1 Dry Glassware (>120°C) p2 Assemble Under N₂/Ar p1->p2 p3 Add Anhydrous Solvent p2->p3 r1 Cool Solvent (≤ -20°C) p3->r1 r2 Add BrCl₃ & Use Immediately r1->r2 r3 Monitor Reaction r2->r3 w1 Cool Reaction Mixture r3->w1 w2 Quench with Reducing Agent w1->w2 w3 Proceed with Extraction w2->w3

Caption: Safe handling workflow for BrCl₃ in experiments.

References

Technical Support Center: Managing the Reactivity of Bromine Trichloride in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Bromine trichloride (BrCl₃). Below you will find troubleshooting guides and frequently asked questions (FAQs) to safely and effectively manage its high reactivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (BrCl₃) is a highly reactive interhalogen compound. It is a strong oxidizing agent and is sensitive to moisture.[1] The primary hazards include its high corrosivity, causing severe burns to the skin and eyes, and respiratory tract irritation upon inhalation.[1] It can react violently with combustible materials, reducing agents, and water.[2]

Q2: How should this compound be stored?

A2: BrCl₃ should be stored in a cool, dry, well-ventilated area in tightly sealed containers made of compatible materials like borosilicate glass.[1] It should be kept under a dry inert atmosphere (e.g., nitrogen) to prevent decomposition, which can be catalyzed by moisture.[1] Storage should be away from incompatible substances such as organic materials, metals, and strong bases.[2]

Q3: What are the signs of this compound decomposition?

A3: Decomposition of BrCl₃ can be indicated by a color change of the solution and the evolution of gas. BrCl₃ is known to decompose at temperatures as low as -40°C, although some studies suggest stability up to -20°C.[1] The presence of moisture will accelerate decomposition, leading to the formation of hydrobromic acid and hydrochloric acid.

Q4: What are suitable solvents for reactions involving this compound?

A4: Non-polar, aprotic solvents are generally preferred for reactions with BrCl₃ to minimize unwanted side reactions and decomposition. Carbon tetrachloride (CCl₄) has been reported as a solvent for the synthesis of BrCl₃.[3] The choice of solvent should always be carefully considered based on the specific reaction and substrate, ensuring the solvent is inert to the highly reactive interhalogen.

Q5: How can I safely quench a reaction containing this compound?

A5: Excess BrCl₃ should be quenched carefully, typically at low temperatures (0-5 °C) to control the exothermic reaction.[2] A common and effective quenching agent is a solution of sodium thiosulfate (Na₂S₂O₃), which reduces the reactive halogen species to less reactive halides.[2] Sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) solutions are also effective.[4] The disappearance of the characteristic reddish-brown color of bromine indicates a complete quench.[2]

Troubleshooting Guides

Issue 1: The reaction is proceeding too slowly or not at all.

  • Possible Cause: Insufficient activation of the BrCl₃ or low reaction temperature.

  • Solution: For electrophilic aromatic substitutions, ensure a suitable Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is present and completely dry.[5] Gradually and cautiously increase the reaction temperature, monitoring for any signs of an uncontrolled exotherm.

Issue 2: A runaway reaction is occurring (rapid temperature and pressure increase).

  • Possible Cause: The rate of heat generation is exceeding the cooling capacity. This is a significant risk with exothermic halogenation reactions.

  • Solution:

    • Immediately cease the addition of any reagents.

    • Increase the efficiency of the cooling system (e.g., add more dry ice to the bath).

    • If the temperature continues to rise, execute an emergency quench by slowly adding a pre-cooled quenching agent (e.g., sodium thiosulfate solution).[2]

    • For future experiments, reduce the rate of addition, use a more dilute solution of BrCl₃, or employ a more efficient cooling bath.

Issue 3: The reaction produces a mixture of mono- and poly-halogenated products.

  • Possible Cause: The stoichiometry of the reaction is not well-controlled, or the substrate is highly activated.

  • Solution:

    • Carefully control the molar equivalents of BrCl₃ added. Using a slight excess of the substrate can favor mono-halogenation.

    • Maintain a low reaction temperature to increase selectivity.

    • Consider using a less reactive brominating agent if selectivity is a persistent issue.

Issue 4: During work-up, an emulsion forms in the separatory funnel.

  • Possible Cause: Vigorous shaking of the separatory funnel, especially in the presence of high salt concentrations.

  • Solution:

    • Instead of shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Add a small amount of brine (saturated NaCl solution) to help break up the emulsion.[2]

Issue 5: The product degrades during quenching or work-up.

  • Possible Cause: The product may be sensitive to the pH change during quenching or may react with the quenching agent itself.

  • Solution:

    • Buffer the reaction mixture or choose a quenching agent that results in a pH range compatible with your product.

    • If the product is sensitive to reducing agents, consider a non-reductive work-up, though this is challenging with excess BrCl₃. A carefully controlled quench with a stoichiometric amount of a mild reducing agent may be necessary.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaBrCl₃[3]
Molecular Weight186.26 g/mol [3]
AppearanceInformation not widely available, likely a reactive liquid or gas
Decomposition Temp.Reported as low as -40°C[1]
Key ReactivityStrong oxidizing agent, moisture sensitive[1]

Table 2: Recommended Quenching Agents for this compound

Quenching AgentTypical ConcentrationNotesReference
Sodium thiosulfate (Na₂S₂O₃)10% (w/v) aqueous solutionVery common and effective. Can form elemental sulfur under acidic conditions.[2][4]
Sodium bisulfite (NaHSO₃)Saturated aqueous solutionGood alternative to sodium thiosulfate, especially in acidic media.[4]
Sodium sulfite (Na₂SO₃)Aqueous solutionAnother suitable reducing agent.[4]

Experimental Protocols

Protocol 1: Electrophilic Addition of this compound to an Alkene (e.g., Cyclohexene)

Disclaimer: This is a representative protocol and should be adapted and optimized for specific substrates and laboratory conditions. All work must be performed in a well-ventilated fume hood.

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexene (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition:

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous CH₂Cl₂ in the dropping funnel.

    • Add the BrCl₃ solution dropwise to the stirred cyclohexene solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Quenching:

    • Once the reaction is complete, slowly add a 10% aqueous solution of sodium thiosulfate at -78 °C until the reddish-brown color disappears.

    • Allow the mixture to warm to room temperature with vigorous stirring.

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the corresponding dibromo-chloro-cyclohexane derivative.

Protocol 2: Electrophilic Aromatic Bromination of an Activated Aromatic Compound (e.g., Anisole)

Disclaimer: This is a representative protocol and should be adapted and optimized for specific substrates and laboratory conditions. All work must be performed in a well-ventilated fume hood.

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anisole (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous CH₂Cl₂ in the dropping funnel.

    • Add the BrCl₃ solution dropwise to the stirred anisole solution over 30 minutes, maintaining the internal temperature at 0 °C.

  • Reaction Monitoring:

    • Monitor the reaction by TLC or GC to determine the consumption of the starting material. The reaction is typically complete within 1 hour.

  • Quenching:

    • Upon completion, slowly add a 10% aqueous solution of sodium thiosulfate at 0 °C until the bromine color is no longer visible.

    • Allow the mixture to warm to room temperature.

  • Work-up:

    • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purification:

    • Purify the resulting crude oil by column chromatography on silica gel to afford the brominated anisole products (a mixture of ortho and para isomers is expected).[6]

Visualizations

Electrophilic_Aromatic_Bromination Aromatic_Ring Aromatic Ring Sigma_Complex Sigma Complex (Arenium Ion) Aromatic_Ring->Sigma_Complex BrCl3 BrCl₃ Activated_Electrophile Activated Electrophile [BrCl₂]⁺[AlCl₄]⁻ BrCl3->Activated_Electrophile Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Activated_Electrophile Activated_Electrophile->Sigma_Complex Brominated_Product Brominated Product Sigma_Complex->Brominated_Product H_plus H⁺ Sigma_Complex->H_plus Lewis_Acid_Regen Lewis Acid (Regenerated) H_plus->Lewis_Acid_Regen HCl HCl Lewis_Acid_Regen->HCl

Caption: General mechanism of electrophilic aromatic bromination using BrCl₃ and a Lewis acid catalyst.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dry Glassware & Reagents B Set up Reaction Under Inert Atmosphere A->B C Cool Reaction Mixture B->C D Slow Addition of BrCl₃ Solution C->D E Monitor Reaction Progress (TLC/GC) D->E F Quench with Na₂S₂O₃ Solution E->F G Liquid-Liquid Extraction F->G H Dry Organic Layer G->H I Solvent Evaporation H->I J Column Chromatography I->J K Characterize Product (NMR, IR, MS) J->K

Caption: A typical experimental workflow for a reaction involving this compound.

Troubleshooting_Decision_Tree Start Reaction Issue Observed Exotherm Uncontrolled Exotherm? Start->Exotherm Slow_Reaction Reaction Slow/Stalled? Exotherm->Slow_Reaction No Stop_Addition Stop Reagent Addition Exotherm->Stop_Addition Yes Low_Yield Low Yield/Side Products? Slow_Reaction->Low_Yield No Check_Temp Check Temperature Slow_Reaction->Check_Temp Yes Check_Stoichiometry Verify Stoichiometry Low_Yield->Check_Stoichiometry Yes Increase_Cooling Increase Cooling Stop_Addition->Increase_Cooling Emergency_Quench Emergency Quench Increase_Cooling->Emergency_Quench Check_Catalyst Check Catalyst Activity Check_Temp->Check_Catalyst Lower_Temp Lower Reaction Temperature Check_Stoichiometry->Lower_Temp

Caption: A decision tree for troubleshooting common issues in this compound reactions.

References

"purification methods for Bromine trichloride reaction products"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Bromine trichloride (BrCl₃) reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound synthesis reaction?

A1: Common impurities can include unreacted starting materials such as bromine (Br₂) and chlorine (Cl₂), as well as the less chlorinated interhalogen compound, bromine monochloride (BrCl). Side-products from reactions with trace moisture or organic residues may also be present.

Q2: What are the primary methods for purifying this compound?

A2: The primary purification methods for this compound, an interhalogen compound, are fractional distillation and fractional crystallization. The choice of method depends on the physical state of the crude product and the nature of the impurities.

Q3: How can I determine the purity of my this compound sample?

A3: Purity can be assessed through various analytical techniques. Gas Chromatography (GC) can be used to detect volatile impurities. Infrared (IR) spectroscopy can help identify functional group impurities like HCl or phosgene, which may be present in certain synthesis routes.[1]

Q4: What are the key safety precautions when handling this compound?

A4: this compound is a strong oxidizing agent and is highly reactive.[2] It reacts violently with water and organic compounds.[3] All manipulations should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The use of an inert atmosphere (e.g., dry nitrogen or argon) is recommended to prevent hydrolysis.

Troubleshooting Guides

Issue 1: The purified this compound is still contaminated with elemental bromine or chlorine.

Possible Cause Solution
Inefficient fractional distillation.Ensure the distillation column has a sufficient number of theoretical plates. Optimize the reflux ratio to improve separation efficiency.
Co-distillation of impurities.Check the boiling points of the impurities. If they are very close to that of BrCl₃, a different purification method, such as fractional crystallization, may be necessary.
Thermal decomposition during distillation.Lower the distillation temperature by performing the distillation under reduced pressure (vacuum distillation).

Issue 2: The yield of purified this compound is low.

Possible Cause Solution
Loss of product during transfer.Use appropriate techniques to minimize transfers between vessels.
Decomposition of this compound.Ensure all glassware is scrupulously dried before use to prevent hydrolysis. Maintain a dry, inert atmosphere throughout the purification process.
Incomplete crystallization.If using fractional crystallization, ensure the solution is cooled slowly to promote the formation of pure crystals. Seeding the solution with a small crystal of pure BrCl₃ can induce crystallization.

Issue 3: The this compound decomposes upon storage.

Possible Cause Solution
Presence of moisture or other reactive impurities.Re-purify the this compound to ensure all reactive impurities are removed.
Improper storage conditions.Store the purified this compound in a tightly sealed container made of a resistant material (e.g., glass or PTFE) under a dry, inert atmosphere. Store in a cool, dark place.

Physical Properties of this compound and Related Impurities

The following table summarizes key physical properties relevant to the purification of this compound.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compoundBrCl₃186.26Decomposes~ -40
BromineBr₂159.8158.8-7.2
ChlorineCl₂70.91-34.04-101.5
Bromine monochlorideBrCl115.36~ 5-66

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for separating this compound from less volatile impurities like bromine and more volatile impurities like chlorine.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum jacketed column packed with a suitable material (e.g., Raschig rings or metal sponge) to increase the surface area. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Charging the Flask: In a fume hood, carefully charge the crude this compound into the distillation flask. Add a magnetic stir bar.

  • Distillation:

    • Begin stirring and gently heat the distillation flask using an oil bath.

    • Initially, the more volatile impurities, such as chlorine, will distill over.

    • Carefully monitor the temperature at the head of the distillation column.

    • Collect the fraction corresponding to the boiling point of this compound. Since BrCl₃ is unstable and can decompose upon heating, it is often distilled under reduced pressure.

  • Collection and Storage: Collect the purified this compound in a pre-weighed, dry, and inert atmosphere-filled receiver flask. The receiver should be cooled in an ice bath to minimize loss due to vaporization. Store the purified product under an inert atmosphere in a tightly sealed container.

Protocol 2: Purification by Fractional Crystallization

This method is useful for removing impurities that have different solubilities in a suitable solvent at low temperatures.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is soluble at or near room temperature but less soluble at lower temperatures. The impurities should ideally remain in solution at the lower temperature. Anhydrous, non-reactive solvents are required.

  • Dissolution: In a fume hood and under an inert atmosphere, dissolve the crude this compound in a minimal amount of the chosen pre-cooled solvent.

  • Crystallization:

    • Slowly cool the solution in a cooling bath (e.g., dry ice/acetone).

    • Crystals of pure this compound should form. Slow cooling is crucial to ensure the formation of well-defined crystals and to minimize the inclusion of impurities.

  • Isolation:

    • Once crystallization is complete, quickly filter the cold suspension under an inert atmosphere using a pre-cooled filtration apparatus (e.g., a Schlenk filter).

    • Wash the crystals with a small amount of the cold, pure solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. Store the final product under an inert atmosphere.

Diagrams

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Method cluster_impurities Removed Impurities cluster_product Final Product Crude BrCl3 Crude BrCl3 Fractional Distillation Fractional Distillation Crude BrCl3->Fractional Distillation  Heat under  reduced pressure Fractional Crystallization Fractional Crystallization Crude BrCl3->Fractional Crystallization  Dissolve & Cool Volatile Impurities (Cl2) Volatile Impurities (Cl2) Fractional Distillation->Volatile Impurities (Cl2)  First fraction Less Volatile Impurities (Br2) Less Volatile Impurities (Br2) Fractional Distillation->Less Volatile Impurities (Br2)  Residue Pure BrCl3 Pure BrCl3 Fractional Distillation->Pure BrCl3  Middle fraction Soluble Impurities Soluble Impurities Fractional Crystallization->Soluble Impurities  Mother liquor Fractional Crystallization->Pure BrCl3  Crystals

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Start Impure_Product Impure BrCl3 Product Start->Impure_Product Check_Impurities Identify Impurities (e.g., GC, IR) Impure_Product->Check_Impurities Volatile_Impurities Volatile Impurities (Cl2, BrCl) Check_Impurities->Volatile_Impurities  Present Nonvolatile_Impurities Non-Volatile or Decomposition Products Check_Impurities->Nonvolatile_Impurities  Present Fractional_Distillation Perform Fractional Distillation Volatile_Impurities->Fractional_Distillation Fractional_Crystallization Perform Fractional Crystallization Nonvolatile_Impurities->Fractional_Crystallization Check_Purity Check Purity Fractional_Distillation->Check_Purity Fractional_Crystallization->Check_Purity Pure_Product Pure BrCl3 Check_Purity->Pure_Product  Purity OK Re-purify Re-purify Check_Purity->Re-purify  Purity Not OK Re-purify->Check_Impurities

Caption: Troubleshooting logic for purifying this compound.

References

"troubleshooting low yields in reactions with Bromine trichloride"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving Bromine Trichloride (BrCl₃). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in organic synthesis?

This compound (BrCl₃) is an interhalogen compound that serves as a potent source of electrophilic bromine. In organic synthesis, it is primarily used for the bromination of aromatic compounds and for the bromochlorination of alkenes. Its reactivity makes it a valuable reagent in the synthesis of various pharmaceutical intermediates and other fine chemicals.[1][2]

Q2: How should this compound be handled and stored to ensure its stability and reactivity?

This compound is highly reactive and sensitive to moisture. It should be handled in a well-ventilated fume hood, and all glassware must be thoroughly dried before use to prevent hydrolysis, which can lead to the formation of hydrobromic and hypochlorous acids and reduce the reagent's efficacy.[3] Store BrCl₃ in a cool, dry place, away from incompatible materials such as water, alcohols, and strong bases.

Q3: What are the common causes of low yields in reactions involving this compound?

Low yields in reactions with this compound can stem from several factors:

  • Reagent Decomposition: Contamination with water can hydrolyze BrCl₃, reducing its effective concentration.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to incomplete reactions or the formation of side products.

  • Side Reactions: Competing reactions, such as chlorination or the formation of undesired isomers, can consume the starting material and lower the yield of the target product.

  • Improper Stoichiometry: An incorrect ratio of BrCl₃ to the substrate can result in either incomplete conversion or the formation of poly-brominated byproducts.

Q4: Can this compound be used as a catalyst?

While bromine compounds can be used as catalysts in certain pharmaceutical manufacturing processes, this compound itself is typically used as a reagent, meaning it is consumed in the reaction.[4] However, in some applications, brominated compounds can act as catalysts to increase the reaction rate.[4]

Troubleshooting Guides

Issue 1: Low Yield in Electrophilic Aromatic Substitution

Low yields in the bromination of aromatic compounds are a common issue. The following guide provides a systematic approach to troubleshooting.

Troubleshooting Workflow for Aromatic Bromination

start Low Yield in Aromatic Bromination check_reagent Verify BrCl3 Quality (Anhydrous? Decomposed?) start->check_reagent check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions check_substrate Analyze Substrate Reactivity (Activating/Deactivating Groups) start->check_substrate check_catalyst Evaluate Catalyst (Type and Loading) start->check_catalyst side_reactions Identify Side Reactions (Isomer formation, Poly-bromination) start->side_reactions solution_reagent Use Fresh/Purified BrCl3 Handle under inert atmosphere check_reagent->solution_reagent Degradation Suspected solution_conditions Optimize Temperature and Time Screen Solvents check_conditions->solution_conditions Suboptimal solution_substrate Modify Substrate or Use Stronger Catalyst check_substrate->solution_substrate Low Reactivity solution_catalyst Screen Lewis Acid Catalysts (e.g., AlCl3, FeBr3) Optimize Catalyst Loading check_catalyst->solution_catalyst Ineffective solution_side_reactions Adjust Stoichiometry (e.g., lower BrCl3 equivalents) Change Solvent to improve selectivity side_reactions->solution_side_reactions Byproducts Detected

Caption: A flowchart for troubleshooting low yields in aromatic bromination.

Detailed Troubleshooting Steps:

  • Verify Reagent Quality: Ensure the this compound is anhydrous and has not decomposed. Use a fresh bottle or purify the reagent if necessary. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.

  • Optimize Reaction Conditions:

    • Temperature: The reaction temperature can significantly impact the yield. For some aromatic brominations, higher temperatures may be required to achieve a reasonable reaction rate. However, excessively high temperatures can lead to decomposition. Experiment with a range of temperatures to find the optimum.[5]

    • Solvent: The choice of solvent can influence the reaction rate and selectivity. Non-polar, aprotic solvents like dichloromethane or carbon tetrachloride are often used. The polarity of the solvent can affect the stability of the reaction intermediates.

  • Evaluate Substrate and Catalyst:

    • Substrate Reactivity: The electronic nature of the substituents on the aromatic ring will determine its reactivity. Electron-donating groups activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. For less reactive substrates, a stronger Lewis acid catalyst may be required.

    • Catalyst: A Lewis acid catalyst, such as AlCl₃ or FeBr₃, is often necessary to polarize the Br-Cl bond and increase the electrophilicity of the bromine atom. The type and amount of catalyst should be optimized.

  • Address Side Reactions:

    • Isomer Formation: Electrophilic substitution on a substituted benzene ring can lead to ortho, meta, and para isomers. The product distribution is influenced by the nature of the substituent and the reaction conditions. To improve selectivity for a specific isomer, consider adjusting the temperature or solvent.

    • Poly-bromination: If the aromatic ring is highly activated, multiple bromination can occur. To minimize this, use a stoichiometric amount of this compound or add it slowly to the reaction mixture.

Table 1: Influence of Reaction Parameters on Aromatic Bromination Yield

ParameterObservationRecommendation
Temperature Low temperatures may lead to slow reaction rates and incomplete conversion. High temperatures can cause reagent decomposition and increase byproduct formation.Optimize temperature for each specific substrate, starting at room temperature and adjusting as needed.
Solvent Solvent polarity can affect reaction rate and selectivity. Halogenated solvents are common.Screen a variety of aprotic solvents (e.g., CH₂Cl₂, CCl₄, hexane) to find the optimal medium.[6]
Catalyst The choice and amount of Lewis acid catalyst are crucial for activating the BrCl₃ and promoting the reaction.Screen common Lewis acids (FeBr₃, AlCl₃, ZnBr₂) and optimize the catalyst loading.[6]
Stoichiometry Excess BrCl₃ can lead to poly-bromination, especially with activated aromatic rings.Use a 1:1 or slightly higher molar ratio of BrCl₃ to substrate for mono-bromination.
Issue 2: Low Yield in Electrophilic Addition to Alkenes

The addition of this compound to alkenes can result in a mixture of bromochlorination and other products, leading to low yields of the desired compound.

Reaction Pathway for Electrophilic Addition of BrCl₃ to an Alkene

Alkene Alkene Halonium_Ion Cyclic Halonium Ion Intermediate Alkene->Halonium_Ion + BrCl3 BrCl3 BrCl3 BrCl3->Halonium_Ion Chloride_Attack Nucleophilic Attack by Cl- Halonium_Ion->Chloride_Attack Water_Attack Nucleophilic Attack by H2O (if present) Halonium_Ion->Water_Attack Bromochloro_Product anti-Bromochloroalkane Chloride_Attack->Bromochloro_Product Bromohydrin_Byproduct Bromohydrin Byproduct Water_Attack->Bromohydrin_Byproduct

Caption: The reaction mechanism for the electrophilic addition of BrCl₃ to an alkene, showing the formation of the desired product and a potential byproduct.

Detailed Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The presence of water in the reaction mixture can lead to the formation of bromohydrins as a significant byproduct.[7] Water acts as a competing nucleophile that attacks the cyclic halonium ion intermediate. Always use anhydrous solvents and dry glassware.

  • Control the Temperature: Electrophilic addition reactions are often exothermic. Running the reaction at a low temperature (e.g., 0 °C or -78 °C) can help to control the reaction rate and minimize the formation of side products.

  • Solvent Selection: Aprotic solvents such as dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or chloroform (CHCl₃) are typically used for these reactions.[3] Protic solvents like alcohols can also act as nucleophiles and lead to the formation of bromo-alkoxy byproducts.

  • Stoichiometry and Addition Rate: Use a controlled amount of this compound, typically a 1:1 molar ratio with the alkene, to avoid unwanted side reactions. Adding the BrCl₃ solution dropwise to the alkene solution can help to maintain a low concentration of the reagent and improve selectivity.

Table 2: Common Byproducts in Alkene Bromochlorination and Their Mitigation

ByproductCauseMitigation Strategy
Dibromoalkane Can arise from the presence of Br₂ as an impurity or from disproportionation of BrCl₃.Use pure BrCl₃.
Dichloroalkane Can result from the presence of Cl₂ as an impurity.Use pure BrCl₃.
Bromohydrin Presence of water in the reaction mixture.Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere.[7]
Bromo-alkoxyalkane Use of an alcohol as a solvent.Use an aprotic solvent like CH₂Cl₂ or CCl₄.
Rearrangement Products If the intermediate carbocation is prone to rearrangement.This is less common due to the formation of a bridged halonium ion, but for certain substrates, lower temperatures may suppress rearrangements.

Experimental Protocols

General Protocol for Aromatic Bromination using this compound
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve the aromatic substrate (1.0 eq) in an anhydrous aprotic solvent (e.g., CH₂Cl₂).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., FeBr₃, 0.1 eq) to the solution and stir.

  • Reagent Addition: Dissolve this compound (1.05 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine species.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

General Protocol for Electrophilic Addition of this compound to an Alkene
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve the alkene (1.0 eq) in an anhydrous aprotic solvent (e.g., CH₂Cl₂).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Reagent Addition: Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the cooled alkene solution with vigorous stirring.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC. The reaction is often rapid.

  • Work-up: After the reaction is complete, allow the mixture to warm to room temperature. Quench any excess BrCl₃ with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by distillation or column chromatography.

References

Technical Support Center: Bromine Trichloride (BrCl₃) Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromine trichloride (BrCl₃). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments focusing on the effect of temperature on its reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: I am observing inconsistent reaction rates in my experiments with this compound. What could be the cause?

A1: Inconsistent reaction rates with BrCl₃ are often linked to its inherent instability. The decomposition of BrCl₃ is highly sensitive to temperature and the presence of trace amounts of moisture. Early studies reported decomposition at temperatures as low as -40°C, while more recent findings suggest it can be stable up to -20°C.[1] This discrepancy is likely due to the catalytic effect of moisture on the decomposition process.[1] To ensure reproducible results, it is crucial to maintain a scrupulously dry and low-temperature experimental environment.

Q2: What is the expected effect of temperature on the reaction kinetics of BrCl₃?

Q3: Are there any known side reactions I should be aware of when working with BrCl₃, particularly with changes in temperature?

A3: Yes, the primary side reaction is the decomposition of BrCl₃. Additionally, if your reaction is conducted in an aqueous environment (which is generally not recommended due to the high reactivity of BrCl₃ with water), you will encounter hydrolysis reactions. For the related compound, bromine monochloride (BrCl), hydrolysis equilibria have been studied and show some temperature dependence.[2][3] For instance, the equilibrium constant for the formation of BrCl₂⁻ from BrCl and Cl⁻ decreases with increasing temperature.[2][3] While not directly data for BrCl₃, it highlights the complexity that temperature can introduce in halogen-halide systems.

Q4: What are the critical safety precautions when handling this compound, especially concerning temperature changes?

A4: this compound is a highly reactive and toxic substance.[1] It is a strong oxidizing agent and can cause severe burns upon contact.[4][5] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection, must be worn.[6] Given its instability with temperature, it is crucial to avoid localized heating. Ensure that any temperature control systems are functioning correctly to prevent accidental warming, which could lead to a rapid increase in pressure due to decomposition. A safety data sheet (SDS) should always be consulted before handling.[5][7][8]

Troubleshooting Guides

Problem 1: My BrCl₃ sample appears to be decomposing rapidly, even at low temperatures.

  • Possible Cause: Presence of moisture.

  • Troubleshooting Steps:

    • Ensure all glassware and solvents are rigorously dried before use.

    • Handle BrCl₃ under an inert, dry atmosphere (e.g., nitrogen or argon).

    • If possible, use a glovebox with a controlled, low-humidity environment.

    • Verify the purity of your BrCl₃ source, as impurities can catalyze decomposition.

Problem 2: I am unable to obtain a clean kinetic profile for my reaction involving BrCl₃.

  • Possible Cause: Competing decomposition reactions.

  • Troubleshooting Steps:

    • Lower the Temperature: Attempt to run the reaction at the lowest possible temperature that still allows for a measurable reaction rate. This will help to minimize the rate of decomposition relative to your reaction of interest.

    • Use a Flow Reactor: For gas-phase kinetics, a high-temperature flow reactor can be used to generate and react BrCl in situ, minimizing the time it has to decompose before reacting.[9]

    • Monitor Multiple Species: Use analytical techniques that can simultaneously monitor the concentration of your reactants, products, and potential decomposition products (e.g., BrCl, Cl₂). This will help in deconvoluting the different reaction pathways.

Quantitative Data Summary

Due to the limited availability of specific kinetic data for this compound, the following table summarizes the temperature-dependent data found for the related and more stable compound, Bromine monochloride (BrCl). This data can provide context for the behavior of interhalogen compounds.

Reaction/EquilibriumTemperature (°C)Rate Constant / Equilibrium Constant (K)Enthalpy (ΔH°) / Activation Energy (Ea)Entropy (ΔS°)
BrCl(aq) + Cl⁻ ⇌ BrCl₂⁻[2][3]25.0K₁ = 3.8 M⁻¹ΔH₁° = -9.9 kJ mol⁻¹ΔS₁° = -22 J K⁻¹ mol⁻¹
10.0K₁ = 4.7 M⁻¹
0.0K₁ = 5.5 M⁻¹
BrCl(aq) Hydrolysis[2][3]5.0 - 25.0Kₙ₁ ≈ 1.3 x 10⁻⁴ M²Little to no temperature dependence
BrCl Hydrolysis (p[H⁺] 6.4)[2][3]25.0k = 3.0 x 10⁶ s⁻¹Not specifiedNot specified

Experimental Protocols

Methodology for Studying the Effect of Temperature on Reaction Kinetics (General Approach)

Given the challenges of working with BrCl₃, a recommended approach for studying its reaction kinetics as a function of temperature involves a stopped-flow or a quenched-flow technique for solution-phase reactions, or a discharge-flow system for gas-phase reactions.[9]

  • Reactant Preparation:

    • All reactants and solvents must be of the highest purity and thoroughly dried.

    • BrCl₃ should be handled in an inert atmosphere and pre-cooled to the desired reaction temperature.

  • Temperature Control:

    • The reaction vessel must be placed in a cryostat or a temperature-controlled bath capable of maintaining the target temperature with high precision (e.g., ±0.1°C).

  • Initiation of Reaction:

    • For a stopped-flow experiment, solutions of the reactants are rapidly mixed, and the reaction is monitored spectrophotometrically.

    • For a quenched-flow experiment, the reaction is initiated by mixing the reactants and then quenched at specific time intervals by adding a reagent that stops the reaction. The composition of the mixture is then analyzed.

  • Data Acquisition:

    • The concentration of a reactant or product is monitored over time. This can be done using various techniques such as UV-Vis spectroscopy, mass spectrometry, or chromatography.

  • Kinetic Analysis:

    • The rate constant (k) is determined at each temperature by fitting the concentration-time data to the appropriate rate law.

    • The Arrhenius equation (k = Ae^(-Ea/RT)) is then used to determine the activation energy (Ea) and the pre-exponential factor (A) by plotting ln(k) versus 1/T.[10]

Visualizations

Troubleshooting_BrCl3_Decomposition Troubleshooting Rapid BrCl3 Decomposition start Start: Rapid Decomposition Observed check_moisture Is the system scrupulously dry? start->check_moisture dry_system Action: Rigorously dry all glassware and solvents. Use an inert atmosphere. check_moisture->dry_system No check_purity Is the BrCl3 source of high purity? check_moisture->check_purity Yes dry_system->check_moisture end_unstable Outcome: Decomposition persists. Consider in-situ generation. dry_system->end_unstable purify_brcl3 Action: Purify BrCl3 or obtain a higher purity source. check_purity->purify_brcl3 No monitor_temp Is the temperature control stable and accurate? check_purity->monitor_temp Yes purify_brcl3->check_purity purify_brcl3->end_unstable calibrate_temp Action: Calibrate temperature probes and ensure uniform bath temperature. monitor_temp->calibrate_temp No end_stable Outcome: Stable BrCl3 monitor_temp->end_stable Yes calibrate_temp->monitor_temp calibrate_temp->end_unstable

Caption: Troubleshooting workflow for rapid this compound decomposition.

Kinetic_Analysis_Workflow Workflow for Kinetic Analysis of Temperature Effects start Start: Define Reaction and Temperature Range prepare_reagents Prepare and dry all reagents and solvents start->prepare_reagents setup_experiment Set up temperature-controlled reactor (e.g., cryostat) prepare_reagents->setup_experiment run_reaction Run reaction at a specific temperature (T1) setup_experiment->run_reaction collect_data Monitor concentration vs. time run_reaction->collect_data calculate_k Calculate rate constant (k1) at T1 collect_data->calculate_k more_temps Are more temperatures needed? calculate_k->more_temps change_temp Change to a new temperature (T2, T3, ...) change_temp->run_reaction more_temps->change_temp Yes plot_arrhenius Plot ln(k) vs. 1/T more_temps->plot_arrhenius No calculate_params Determine Activation Energy (Ea) and Pre-exponential Factor (A) plot_arrhenius->calculate_params end End: Kinetic parameters determined calculate_params->end

Caption: General workflow for kinetic analysis of temperature effects on reactions.

References

Technical Support Center: Quenching Procedures for Bromine Trichloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective quenching of reactions involving Bromine Trichloride (BrCl₃). Given the highly reactive and hazardous nature of BrCl₃, proper quenching is critical to ensure the safety of personnel and the integrity of the experimental results. The following information is based on established procedures for similar reactive halogen compounds and should be adapted to specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard associated with quenching this compound reactions?

A1: this compound is a strong oxidizing agent and is highly reactive.[1][2] The primary hazard during quenching is an uncontrolled exothermic reaction, which can lead to a rapid increase in temperature and pressure, potentially causing splashing of corrosive materials and the release of toxic gases. It reacts with water or steam to produce hydrochloric acid and potentially hydrobromic acid.[1]

Q2: What are the recommended quenching agents for this compound?

A2: Due to the lack of specific literature for BrCl₃, recommended quenching agents are based on those used for elemental bromine and other reactive acid halides. The most common and effective quenching agents are aqueous solutions of reducing agents. Sodium thiosulfate (Na₂S₂O₃) and sodium sulfite (Na₂SO₃) are preferred as they react with bromine species to form non-volatile salts.

Q3: How do I know when the quenching process is complete?

A3: A visual indicator is the disappearance of the characteristic reddish-brown or yellow color of bromine-containing species, resulting in a colorless or pale yellow organic layer.[3] If the color persists after the addition of a significant amount of quenching agent, it may indicate incomplete reaction due to poor mixing or degradation of the quenching solution.[3]

Q4: Can I use water to quench a this compound reaction?

A4: While BrCl₃ does react with water, it can be a highly exothermic process and may produce corrosive and toxic fumes like HCl and HBr.[1][4] Therefore, quenching with water alone is not recommended. A dilute solution of a reducing agent is preferable to control the reaction rate and neutralize the reactive species more effectively.

Q5: What should I do if a precipitate forms during quenching with sodium thiosulfate?

A5: Under acidic conditions, sodium thiosulfate can disproportionate to form elemental sulfur, which appears as a fine white or yellow precipitate.[3] To avoid this, you can adjust the pH to be neutral or slightly basic before or during the quench. If sulfur has already formed, it can often be removed by filtration through celite.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Persistent reddish-brown or yellow color after adding quenching agent. 1. Insufficient amount of quenching agent. 2. The quenching agent solution has degraded. 3. Poor mixing between the organic and aqueous layers.1. Add more quenching solution slowly while monitoring the temperature. 2. Prepare a fresh solution of the quenching agent.[3] 3. Increase the stirring rate to ensure efficient mixing of the biphasic system.[3]
Rapid temperature increase (uncontrolled exotherm). 1. The quenching agent was added too quickly. 2. The reaction mixture was not sufficiently cooled before quenching. 3. The concentration of the quenching agent is too high.1. Immediately slow down or stop the addition of the quenching agent. 2. Ensure the reaction vessel is adequately cooled in an ice bath. 3. Use a more dilute solution of the quenching agent.
Formation of a fine white or yellow precipitate. Under acidic conditions, sodium thiosulfate can decompose to elemental sulfur.[3]1. Adjust the pH of the reaction mixture to neutral or slightly basic before or during the quench. 2. Use an alternative quenching agent like sodium sulfite. 3. If sulfur has already formed, filter the mixture through a pad of celite.[3]
Formation of an emulsion during work-up. 1. Vigorous shaking of the separatory funnel. 2. High concentration of salts.1. Gently invert the separatory funnel instead of vigorous shaking. 2. Add brine (saturated NaCl solution) to help break the emulsion.

Experimental Protocols

Protocol 1: Standard Quenching Procedure using Sodium Thiosulfate

This protocol describes a general procedure for quenching a reaction containing residual this compound.

1. Preparation:

  • Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the quench.

  • Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).

2. Quenching:

  • With vigorous stirring, slowly add the 10% sodium thiosulfate solution to the cold reaction mixture. The addition should be dropwise initially.

  • Monitor the temperature of the reaction mixture closely. Maintain the temperature below 10 °C.

  • Continue adding the quenching solution until the reddish-brown color of the bromine species has completely disappeared, and the organic layer is colorless or pale yellow.[3]

3. Work-up:

  • Transfer the mixture to a separatory funnel.

  • Separate the aqueous and organic layers.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Emergency Spill Neutralization

In case of a small spill of a solution containing this compound within a fume hood, the following procedure should be followed. For large spills or spills outside of a fume hood, evacuate the area and call emergency responders.[5]

1. Safety First:

  • Ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves.[6][7]

2. Containment:

  • If possible, confine the spill to a small area using an inert absorbent material.

3. Neutralization:

  • Prepare a 5-10% solution of sodium thiosulfate.[5]

  • Carefully and slowly apply the sodium thiosulfate solution to the spill area. Be prepared for some fuming and a potential exothermic reaction.

  • Continue to apply the neutralizing solution until the color of the spilled material disappears.

4. Cleanup:

  • Absorb the neutralized mixture with an inert dry material and place it in a designated hazardous waste container.[8]

  • Wash the contaminated area several times with the sodium thiosulfate solution, followed by soap and water.[5]

Data Presentation

Table 1: Recommended Quenching Agents for Bromine Species

Quenching Agent Concentration Key Considerations
Sodium Thiosulfate (Na₂S₂O₃)5-10% (w/v) aqueous solution[3][5]Can form elemental sulfur under acidic conditions.[3]
Sodium Sulfite (Na₂SO₃)5-10% (w/v) aqueous solutionAn alternative to sodium thiosulfate to avoid sulfur precipitation.
Saturated Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionCan be used to neutralize acidic byproducts (HCl, HBr), but is less effective at reducing Br⁺ species. Use in combination with a reducing agent.

Visualizations

Quenching_Workflow start Start: Reaction Mixture at 0°C prepare_quench Prepare 10% aq. Na₂S₂O₃ Solution add_quench Slowly Add Quenching Solution with Stirring start->add_quench monitor_temp Monitor Temperature (Keep < 10°C) add_quench->monitor_temp check_color Color Disappeared? monitor_temp->check_color check_color->add_quench No workup Proceed to Work-up (Separation, Wash, Dry) check_color->workup Yes end End: Isolated Crude Product workup->end

Caption: General workflow for quenching a this compound reaction.

Troubleshooting_Guide start Issue Detected During Quenching persistent_color Persistent Color? start->persistent_color uncontrolled_exotherm Uncontrolled Exotherm? persistent_color->uncontrolled_exotherm No solution_color Add More Quencher Prepare Fresh Solution Increase Stirring persistent_color->solution_color Yes precipitate Precipitate Formed? uncontrolled_exotherm->precipitate No solution_exotherm Stop Addition Improve Cooling uncontrolled_exotherm->solution_exotherm Yes solution_precipitate Adjust pH to Neutral/Basic Filter through Celite precipitate->solution_precipitate Yes continue_quench Continue Quenching precipitate->continue_quench No solution_color->continue_quench solution_exotherm->continue_quench solution_precipitate->continue_quench

Caption: Troubleshooting decision tree for quenching procedures.

References

Technical Support Center: Mitigating Corrosion from Bromine Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on mitigating corrosion when working with Bromine trichloride (BrCl₃). The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so corrosive?

This compound is a highly reactive interhalogen compound. Its corrosivity stems from its strong oxidizing nature and its tendency to react readily with a wide range of materials. Upon contact with moisture, it can hydrolyze to form corrosive byproducts, further increasing its corrosive potential.

Q2: What are the primary safety concerns when handling this compound?

Due to its high reactivity and toxicity, stringent safety measures are crucial. Key concerns include:

  • Toxicity: It is toxic if inhaled or ingested and can cause severe burns to the skin and eyes.

  • Reactivity: It reacts violently with water and many organic compounds.

  • Corrosivity: It can rapidly corrode many common laboratory materials, leading to equipment failure and potential leaks.

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q3: Which materials are generally compatible with this compound?

For handling and storing this compound, the following materials are recommended:

  • Fluoropolymers: Polytetrafluoroethylene (PTFE) and Polyvinylidene fluoride (PVDF) show excellent resistance to this compound and other halogens.[1][2][3][4][5][6][7][8]

  • Glass: Borosilicate glass is highly resistant to chemical attack by halogens like bromine and is suitable for constructing reaction vessels and storage containers.[9][10][11][12][13]

  • Glass-lined Steel: For larger scale applications, glass-lined steel provides the corrosion resistance of glass with the strength of steel.

Q4: Which materials should be avoided when working with this compound?

Many common laboratory materials are not compatible with this compound and should be avoided:

  • Metals: Most common metals, including stainless steel (304 and 316), aluminum, and carbon steel, are susceptible to corrosion, especially in the presence of moisture.[14][15][16][17][18][19]

  • Elastomers: Many common elastomers used for seals and gaskets are not resistant to strong oxidizing agents like this compound. Perfluoroelastomers (FFKM) may offer better resistance.

  • Plastics: Many plastics will be attacked and degraded by this compound.

Troubleshooting Guides

Problem 1: I am observing unexpected corrosion on my stainless steel (316) reactor after a reaction with this compound, even though I thought it was resistant.

  • Possible Cause: The presence of moisture is a likely culprit. "Dry" this compound is less corrosive to stainless steel than "wet" this compound. Any moisture present will lead to the formation of highly corrosive acids.

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all equipment and reagents before use. Implement a rigorous drying protocol for your glassware and reactor.

    • Passivation: The protective passive layer on stainless steel can be compromised. Re-passivating the reactor surface can restore and enhance its corrosion resistance.

    • Material Re-evaluation: For frequent or high-temperature use, consider switching to a more resistant material like a glass-lined reactor or a reactor made from a more resistant nickel alloy, such as Hastelloy C-276.

Problem 2: My PTFE-coated stir bar seems to be degrading after use with this compound.

  • Possible Cause: While PTFE has excellent chemical resistance, imperfections in the coating or extreme reaction conditions (high temperature and pressure) can lead to failure.[3][4][5] It's also possible that the stir bar is not solid PTFE but a magnet coated with a less-resistant polymer.

  • Solution:

    • Verify Material: Ensure you are using a solid PTFE stir bar or one with a high-quality, thick PTFE coating.

    • Inspect Before Use: Always inspect PTFE components for any signs of wear, scratches, or pinholes before introducing them to a reaction with this compound.

    • Consider Alternatives: For very aggressive reactions, a glass-coated magnetic stir bar or a glass overhead stirrer might be a more robust option.

Problem 3: I am noticing a yellow or brownish discoloration on my borosilicate glassware after repeated use with this compound.

  • Possible Cause: While borosilicate glass is highly resistant, prolonged exposure to highly reactive halogens at elevated temperatures can lead to some surface interactions.[9][10][11][12][13] The discoloration might be due to adsorbed bromine or minor surface etching.

  • Solution:

    • Thorough Cleaning: Clean the glassware with a suitable cleaning agent (e.g., a chromic acid substitute or a specialized laboratory cleaning solution) to remove any adsorbed bromine.

    • Inspect for Damage: After cleaning, carefully inspect the glassware for any signs of etching or cracking. If significant damage is observed, the glassware should be discarded to prevent failure under thermal or mechanical stress.

    • Minimize Exposure Time: Plan experiments to minimize the contact time of this compound with the glassware, especially at elevated temperatures.

Data Presentation

Table 1: Approximate Corrosion Rates of Various Materials in Dry Halogen Environments

Disclaimer: The following data is for dry bromine and should be used as an estimate for the behavior of materials in the presence of anhydrous this compound. The presence of moisture will significantly increase corrosion rates for most metals.

MaterialTemperature (°C)EnvironmentCorrosion Rate (mm/year)Reference
Stainless Steel 304AmbientDry Bromine Gas< 0.1
Stainless Steel 316AmbientDry Bromine Gas< 0.1[20]
Nickel 200AmbientDry Bromine Liquid< 0.05[21]
Monel 400AmbientDry Bromine Liquid< 0.05[21]
Hastelloy C-276AmbientDry Bromine Liquid< 0.02[22]
PTFEup to 200BromineNegligible[3][4][5]
PVDFup to 100BromineNegligible[1][2][8][23]
Borosilicate Glassup to 150BromineNegligible[9][10][11][12]

Experimental Protocols

Protocol 1: Cleaning and Drying of Laboratory Glassware for Anhydrous Reactions

This protocol ensures that laboratory glassware is free of moisture, which is critical when working with this compound.

1. Cleaning: a. Wash the glassware thoroughly with a suitable laboratory detergent and tap water. b. Rinse with deionized water at least three times. c. For stubborn organic residues, soak the glassware in a base bath (e.g., saturated potassium hydroxide in isopropanol) or a suitable commercial cleaning solution. Avoid chromic acid due to environmental and safety concerns. d. Rinse again thoroughly with deionized water.

2. Drying: a. Place the cleaned glassware in a laboratory oven set to 125-150°C for at least 4 hours, or preferably overnight.[24][25] b. Remove the hot glassware from the oven using appropriate thermal protection (e.g., insulated gloves). c. Immediately assemble the glassware while still hot and connect it to a manifold providing a positive pressure of a dry, inert gas (e.g., nitrogen or argon). d. Allow the glassware to cool to room temperature under the inert atmosphere. This prevents atmospheric moisture from condensing on the inner surfaces. e. Alternatively, for smaller items or when an oven is not available, flame-dry the glassware under a stream of inert gas using a heat gun or a gentle flame until all visible moisture has evaporated.[26][27] Exercise caution to avoid thermal shock and ensure no flammable solvents are nearby.

Protocol 2: Passivation of Stainless Steel (316) Laboratory Equipment

This protocol describes the process of treating stainless steel to enhance its corrosion resistance by removing free iron from the surface and promoting the formation of a protective chromium oxide layer.[28][29][30][31][32]

1. Pre-cleaning and Degreasing: a. Thoroughly clean the stainless steel surface with a degreasing solvent (e.g., acetone or isopropanol) to remove any oils, greases, or organic residues. b. Follow with a wash using a mild alkaline detergent and rinse thoroughly with deionized water.

2. Passivation with Nitric Acid: a. Safety Precautions: This step involves the use of a strong acid and must be performed in a well-ventilated fume hood with appropriate PPE (acid-resistant gloves, apron, and face shield). b. Prepare a 20-50% (v/v) solution of nitric acid (HNO₃) in deionized water. c. Immerse the cleaned stainless steel part in the nitric acid solution. For large equipment, the solution can be circulated through the system. d. Maintain the temperature of the solution between 49-60°C (120-140°F) for 20-30 minutes.[28] e. After the specified time, carefully remove the part from the acid bath or drain the solution from the equipment.

3. Rinsing and Neutralization: a. Rinse the stainless steel surface thoroughly with copious amounts of deionized water to remove all traces of the nitric acid solution. b. To ensure complete removal of acid residues, perform a final rinse with a dilute solution of sodium bicarbonate (baking soda) to neutralize any remaining acid, followed by another thorough rinse with deionized water.

4. Drying: a. Dry the passivated stainless steel part completely. This can be done by blowing it dry with clean, dry air or nitrogen, or by placing it in a low-temperature oven (below 100°C).

5. Verification (Optional but Recommended): a. The effectiveness of the passivation can be tested using a copper sulfate test. A drop of copper sulfate solution is placed on the passivated surface for 6 minutes. If there is no copper plating visible, the passivation is considered successful.

Visualizations

Experimental_Workflow_for_Anhydrous_Reaction cluster_preparation Equipment and Reagent Preparation cluster_reaction Reaction Setup and Execution cluster_workup Work-up and Purification A Clean Glassware B Oven Dry (125-150°C, >4h) A->B C Assemble Hot & Cool under Inert Gas B->C E Introduce Reagents under Inert Atmosphere C->E Dried Glassware D Prepare Anhydrous Solvents/Reagents D->E Anhydrous Materials F Add this compound E->F G Run Reaction F->G H Quench Reaction G->H I Extract Product H->I J Purify Product I->J

Caption: Workflow for conducting a moisture-sensitive reaction with this compound.

Passivation_Process_Flow start Start clean 1. Pre-cleaning & Degreasing start->clean rinse1 Rinse with Deionized Water clean->rinse1 passivate 2. Nitric Acid Bath (20-50% HNO₃, 49-60°C, 20-30 min) rinse1->passivate rinse2 3. Thorough Rinse with Deionized Water passivate->rinse2 neutralize Neutralize with Sodium Bicarbonate Solution rinse2->neutralize rinse3 Final Rinse with Deionized Water neutralize->rinse3 dry 4. Dry Completely rinse3->dry verify 5. Verification (Optional) Copper Sulfate Test dry->verify end_pass Passivation Complete verify->end_pass Pass end_fail Passivation Failed (Repeat Process) verify->end_fail Fail

Caption: Step-by-step process for the passivation of stainless steel equipment.

References

"optimizing catalyst performance in BrCl₃-mediated reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Bromine trichloride (BrCl₃) is a highly reactive and corrosive interhalogen compound. All experiments should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, full-face respirators, and impervious clothing.[1] Emergency eyewash stations and safety showers must be readily accessible.[1]

Section 1: Frequently Asked Questions (FAQs)

Q1: What are BrCl₃-mediated reactions and what are their primary applications?

A1: this compound (BrCl₃) is a powerful oxidizing and halogenating agent used in organic synthesis to introduce both bromine and chlorine atoms into a molecule. Due to its high reactivity, it is often used in electrophilic addition reactions with unsaturated compounds (alkenes and alkynes) and electrophilic aromatic substitution. Its high reactivity can lead to low selectivity, making catalytic control a significant challenge.[2][3]

Q2: What types of catalysts are typically used to control BrCl₃ reactivity and improve selectivity?

A2: While literature specifically on BrCl₃ catalysis is limited, the principles of controlling highly reactive halogenating agents can be applied. Lewis acids are the most common class of catalysts for halogenation reactions as they can polarize the halogen-halogen bond, increasing the electrophilicity of the halogenating agent and directing the reaction pathway.[4][5][6] Examples include AlCl₃, FeBr₃, and BF₃.[4][7] In some cases, Lewis bases can also be used to control the release of halide ions from a latent source, offering a different strategy for achieving selectivity.[8][9][10]

Q3: How can I improve the regioselectivity and diastereoselectivity of my BrCl₃-mediated reaction?

A3: Achieving high selectivity with a reactive reagent like BrCl₃ is challenging. Key strategies include:

  • Catalyst Selection: A Lewis acid catalyst can pre-coordinate with the substrate, sterically hindering one face and directing the attack of the halogenating agent.[5] Chiral Lewis acids can be employed for enantioselective transformations.[9][10]

  • Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the kinetic product and reducing the rate of non-selective background reactions.[11]

  • Solvent Choice: The polarity of the solvent can influence the stability of charged intermediates and the overall reaction pathway. Nonpolar solvents like dichloromethane (DCM) are often used to control reactivity.[12]

  • Slow Addition: Adding the BrCl₃ reagent slowly to the reaction mixture can maintain a low concentration, minimizing side reactions and improving selectivity.

Q4: What are the primary safety concerns when working with BrCl₃?

A4: BrCl₃ is highly toxic, corrosive, and reacts violently with water. Key safety precautions include:

  • Handling: Always handle in a certified chemical fume hood.[1]

  • PPE: Wear appropriate PPE, including chemical splash goggles, a face shield, heavy-duty gloves (e.g., butyl rubber), and a lab coat.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, reducing agents, and water.[1][13]

  • Spills: In case of a spill, evacuate the area and neutralize with a dry agent like soda ash or lime. Do not use water.[1]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during BrCl₃-mediated reactions.

Issue 1: Low or No Product Yield
Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst Run a control reaction without the catalyst. Analyze catalyst purity via ICP-MS or similar techniques.Use a fresh batch of catalyst. Activate the catalyst if necessary (e.g., by flame-drying under vacuum). Ensure anhydrous conditions as water can deactivate many Lewis acid catalysts.
Reagent Decomposition BrCl₃ is unstable and can disproportionate. Check the color and purity of the reagent.Use a freshly prepared or recently purchased source of BrCl₃. Consider generating it in situ if possible.
Suboptimal Temperature The reaction may be too slow at low temperatures or decomposition may occur at high temperatures.Run small-scale trials at a range of temperatures (e.g., -78°C, -20°C, 0°C, RT) to find the optimal balance between reaction rate and selectivity/stability.[14]
Incorrect Stoichiometry Verify the molar ratios of substrate, reagent, and catalyst.Titrate the BrCl₃ solution if its concentration is uncertain. Ensure accurate measurement of all components.
Poor Substrate Reactivity Electron-deficient substrates may be unreactive towards electrophilic halogenation.Increase catalyst loading. Switch to a stronger Lewis acid catalyst. Increase reaction temperature, though this may reduce selectivity.
Issue 2: Poor Selectivity (Regio-, Diastereo-, or Chemoselectivity)
Potential Cause Diagnostic Check Recommended Solution
High Reactivity of BrCl₃ Analysis of the crude reaction mixture by ¹H NMR or GC-MS shows multiple products.Lower the reaction temperature significantly.[11] Use a slow-addition technique for the BrCl₃.
Non-Catalytic Background Reaction The reaction proceeds at a significant rate even without the catalyst, leading to a non-selective pathway.Lower the temperature to slow the background reaction more than the catalyzed one. Use a more sterically hindered catalyst to better control the approach of the reagent.
Incorrect Catalyst Choice The chosen catalyst does not provide sufficient steric or electronic control.Screen a panel of Lewis acid catalysts with different metals (e.g., Al, B, Ti, Sc) and ligands.[12] For enantioselectivity, screen different chiral ligand scaffolds.[5]
Solvent Effects The solvent may be participating in the reaction or not adequately solvating the transition state.Test a range of anhydrous solvents with varying polarities (e.g., hexane, DCM, CCl₄, ether).
Issue 3: Catalyst Deactivation
Potential Cause Diagnostic Check Recommended Solution
Presence of Water or Protic Impurities The reaction stalls before completion. Addition of more catalyst restarts the reaction.Rigorously dry all glassware, solvents, and reagents. Use of a glovebox or Schlenk line techniques is recommended.
Product Inhibition The product coordinates more strongly to the Lewis acid catalyst than the starting material, preventing turnover.Use a higher catalyst loading. If possible, choose a catalyst that has a lower affinity for the product.
Catalyst Degradation The catalyst is not stable under the reaction conditions (e.g., reaction with BrCl₃ or byproducts).Choose a more robust catalyst. Byproducts like HCl can sometimes be scavenged by adding a non-nucleophilic base, but this can complicate the reaction.

Section 3: Data & Protocols

Table 1: Effect of Lewis Acid Catalyst on Regioselectivity

This table presents hypothetical data for the bromochlorination of styrene, illustrating how catalyst choice can influence product distribution.

Entry Catalyst (10 mol%) Temperature (°C) Solvent Yield (%) Product A : Product B Ratio
1None-20CH₂Cl₂851.2 : 1
2AlCl₃-20CH₂Cl₂9210 : 1
3FeBr₃-20CH₂Cl₂888 : 1
4BF₃·OEt₂-20CH₂Cl₂9515 : 1
5TiCl₄-20CH₂Cl₂9112 : 1

Product A: 1-bromo-2-chloro-1-phenylethane; Product B: 2-bromo-1-chloro-1-phenylethane.

Experimental Protocol: General Procedure for Catalytic Bromochlorination of an Alkene

Warning: This is a general guideline and must be adapted for specific substrates and scales. Perform a thorough risk assessment before starting.

  • Preparation:

    • Oven-dry all glassware overnight and allow it to cool in a desiccator.

    • Assemble the reaction flask, equipped with a magnetic stir bar, under an inert atmosphere (Nitrogen or Argon).

    • Dry the solvent (e.g., Dichloromethane) over a suitable drying agent (e.g., CaH₂) and distill under an inert atmosphere.

  • Reaction Setup:

    • To the reaction flask, add the alkene substrate (1.0 mmol) and the Lewis acid catalyst (e.g., AlCl₃, 0.1 mmol, 10 mol%).[4]

    • Add 10 mL of anhydrous solvent via syringe.

    • Cool the mixture to the desired temperature (e.g., -78°C using a dry ice/acetone bath).

  • Reagent Addition:

    • Prepare a stock solution of BrCl₃ in the reaction solvent in a separate, dry, inert-atmosphere flask.

    • Slowly add the BrCl₃ solution (1.1 mmol, 1.1 equiv) to the stirring reaction mixture over 30 minutes using a syringe pump.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by quenching small aliquots in a saturated sodium thiosulfate solution.

  • Workup:

    • Once the reaction is complete, quench by slowly adding it to a cold, stirred solution of saturated aqueous sodium thiosulfate to destroy excess BrCl₃.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with the reaction solvent (e.g., CH₂Cl₂; 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Section 4: Visual Guides

Troubleshooting_Low_Yield start Low Product Yield Observed check_sm Is Starting Material (SM) Consumed? (Check by TLC/GC) start->check_sm sm_present SM Remains check_sm->sm_present No no_sm No SM Remains check_sm->no_sm Yes cause_no_reaction Potential Cause: - Inactive Catalyst - Reagent Decomposed - Temp Too Low sm_present->cause_no_reaction cause_decomposition Potential Cause: - Product unstable to workup - Product unstable on silica - Temp Too High no_sm->cause_decomposition solution_no_reaction Solution: - Use fresh/activated catalyst - Use fresh BrCl₃ - Increase temperature cause_no_reaction->solution_no_reaction solution_decomposition Solution: - Modify workup (e.g., milder quench) - Use different purification (e.g., distillation) - Decrease temperature cause_decomposition->solution_decomposition

Troubleshooting Flowchart for Low Product Yield.

Catalyst_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-up start Define Substrate and Reaction Goal select_catalysts Select Diverse Set of Lewis Acid Catalysts (e.g., AlCl₃, FeBr₃, TiCl₄, Sc(OTf)₃) start->select_catalysts run_reactions Run Small-Scale Reactions (Fixed Temp & Concentration) select_catalysts->run_reactions analyze Analyze Yield & Selectivity (by GC, NMR) run_reactions->analyze best_catalyst Identify Best Catalyst(s) from Screening analyze->best_catalyst Proceed with top candidates optimize_temp Optimize Temperature best_catalyst->optimize_temp optimize_conc Optimize Catalyst Loading & Substrate Concentration optimize_temp->optimize_conc optimize_solvent Optimize Solvent optimize_conc->optimize_solvent final_conditions Establish Optimal Conditions optimize_solvent->final_conditions Finalize protocol scale_up Perform Preparative Scale Reaction final_conditions->scale_up

Workflow for Catalyst Screening and Optimization.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Bromine Trichloride (BrCl₃) and Bromine Trifluoride (BrF₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of two interhalogen compounds, bromine trichloride (BrCl₃) and bromine trifluoride (BrF₃). While both are potent halogenating agents, their distinct properties, particularly stability and the nature of the halogenating species, lead to significant differences in their reactivity and applications in chemical synthesis. This document summarizes their known chemical properties, supported by available data, and provides experimental context for their use.

Overview of Physicochemical Properties

A fundamental understanding of the physical and thermodynamic properties of BrCl₃ and BrF₃ is crucial for appreciating their reactivity profiles. Bromine trifluoride is a well-characterized, straw-colored liquid at room temperature, known for its high reactivity.[1] In contrast, this compound is a less-documented, yellow-brown liquid that is notably unstable, posing significant challenges to its isolation and study.[2]

PropertyThis compound (BrCl₃)Bromine Trifluoride (BrF₃)
Molar Mass 186.26 g/mol 136.90 g/mol [1]
Appearance Yellow-brown liquid[2]Straw-colored liquid[1]
Melting Point -66 °C (decomposes)[2][3]8.77 °C[1]
Boiling Point 5 °C (decomposes)[2][3]125.72 °C[1]
Stability Unstable, decomposes above -40 °C to -20 °CThermally stable
Primary Hazard Strong oxidizing agent, highly reactive, unstableExtremely reactive, powerful fluorinating agent, corrosive[4][5]

Comparative Reactivity and Reaction Mechanisms

The reactivity of interhalogen compounds is primarily governed by the polarity and strength of the interhalogen bond. The significant electronegativity difference between bromine and fluorine in BrF₃ results in a highly polar and reactive molecule.

Bromine Trifluoride (BrF₃): A Potent Fluorinating Agent

Bromine trifluoride is a versatile and powerful fluorinating agent, capable of reacting vigorously with a wide range of organic and inorganic compounds.[1] Its reactivity stems from its ability to act as a fluoride donor. It is known to react explosively with water and organic materials.[1]

This compound (BrCl₃): A Highly Reactive but Unstable Oxidizing Agent

This compound is a strong oxidizing agent, though its utility is limited by its inherent instability. It is considered more reactive than elemental bromine but less so than bromine trifluoride. Its primary role in synthesis is as a source of electrophilic bromine and chlorine. Due to its decomposition to bromine and chlorine, its reactions can sometimes yield a mixture of brominated and chlorinated products.

The following diagram illustrates the general reactivity trends and decomposition pathways of these two interhalogens.

G cluster_BrF3 Bromine Trifluoride (BrF₃) cluster_BrCl3 This compound (BrCl₃) BrF3 BrF₃ (Stable) Products_F Fluorinated Products BrF3->Products_F Powerful Fluorinating Agent BrCl3 BrCl₃ (Unstable) Decomposition Br₂ + Cl₂ BrCl3->Decomposition Decomposition Products_BrCl Brominated/Chlorinated Products BrCl3->Products_BrCl Strong Oxidizing Agent

Caption: Comparative stability and reactivity pathways of BrF₃ and BrCl₃.

Experimental Protocols

Detailed experimental protocols for these highly reactive compounds are critical for ensuring safety and reproducibility.

Synthesis of Bromine Trifluoride (BrF₃)

Reaction: Br₂ + 3F₂ → 2BrF₃

Procedure: This synthesis must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, and acid-resistant gloves.

  • A reaction vessel, typically made of nickel or Monel, is charged with liquid bromine.

  • Gaseous fluorine is slowly bubbled through the liquid bromine at a controlled temperature, often around 20 °C.[1]

  • The reaction is exothermic and requires careful temperature management to prevent the formation of BrF₅.

  • The resulting bromine trifluoride is a straw-colored liquid and can be purified by distillation.

Synthesis of this compound (BrCl₃)

Due to its instability, the in-situ generation of BrCl₃ is often preferred for synthetic applications.

Reaction: Br₂ + 3Cl₂ → 2BrCl₃

Procedure: Extreme caution is necessary due to the high reactivity and toxicity of the reactants and product.

  • A solution of bromine in a suitable inert solvent (e.g., a perhalogenated hydrocarbon) is cooled to a low temperature (e.g., -78 °C).

  • A stream of dry chlorine gas is passed through the cooled bromine solution.

  • The formation of the yellow-brown BrCl₃ can be monitored visually.

  • The resulting solution is typically used immediately for subsequent reactions without isolation of the pure compound.

Applications in Synthesis

Bromine Trifluoride: The primary application of BrF₃ is as a fluorinating agent. It has been used in:

  • The synthesis of organofluorine compounds.[6][7]

  • The processing of nuclear fuel.[1]

  • As an ionizing solvent.[1]

This compound: The synthetic applications of BrCl₃ are less explored due to its instability. However, it has potential as:

  • A strong oxidizing agent.

  • A reagent for the introduction of both bromine and chlorine into organic molecules.

Safety and Handling

Both BrCl₃ and BrF₃ are extremely hazardous materials and must be handled with extreme caution in a well-maintained fume hood with appropriate safety measures in place.

Bromine Trifluoride:

  • Hazards: Highly corrosive, reacts violently with water and organic compounds, can cause severe burns.[4][5]

  • PPE: Full-face shield, acid-resistant gloves, and a lab coat are essential. A self-contained breathing apparatus (SCBA) may be necessary.[8][9]

  • Handling: Use in a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Materials such as steel, copper, and nickel are resistant to attack by BrF₃ due to the formation of a passive metal fluoride layer.

This compound:

  • Hazards: Highly reactive, unstable, toxic, strong oxidizing agent. Decomposes to toxic bromine and chlorine gas.

  • PPE: Similar to BrF₃, with an emphasis on respiratory protection due to its volatility and decomposition products.

  • Handling: Must be prepared and used at low temperatures. Solutions should be used immediately. Avoid contact with moisture and organic materials.

Conclusion

References

Bromine Trichloride: A Potent Alternative to Elemental Bromine in Electrophilic Bromination

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the introduction of bromine atoms into molecules is a fundamental transformation, frequently serving as a gateway to further functionalization. For decades, elemental bromine (Br₂) has been the workhorse for electrophilic bromination reactions. However, its high reactivity, associated safety hazards, and challenges in controlling selectivity have prompted chemists to explore alternative reagents. Among these, the interhalogen compound bromine trichloride (BrCl₃) emerges as a compelling, albeit less documented, alternative, offering the potential for more controlled and selective brominations.

This guide provides a comprehensive comparison of this compound and elemental bromine as brominating agents for researchers, scientists, and drug development professionals. We will delve into their reactivity, selectivity, and safety profiles, supported by available data and detailed experimental protocols.

At a Glance: Key Differences

FeatureThis compound (BrCl₃)Elemental Bromine (Br₂)
Chemical Formula BrCl₃Br₂
Molecular Weight 186.26 g/mol [1][2]159.808 g/mol
Physical State Yellow-brown liquid[3]Red-brown fuming liquid[4]
Reactivity Strong oxidizing agent; participates in halogen-exchange reactions[2][3]Highly reactive, strong oxidizing agent[4]
Polarity Polar molecule[5]Nonpolar molecule
Key Advantage Potential for controlled and selective bromination[2]Readily available and widely studied
Key Disadvantage Less documented in scientific literature for organic synthesis[3]High reactivity can lead to over-bromination and side reactions; significant safety hazards[6]

Performance in Electrophilic Aromatic Substitution

While direct, quantitative comparisons of this compound and elemental bromine for the bromination of the same substrate under identical conditions are scarce in the available literature, we can infer their relative performance based on their chemical properties and a limited number of studies.

Reactivity

This compound is a polar interhalogen compound with a T-shaped molecular geometry.[2] The difference in electronegativity between bromine and chlorine atoms results in a polar molecule, which can influence its reactivity and solubility.[5] It is described as a strong oxidizing agent and is expected to be highly reactive, participating in halogen-exchange reactions.[2][3] This suggests that BrCl₃ can act as a potent source of electrophilic bromine.

Elemental bromine, a nonpolar molecule, is a well-established, highly reactive brominating agent.[4] Its reactivity can sometimes be difficult to control, leading to over-bromination, especially in activated aromatic systems.[7]

Regioselectivity

The key potential advantage of this compound over elemental bromine lies in its potential for enhanced regioselectivity. The presence of chlorine atoms in the BrCl₃ molecule can modulate the electrophilicity of the bromine atom, potentially leading to more controlled reactions. For activated aromatic compounds, this could translate to a higher preference for mono-bromination and a more predictable substitution pattern. While explicit comparative data is lacking, the use of interhalogen compounds, in general, is a strategy to fine-tune the reactivity of halogenating agents.

Elemental bromine's high reactivity can sometimes compromise regioselectivity, leading to mixtures of ortho, para, and poly-brominated products, particularly with highly activated substrates like phenols and anilines.[7]

Experimental Protocols

Detailed experimental protocols for the bromination of aromatic compounds using this compound are not widely available in the peer-reviewed literature. However, a general procedure can be adapted from the use of other reactive interhalogen compounds. Below, we provide a detailed protocol for the bromination of phenol with elemental bromine and a generalized protocol for the use of this compound, emphasizing the necessary precautions.

Experimental Protocol 1: Bromination of Phenol with Elemental Bromine

Objective: To synthesize 2,4,6-tribromophenol via the electrophilic aromatic substitution of phenol with elemental bromine.

Materials:

  • Phenol (50 mg)

  • Water (5 mL)

  • 20% Bromine in acetic acid solution

  • Aqueous sodium bisulfite (NaHSO₃) solution (5-10 drops)

  • Ethanol

  • Small test tube

  • 100 mL beaker

  • Hirsch funnel

  • Craig tube

Procedure:

  • Dissolve 50 mg of phenol in 5 mL of water in a small test tube.

  • Support the test tube in a 100 mL beaker.

  • Working in a well-ventilated fume hood, add the 20% bromine in acetic acid solution dropwise to the phenol solution while mixing thoroughly.

  • Continue the addition until a permanent red/brown color persists, indicating that the bromination is complete.

  • Add 5-10 drops of aqueous sodium bisulfite solution with thorough mixing to quench the excess bromine.

  • Collect the solid product via Hirsch filtration, washing the solid with 2-3 mL of cold water.

  • Transfer the air-dried solid to a Craig tube and recrystallize from a minimum amount of hot ethanol.

  • Place the mixture in an ice bath to complete crystallization.

  • Collect the purified solid product by centrifugation.

  • Record the yield and melting point of the 2,4,6-tribromophenol.[8]

Generalized Experimental Protocol for Aromatic Bromination with this compound

Objective: To perform a controlled bromination of an activated aromatic substrate using this compound.

Materials:

  • Activated aromatic substrate (e.g., anisole, phenol)

  • This compound (BrCl₃)

  • Anhydrous, non-polar solvent (e.g., dichloromethane, carbon tetrachloride)

  • Inert gas (e.g., nitrogen, argon)

  • Quenching agent (e.g., aqueous sodium bisulfite or sodium thiosulfate solution)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, syringe)

Procedure:

  • Reaction Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • Substrate Preparation: Dissolve the activated aromatic substrate in a suitable anhydrous, non-polar solvent within the Schlenk flask.

  • Reagent Preparation: In a separate, dry, and inert-atmosphere-purged container, handle this compound with extreme caution in a fume hood. Given its high reactivity, it is advisable to use it as a solution in the same anhydrous solvent.

  • Reaction Execution: Cool the substrate solution to a low temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath to control the reaction's exothermicity.

  • Slowly add the this compound solution to the stirred substrate solution via syringe. The rate of addition should be carefully controlled to maintain the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, quench the excess this compound by slowly adding a solution of sodium bisulfite or sodium thiosulfate until the color of the reaction mixture is discharged.

  • Extraction and Purification: Allow the mixture to warm to room temperature. Add water and separate the organic layer. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Note: This is a generalized protocol. The specific reaction conditions (temperature, reaction time, stoichiometry) will need to be optimized for each substrate.

Safety and Handling

Both elemental bromine and this compound are hazardous materials that require strict safety precautions.

HazardThis compound (BrCl₃)Elemental Bromine (Br₂)
Toxicity Highly toxic and corrosive.[2]Fatal if inhaled. Causes severe skin burns and eye damage.
Reactivity Reacts violently with water. Strong oxidizing agent.[2]Strong oxidizer, enhances combustion. Reacts violently with many organic compounds.
Handling Must be handled in a well-ventilated fume hood under anhydrous conditions.[9] Use personal protective equipment (PPE) including chemical-resistant gloves, safety goggles, and a lab coat.[9]Handle in a fume hood with appropriate PPE, including respiratory protection. Avoid contact with skin and eyes.
Storage Store in a cool, dry, well-ventilated area away from incompatible materials.[10]Store in a cool, dry, well-ventilated, and locked area.
Spill Response Evacuate the area. Use an absorbent material for small spills and dispose of as hazardous waste.[10]Evacuate the area. For small spills, use a neutralizing agent like sodium thiosulfate.[11]

Visualizing the Comparison: Logical Relationships

To better understand the decision-making process when choosing between this compound and elemental bromine, the following diagram illustrates the key considerations.

G Choosing a Brominating Agent: BrCl3 vs. Br2 cluster_0 Primary Considerations cluster_1 Reagent Choice Reactivity_Control Need for High Reactivity Control? BrCl3 This compound (BrCl3) Reactivity_Control->BrCl3 Yes Br2 Elemental Bromine (Br2) Reactivity_Control->Br2 No Selectivity High Regioselectivity Required? Selectivity->BrCl3 Yes Selectivity->Br2 Less Critical Safety_Handling Stringent Safety Protocols Feasible? Safety_Handling->BrCl3 Yes Safety_Handling->Br2 Yes (Standard) Outcome1 Controlled Bromination BrCl3->Outcome1 Potentially higher yield of desired isomer, reduced side products Outcome2 Aggressive Bromination Br2->Outcome2 Potentially higher overall yield but may require extensive purification

Caption: Decision workflow for selecting BrCl₃ vs. Br₂.

Signaling Pathways of Electrophilic Aromatic Bromination

The fundamental mechanism of electrophilic aromatic substitution with a brominating agent involves the attack of the electron-rich aromatic ring on the electrophilic bromine species. The following diagram illustrates a simplified signaling pathway for this process.

G Electrophilic Aromatic Bromination Pathway Aromatic_Ring Electron-Rich Aromatic Ring Sigma_Complex Formation of Sigma Complex (Arenium Ion) Aromatic_Ring->Sigma_Complex Nucleophilic Attack Brominating_Agent Brominating Agent (BrCl3 or Br2) Electrophilic_Bromine Generation of Electrophilic Bromine (Br+) Brominating_Agent->Electrophilic_Bromine Electrophilic_Bromine->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Loss of H+ Brominated_Product Brominated Aromatic Product Deprotonation->Brominated_Product Restoration of Aromaticity

Caption: General pathway of electrophilic bromination.

Conclusion

This compound presents itself as a theoretically promising alternative to elemental bromine for electrophilic bromination, particularly where control of reactivity and selectivity is paramount. Its polar nature and the presence of more electronegative chlorine atoms suggest a moderated yet potent electrophilic character. However, the current body of scientific literature lacks the direct comparative studies necessary to definitively quantify its advantages in terms of yield and regioselectivity against the well-established elemental bromine.

For researchers in drug development and complex molecule synthesis, the exploration of this compound could unlock new avenues for achieving challenging brominations with higher precision. As with any highly reactive reagent, a thorough understanding of its handling and safety protocols is essential. Further research into the synthetic applications of this compound is warranted to fully elucidate its potential as a valuable tool in the organic chemist's arsenal.

References

A Comparative Guide to Allylic Bromination: N-Bromosuccinimide (NBS) vs. Bromine Trichloride (BrCl₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Reagent for Allylic Bromination

The selective introduction of a bromine atom at an allylic position is a pivotal transformation in organic synthesis, providing a versatile handle for further functionalization in the development of complex molecules and pharmaceuticals. The choice of brominating agent is critical to achieving the desired regioselectivity and yield, while minimizing side reactions. This guide provides an objective comparison between the widely-used N-bromosuccinimide (NBS) and the less conventional interhalogen compound, bromine trichloride (BrCl₃), for allylic bromination reactions.

Executive Summary

N-Bromosuccinimide (NBS) is the preeminent reagent for allylic bromination, operating through a well-established free-radical chain mechanism that ensures high selectivity for the allylic position.[1] In contrast, this compound (BrCl₃) is not a standard reagent for this transformation. Based on its known reactivity as a strong oxidizing and halogenating agent, BrCl₃ is expected to react with alkenes primarily via an electrophilic addition pathway across the double bond, rather than the desired allylic substitution. This fundamental difference in reaction mechanism dictates the suitability of each reagent for this specific synthetic application.

N-Bromosuccinimide (NBS): The Gold Standard for Allylic Bromination

N-bromosuccinimide is a crystalline solid that is easy to handle and serves as a reliable source of bromine for radical reactions.[2] Its efficacy in allylic bromination stems from its ability to maintain a low, steady concentration of molecular bromine (Br₂) in the reaction mixture, which is crucial for favoring the radical substitution pathway over competitive electrophilic addition.[3][4]

Reaction Mechanism with NBS

The allylic bromination with NBS proceeds via a free-radical chain reaction, often referred to as the Wohl-Ziegler reaction.[2] The process is typically initiated by UV light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

The key steps in the mechanism are:

  • Initiation: Homolytic cleavage of the N-Br bond of NBS or a small amount of Br₂ generates the initial bromine radical (Br•).[2]

  • Propagation:

    • The bromine radical abstracts a hydrogen atom from the allylic position of the alkene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr).[4]

    • The HBr produced reacts with NBS to generate a molecule of Br₂.[2]

    • The allylic radical then reacts with a molecule of Br₂ to yield the allylic bromide product and a new bromine radical, which continues the chain reaction.[4]

  • Termination: The reaction is terminated by the combination of any two radical species.

NBS_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Initiator (hν or Δ) Br2 Br₂ Initiator->Br2 cleavage Br_rad 2 Br• Br2->Br_rad Alkene Alkene (with allylic H) Allylic_Radical Allylic Radical (Resonance Stabilized) HBr HBr NBS NBS Br2_prop Br₂ Allylic_Bromide Allylic Bromide (Product) Br_rad_prop Br•

Experimental Protocol for Allylic Bromination of Cyclohexene with NBS

The following is a representative experimental protocol for the allylic bromination of cyclohexene using NBS.

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) (Note: Due to its toxicity, safer alternatives like acetonitrile or cyclohexane are often used)

  • Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene in CCl₄.

  • Add NBS and a catalytic amount of the radical initiator to the flask.

  • Heat the mixture to reflux (or irradiate with a UV lamp) and maintain for the appropriate reaction time. The reaction progress can be monitored by observing the consumption of the dense NBS and the formation of the less dense succinimide, which floats on top of the CCl₄.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude 3-bromocyclohexene.

  • Purify the product by distillation or chromatography as needed.

NBS_Workflow Start Start: Combine Cyclohexene, NBS, Initiator, and Solvent Reaction Heat to Reflux or Irradiate with UV Light Start->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Filtration Filter to Remove Succinimide Cooling->Filtration Washing Wash Organic Layer (Water, NaHCO₃ soln) Filtration->Washing Drying Dry with Anhydrous Na₂SO₄ Washing->Drying Solvent_Removal Remove Solvent in vacuo Drying->Solvent_Removal Purification Purify Product (Distillation/Chromatography) Solvent_Removal->Purification Product Final Product: 3-Bromocyclohexene Purification->Product

This compound (BrCl₃): A Poor Choice for Allylic Bromination

This compound is an interhalogen compound with the formula BrCl₃.[5] It is a highly reactive, strong oxidizing agent.[6] While it has applications in certain halogenation reactions, particularly for electron-rich aromatic compounds, it is not a suitable reagent for selective allylic bromination of alkenes.[6]

Predicted Reactivity of BrCl₃ with Alkenes

Given the electrophilic nature of interhalogen compounds, BrCl₃ is expected to react with the electron-rich π-bond of an alkene via an electrophilic addition mechanism. This is in stark contrast to the radical substitution pathway required for allylic bromination.

The likely mechanism would involve:

  • Polarization of the Br-Cl bond in BrCl₃, making the bromine atom electrophilic.

  • The alkene's π-bond attacks the electrophilic bromine atom, leading to the formation of a cyclic bromonium ion intermediate or a carbocation.

  • A chloride ion (Cl⁻) or another nucleophile present in the reaction mixture then attacks the intermediate, leading to the formation of a vicinal bromochloro-adduct.

This electrophilic addition pathway is the dominant reaction for halogens and interhalogens with alkenes, especially in the absence of radical initiators and at normal reaction temperatures.[7][8]

BrCl3_Mechanism Alkene Alkene Intermediate Cyclic Bromonium Ion or Carbocation Intermediate Alkene->Intermediate Electrophilic attack on BrCl₃ BrCl3 BrCl₃ Addition_Product Vicinal Bromochloroalkane (Addition Product) Intermediate->Addition_Product Nucleophilic attack by Cl⁻ Cl_ion Cl⁻

Performance Comparison: NBS vs. BrCl₃

Due to the absence of experimental data for BrCl₃ in allylic bromination, a direct quantitative comparison of yields and regioselectivity is not possible. However, a qualitative comparison based on their established reactivities provides a clear distinction.

FeatureN-Bromosuccinimide (NBS)This compound (BrCl₃)
Primary Reaction with Alkenes Allylic Substitution (Radical)Electrophilic Addition (Ionic)
Reaction Mechanism Free-radical chain reaction[4]Electrophilic addition[7][8]
Selectivity for Allylic Position High, due to low Br₂ concentration[3]Not selective for the allylic position
Major Product with Alkenes Allylic bromideVicinal bromochloroalkane
Typical Reaction Conditions Radical initiator (AIBN, BPO) or UV light[2]Typically no initiator needed
Handling Crystalline solid, relatively easy to handle[2]Highly reactive liquid, requires careful handling[5]
Suitability for Allylic Bromination Excellent Poor/Unsuitable

Conclusion and Recommendation

For researchers, scientists, and drug development professionals seeking a reliable and selective method for allylic bromination, N-bromosuccinimide (NBS) is the unequivocally recommended reagent. Its efficacy is well-documented, and the underlying free-radical mechanism ensures high selectivity for the allylic position, minimizing the formation of undesired byproducts.

This compound (BrCl₃) is not a suitable reagent for the general allylic bromination of alkenes. Its propensity to react via an electrophilic addition pathway across the carbon-carbon double bond would lead to the formation of vicinal dihalides, rather than the desired allylic bromide. The use of BrCl₃ for this purpose would likely result in a complex mixture of products and low yields of the target compound. Therefore, for synthetic strategies requiring the specific introduction of a bromine atom at an allylic position, NBS remains the reagent of choice.

References

Validating Spectroscopic Data for Bromine Trichloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate spectroscopic data is the cornerstone of molecular characterization. The validation of such data, particularly for reactive and unstable species like Bromine trichloride (BrCl₃), is a critical step in ensuring the reliability of experimental and computational results. This guide provides a comparative framework for the validation of spectroscopic data for BrCl₃, referencing more thoroughly characterized interhalogen compounds, Bromine monochloride (BrCl) and Iodine trichloride (ICl₃), as benchmarks. Due to the scarcity of published experimental spectra for BrCl₃, this guide combines theoretical expectations with established data for its analogs.

Comparative Spectroscopic Data

The validation of spectroscopic data relies on comparing experimentally obtained spectra with either theoretical predictions or data from well-known, structurally related compounds. This compound is predicted to have a T-shaped molecular geometry, a consequence of its sp³d hybridization.[1] This structure gives rise to characteristic vibrational modes that can be probed by infrared (IR) and Raman spectroscopy.

CompoundFormulaMolecular GeometrySpectroscopic TechniqueKey Vibrational Frequencies (cm⁻¹)Reference
This compound (Theoretical) BrCl₃T-shapedIR/RamanBr-Cl stretching modes expected ~450 cm⁻¹[6]
Bromine monochloride BrClLinearInfrared439.5[7]
Iodine trichloride I₂Cl₆ (dimer)Planar DimerNot specified in resultsComplex vibrational modes due to dimer structure[8]

Note: The vibrational frequency for Bromine monochloride is experimentally determined. The value for this compound is an expected value based on characterization discussions, as direct experimental spectra are not widely published. Iodine trichloride exists as a planar dimer in the solid state, leading to a more complex vibrational spectrum than a simple monomeric structure.

Experimental Protocols for Data Validation

The reactive and unstable nature of many interhalogen compounds, including this compound, necessitates specialized handling and analytical techniques. The following is a generalized protocol for the acquisition and validation of spectroscopic data for such species, drawing on methodologies used for related compounds like ClF₃ and BrF₃.

1. Synthesis and Sample Preparation:

  • In-situ Generation: Due to its instability, BrCl₃ is often generated in-situ for immediate analysis. This can be achieved by the direct reaction of bromine and chlorine under controlled conditions (e.g., low temperature, inert atmosphere).

  • Matrix Isolation: This is a crucial technique for studying reactive species.[1][2] The in-situ generated BrCl₃ is co-deposited with a large excess of an inert gas (e.g., Argon, Neon) onto a cryogenic window (typically cooled to ~5 K).[3] This traps individual BrCl₃ molecules within the inert matrix, preventing intermolecular reactions and allowing for spectroscopic analysis of the isolated molecule.

2. Spectroscopic Data Acquisition:

  • Fourier Transform Infrared (FTIR) Spectroscopy: The matrix-isolated sample is irradiated with a broad-spectrum infrared source, and the transmitted light is analyzed. The resulting spectrum will show absorption bands corresponding to the vibrational modes of BrCl₃.

  • Raman Spectroscopy: The sample is irradiated with a monochromatic laser source, and the scattered light is collected and analyzed. Raman spectroscopy provides complementary information to IR spectroscopy, as different vibrational modes may be active in each. For colored samples, care must be taken to avoid photodecomposition.

3. Data Validation and Analysis:

  • Comparison with Computational Data: The experimental vibrational frequencies are compared with those predicted from ab initio or Density Functional Theory (DFT) calculations. A close match between the experimental and calculated frequencies, as well as their relative intensities, provides strong evidence for the correct identification of the molecule and the accuracy of the data.

  • Isotopic Substitution: Synthesizing BrCl₃ with different isotopes of bromine (⁷⁹Br, ⁸¹Br) or chlorine (³⁵Cl, ³⁷Cl) and observing the corresponding shifts in the vibrational frequencies can definitively confirm the vibrational assignments.

  • Comparison with Analogous Compounds: The observed frequencies for Br-Cl bonds in BrCl₃ can be compared with the known frequencies of Br-Cl bonds in other molecules, such as BrCl (see table above), to ensure they fall within a reasonable range.

Workflow for Spectroscopic Data Validation

The logical flow for validating the spectroscopic data of a reactive species like this compound can be visualized as follows:

Validation_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Validation synthesis In-situ Synthesis of BrCl3 matrix_iso Matrix Isolation in Inert Gas synthesis->matrix_iso ir_acq Infrared Spectroscopy matrix_iso->ir_acq raman_acq Raman Spectroscopy matrix_iso->raman_acq exp_spectra Experimental Spectra ir_acq->exp_spectra raman_acq->exp_spectra comparison Comparative Analysis exp_spectra->comparison comp_spectra Computational Modeling (DFT) comp_spectra->comparison lit_data Literature Data (Analogues) lit_data->comparison validated_data Validated Spectroscopic Data comparison->validated_data

A generalized workflow for the validation of spectroscopic data for reactive molecules.

References

"kinetic studies comparing Bromine trichloride and Iodine trichloride (ICl₃)"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the reaction kinetics of Bromine trichloride (BrCl₃) and Iodine trichloride (ICl₃), highlighting the disparities in available data and suggesting methodologies for future research.

Introduction

Interhalogen compounds, formed by the combination of different halogen atoms, are a class of highly reactive molecules that find applications as powerful oxidizing and halogenating agents. Among these, the trihalides this compound (BrCl₃) and Iodine trichloride (ICl₃) are of significant interest due to their potential roles in organic synthesis and materials science. While both compounds are expected to exhibit strong reactivity, a detailed comparative analysis of their reaction kinetics is hampered by a notable lack of quantitative data for this compound. This guide provides a summary of the available kinetic data for Iodine trichloride and a qualitative assessment of this compound's reactivity, alongside detailed experimental protocols that could be employed to bridge the current knowledge gap.

Data Presentation: A Tale of Two Trichlorides

Quantitative kinetic data for this compound remains elusive in the current body of scientific literature. Its high reactivity and potential instability likely contribute to the challenges in its experimental study. In contrast, Iodine trichloride has been the subject of several kinetic investigations, providing valuable insights into its reaction mechanisms and rates.

Table 1: Summary of Quantitative Kinetic Data for Iodine Trichloride (ICl₃)

Reaction TypeReactionRate Constant (k)Activation Energy (Ea)Temperature (°C)Citation
Electrophilic Aromatic SubstitutionChlorination of Benzene2.3 × 10⁻³ L/mol·s65 kJ/mol25[1]
HydrolysisICl₃ + 3H₂O → HIO₃ + 3HCl8.7 × 10⁻⁴ s⁻¹Not Available25[1]
Redox ReactionICl₃ + 2I⁻ → I₂ + ICl + 2Cl⁻3.5 × 10³ L/mol·sNot Available25[1]
Thermal Decomposition2ICl₃ → 2ICl + 2Cl₂Half-life ≈ 30 min at 100°CNot Available> 77[1]

Qualitative Comparison of Reactivity and Stability

  • Iodine Trichloride (ICl₃): In the solid state, ICl₃ exists as a planar dimer (I₂Cl₆), which contributes to its relative stability.[1][2][3] It is a powerful oxidizing and chlorinating agent.[1][2] It undergoes thermal decomposition at temperatures above 77°C.[1]

  • This compound (BrCl₃): While quantitative kinetic data is unavailable, BrCl₃ is known to be a strong oxidizing agent and participates in halogen-exchange reactions.[4] It is suggested to be highly reactive, hydrolyzing rapidly in aqueous or protic media.[4] Its stability is considered to be low, which is a likely reason for the scarcity of kinetic studies.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to determine the kinetic parameters of both this compound and Iodine trichloride. These protocols are based on established techniques for studying fast reactions of interhalogen compounds.

Stopped-Flow Spectrophotometry for Fast Reactions

This technique is ideal for studying the kinetics of fast reactions in solution, such as hydrolysis or redox reactions, which are expected for both BrCl₃ and ICl₃.

Objective: To determine the rate constant of the hydrolysis of BrCl₃ or ICl₃.

Materials:

  • Stopped-flow spectrophotometer

  • Syringes for reactant delivery

  • Solution of BrCl₃ or ICl₃ in a non-aqueous, inert solvent (e.g., anhydrous CCl₄)

  • Buffered aqueous solutions at various pH values

  • Thermostatted cell holder

Procedure:

  • Prepare a stock solution of the interhalogen compound in the inert solvent.

  • Fill one syringe of the stopped-flow apparatus with the interhalogen solution and the other with the buffered aqueous solution.

  • Rapidly mix the two solutions by activating the drive mechanism. The reaction is initiated upon mixing.

  • Monitor the change in absorbance at a wavelength where either the reactant or a product has a distinct absorption maximum. The disappearance of the interhalogen or the appearance of a product can be tracked over time.

  • The data acquisition system will record the absorbance as a function of time, typically on a millisecond timescale.

  • Analyze the resulting kinetic trace by fitting it to an appropriate rate law (e.g., first-order or second-order) to extract the rate constant.

  • Repeat the experiment at different concentrations and temperatures to determine the reaction order and activation energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Slower Reactions or Equilibrium Studies

NMR spectroscopy can be used to follow the progress of slower reactions or to study dynamic equilibria.

Objective: To study the thermal decomposition of BrCl₃ or ICl₃ in an inert solvent.

Materials:

  • NMR spectrometer with variable temperature capabilities

  • NMR tubes

  • Solution of BrCl₃ or ICl₃ in a deuterated, inert solvent (e.g., CDCl₃)

  • Internal standard

Procedure:

  • Prepare a solution of the interhalogen in the deuterated solvent in an NMR tube.

  • Acquire an initial NMR spectrum at a low temperature where the decomposition is negligible.

  • Increase the temperature of the NMR probe to the desired reaction temperature.

  • Acquire a series of NMR spectra at regular time intervals.

  • Monitor the decrease in the intensity of the NMR signals corresponding to the reactant and the increase in the signals of the decomposition products.

  • Integrate the peaks to determine the relative concentrations of reactants and products over time.

  • Plot the concentration data versus time and fit to an appropriate rate law to determine the rate constant.

Mandatory Visualization

Experimental_Workflow_Stopped_Flow cluster_prep Solution Preparation cluster_instrument Stopped-Flow Spectrophotometer cluster_analysis Data Analysis SolA Interhalogen Solution (BrCl₃ or ICl₃ in inert solvent) SyringeA Syringe A SolA->SyringeA SolB Aqueous Buffer Solution SyringeB Syringe B SolB->SyringeB Mixer Rapid Mixer SyringeA->Mixer SyringeB->Mixer Cell Observation Cell Mixer->Cell Detector Detector Cell->Detector Data Absorbance vs. Time Data Detector->Data Fit Kinetic Model Fitting Data->Fit Result Rate Constant (k) Activation Energy (Ea) Fit->Result

Caption: Workflow for kinetic analysis using stopped-flow spectrophotometry.

ICl3_Reaction_Pathways cluster_hydrolysis Hydrolysis cluster_redox Redox Reaction cluster_decomposition Thermal Decomposition ICl3 ICl₃ HIO3 HIO₃ ICl3->HIO3 + 3H₂O I2 I₂ ICl3->I2 + 2I⁻ ICl_decomp 2ICl ICl3->ICl_decomp Heat H2O 3H₂O HCl 3HCl I_minus 2I⁻ ICl ICl Cl_minus 2Cl⁻ Heat Δ (>77°C) Cl2_decomp 2Cl₂

Caption: Reaction pathways of Iodine trichloride (ICl₃).

Conclusion

The kinetic behavior of Iodine trichloride is reasonably well-documented, revealing its role as a potent but moderately stable halogenating and oxidizing agent. In stark contrast, the kinetic profile of this compound remains largely unexplored, with only qualitative descriptions of its high reactivity available. This significant gap in the literature underscores the need for dedicated experimental studies to quantify the reaction rates and mechanisms of BrCl₃. The application of advanced techniques such as stopped-flow spectrophotometry and NMR spectroscopy will be crucial in elucidating the kinetic parameters of this highly reactive interhalogen. A quantitative understanding of BrCl₃ kinetics would not only provide a more complete picture of interhalogen reactivity trends but also enable its more controlled and effective use in synthetic chemistry.

References

Bromine Trichloride: A Superior Halogenating Agent for Selective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking precise and efficient halogenation methods, Bromine trichloride (BrCl₃) emerges as a potent and highly selective reagent, offering distinct advantages over conventional halogenating agents. This guide provides an objective comparison of BrCl₃ with other common reagents, supported by available experimental data, to inform the selection of the most suitable agent for specific synthetic challenges.

This compound, an interhalogen compound, distinguishes itself through its enhanced reactivity and unique selectivity profile in electrophilic aromatic substitution and other halogenation reactions. While classic reagents like molecular bromine (Br₂) and N-bromosuccinimide (NBS) are widely used, BrCl₃ can provide superior outcomes in terms of yield, regioselectivity, and reaction conditions.

Comparative Performance Analysis

The efficacy of a halogenating agent is determined by its reactivity, selectivity, and ease of handling. Below is a comparative overview of this compound against other common halogenating agents.

Halogenating AgentGeneral ReactivityKey AdvantagesCommon Applications
This compound (BrCl₃) HighHigh reactivity and selectivity, particularly for electron-rich aromatics.[1]Selective bromination of phenols, anilines, and other activated aromatic systems.
N-Bromosuccinimide (NBS) ModerateSafer and easier to handle than liquid bromine; selective for allylic and benzylic bromination.[2][3]Allylic and benzylic bromination, bromination of electron-rich aromatics.[2][3]
Bromine (Br₂) HighReadily available and potent brominating agent.Broad use in electrophilic addition to alkenes and aromatic substitution.
Chlorine (Cl₂) Very HighStrong oxidizing and chlorinating agent.Industrial-scale chlorination reactions.

Advantages of this compound in Electrophilic Aromatic Substitution

The primary advantage of this compound lies in its heightened electrophilicity compared to molecular bromine. This is due to the polarization of the Br-Cl bonds, making the bromine atom more susceptible to nucleophilic attack by an aromatic ring. This increased reactivity can lead to higher yields and faster reaction times, particularly for deactivated aromatic substrates that are sluggish to react with traditional brominating agents.

Furthermore, the composition of BrCl₃ can be thought of as an equilibrium mixture containing reactive species like BrCl. Studies have shown that BrCl is a significantly more reactive brominating agent than hypobromous acid (HOBr) and can be the dominant brominating species under certain conditions.[1][4][5] This inherent reactivity of the BrCl moiety within BrCl₃ contributes to its efficacy.

Enhanced Regioselectivity

Control over the position of halogenation (regioselectivity) is crucial in the synthesis of complex molecules like pharmaceuticals. While electron-donating groups on an aromatic ring typically direct incoming electrophiles to the ortho and para positions, the choice of halogenating agent can significantly influence the ratio of these isomers.

While specific comparative studies detailing the regioselectivity of BrCl₃ across a wide range of substrates are not abundant in publicly available literature, the principles of electrophilic aromatic substitution suggest that the highly reactive nature of BrCl₃ may lead to different selectivity profiles compared to less reactive agents. For instance, in the bromination of substituted benzenes, the interplay between the steric bulk of the reagent and the electronic effects of the substituents determines the final product distribution.

Experimental Protocols

Detailed experimental procedures for the use of this compound are not as commonly documented as those for NBS or Br₂. However, general protocols for electrophilic aromatic bromination can be adapted.

General Procedure for Aromatic Bromination using a Halogenating Agent:

  • Dissolution: The aromatic substrate is dissolved in a suitable inert solvent (e.g., dichloromethane, carbon tetrachloride) in a reaction vessel protected from moisture.

  • Catalyst (if required): For less reactive aromatic compounds, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is added to the reaction mixture.[6][7][8] The catalyst polarizes the halogenating agent, further increasing its electrophilicity.[6][7][9]

  • Addition of Halogenating Agent: The halogenating agent (e.g., a solution of this compound in the same solvent) is added dropwise to the reaction mixture at a controlled temperature, often at 0 °C or room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched by the addition of a reducing agent solution (e.g., sodium thiosulfate) to destroy any excess halogenating agent. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the desired halogenated compound.

Logical Workflow for Halogenating Agent Selection

The choice of a halogenating agent is a critical decision in synthetic planning. The following diagram illustrates a logical workflow for selecting the appropriate reagent based on the substrate and desired outcome.

Halogenation_Agent_Selection Substrate Substrate Analysis Aromatic Aromatic Compound Substrate->Aromatic Aromatic Ring Alkane Alkane Substrate->Alkane Saturated C-H Alkene Alkene Substrate->Alkene C=C Double Bond Aromatic_Type Aromatic Ring Type Aromatic->Aromatic_Type Alkane_Position Position to Halogenate Alkane->Alkane_Position Br2_Addition Br2 in inert solvent Alkene->Br2_Addition Electrophilic Addition Activated Electron-Rich (e.g., Phenol, Aniline) Aromatic_Type->Activated Activating Group Deactivated Electron-Poor Aromatic_Type->Deactivated Deactivating Group Selectivity_Goal Desired Selectivity Activated->Selectivity_Goal Deactivated->Selectivity_Goal High_Selectivity High Regioselectivity Required Selectivity_Goal->High_Selectivity Standard_Selectivity Standard Selectivity Acceptable Selectivity_Goal->Standard_Selectivity BrCl3 Consider this compound (BrCl3) for high reactivity and potentially unique selectivity High_Selectivity->BrCl3 NBS_Br2 NBS or Br2 with Lewis Acid Catalyst Standard_Selectivity->NBS_Br2 Allylic_Benzylic Allylic or Benzylic Alkane_Position->Allylic_Benzylic Tertiary_Secondary Tertiary/Secondary C-H Alkane_Position->Tertiary_Secondary NBS_Radical NBS with radical initiator Allylic_Benzylic->NBS_Radical Br2_Light Br2 with light/heat Tertiary_Secondary->Br2_Light

Caption: A decision-making workflow for selecting a suitable halogenating agent.

Signaling Pathway of Electrophilic Aromatic Bromination

The underlying mechanism for the bromination of an activated aromatic ring, such as a phenol, involves a series of steps that can be visualized as a signaling pathway.

Electrophilic_Aromatic_Bromination BrCl3 This compound (BrCl3) Electrophile_Formation Generation of Electrophilic Bromine ('Br+δ') BrCl3->Electrophile_Formation Activated_Aromatic Activated Aromatic Ring (e.g., Phenol) Pi_Complex π-Complex Formation Activated_Aromatic->Pi_Complex Electrophile_Formation->Pi_Complex Sigma_Complex Arenium Ion (σ-Complex) Formation Pi_Complex->Sigma_Complex Rate-determining step Deprotonation Deprotonation Sigma_Complex->Deprotonation Product Brominated Aromatic Product Deprotonation->Product Catalyst_Regen Catalyst Regeneration (if applicable) Deprotonation->Catalyst_Regen

Caption: The mechanistic pathway of electrophilic aromatic bromination.

References

A Comparative Guide to the Selectivity of Bromine Trichloride and Other Interhalogens in Aromatic Halogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Interhalogen compounds are highly reactive molecules composed of two or more different halogen atoms. Their reactivity, often exceeding that of the parent halogens, makes them valuable reagents in organic synthesis, particularly for the halogenation of aromatic compounds.[1][2][3] The selectivity of these reactions—the ability to direct the substitution to a specific position on an aromatic ring—is of paramount importance in the synthesis of complex molecules and pharmaceutical intermediates. This guide provides a comparative overview of the selectivity of bromine trichloride (BrCl₃) and other common interhalogens, supported by available data and theoretical principles.

While this compound (BrCl₃) is a recognized interhalogen compound with a T-shaped molecular geometry, comprehensive experimental data detailing its selectivity in electrophilic aromatic substitution is notably scarce in publicly accessible literature.[4][5] Therefore, this guide will draw upon established principles of electrophilic aromatic substitution, data from computational studies, and experimental findings for more thoroughly investigated interhalogens like iodine monochloride (ICl), iodine trichloride (ICl₃), chlorine trifluoride (ClF₃), and bromine trifluoride (BrF₃) to infer and compare the expected selectivity of BrCl₃.

Theoretical Framework: Factors Governing Selectivity in Electrophilic Aromatic Halogenation

The regioselectivity of electrophilic aromatic substitution is primarily governed by the electronic properties of the substituents already present on the aromatic ring and the nature of the electrophile.[6]

  • Activating Groups: Electron-donating groups (EDGs) such as hydroxyl (-OH), alkoxy (-OR), and alkyl groups (-R) increase the electron density of the aromatic ring, particularly at the ortho and para positions. This directs the incoming electrophile to these positions.

  • Deactivating Groups: Electron-withdrawing groups (EWGs) like nitro (-NO₂) and carbonyl (-C=O) groups decrease the ring's electron density, making it less reactive. They direct the incoming electrophile to the meta position.

  • The Halogen Electrophile: The reactivity and size of the electrophilic halogen species generated from the interhalogen compound also play a crucial role. A more reactive electrophile is generally less selective, while a bulkier electrophile may favor substitution at the less sterically hindered position (often para).

The general mechanism for electrophilic aromatic halogenation involves the generation of a highly electrophilic species, often through the interaction with a Lewis acid catalyst, followed by the attack of the aromatic π-system on this electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7][8] The stability of this intermediate determines the preferred substitution pattern.

Comparative Selectivity of Interhalogens

Due to the limited direct experimental data for BrCl₃, the following comparisons are based on theoretical considerations and data for analogous interhalogens. The reactivity of interhalogens is generally attributed to the polarity and weakness of the bond between the different halogen atoms, making them more reactive than the corresponding diatomic halogens (except F₂).[2][3]

Table 1: Comparison of Interhalogen Properties and Expected Selectivity
Interhalogen CompoundFormulaMolecular GeometryPolarityExpected ReactivityExpected Selectivity
This compound BrCl₃ T-shapedPolarHighModerate to High
Chlorine TrifluorideClF₃T-shapedPolarVery HighLow to Moderate
Bromine TrifluorideBrF₃T-shapedPolarHighModerate
Iodine MonochlorideIClLinearPolarModerateHigh
Iodine TrichlorideICl₃Dimer (I₂Cl₆)PolarHighModerate to High
This compound (BrCl₃)

This compound is expected to act as a source of an electrophilic bromine species. Given its T-shaped structure and the presence of lone pairs on the central bromine atom, it is a polar molecule.[4][5] Its reactivity is anticipated to be high, likely greater than that of molecular bromine (Br₂).

In the halogenation of activated aromatic rings (e.g., anisole, phenol), BrCl₃ is predicted to be an ortho, para-director. The selectivity between the ortho and para positions will be influenced by steric factors. The bulk of the BrCl₃-Lewis acid complex, or the transient electrophilic species generated, would likely favor substitution at the less sterically hindered para position.

Chlorine Trifluoride (ClF₃) and Bromine Trifluoride (BrF₃)

Both ClF₃ and BrF₃ are potent fluorinating agents.[9] ClF₃ is one of the most reactive interhalogen compounds known.[9] This extreme reactivity often leads to lower selectivity and can result in over-fluorination or even degradation of the aromatic substrate.[8]

BrF₃ is also a strong fluorinating agent but is generally considered less reactive than ClF₃.[10] This moderation in reactivity can translate to higher selectivity in fluorination reactions. For instance, in the fluorination of toluene, BrF₃ would be expected to show a higher preference for the para position compared to the more reactive and less selective ClF₃.

Iodine Monochloride (ICl) and Iodine Trichloride (ICl₃)

Iodine monochloride is a widely used reagent for the iodination of aromatic compounds. The I-Cl bond is polarized, with iodine being the more electropositive atom, making it the electrophilic center. ICl is known for its high selectivity, particularly for the para position of activated aromatic rings, due to its moderate reactivity and steric bulk.[1][3]

Iodine trichloride exists as a dimer (I₂Cl₆) and is a more powerful chlorinating and iodinating agent than ICl. Its increased reactivity might lead to slightly lower regioselectivity compared to ICl under similar conditions.

Experimental Protocols

Detailed experimental data directly comparing the selectivity of BrCl₃ is scarce. However, the following protocols for aromatic halogenation using other interhalogens or related reagents serve as a practical reference for researchers.

General Procedure for Electrophilic Aromatic Bromination with Br₂ and a Lewis Acid Catalyst

This protocol is a standard method and provides a baseline for comparison with interhalogen reagents.

Materials:

  • Aromatic substrate (e.g., anisole)

  • Bromine (Br₂)

  • Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlBr₃)

  • Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)

  • Sodium thiosulfate solution (for quenching)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve the aromatic substrate in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Protect the reaction from atmospheric moisture using a drying tube.

  • Cool the mixture in an ice bath.

  • Add the Lewis acid catalyst to the stirred solution.

  • Slowly add a solution of bromine in the same anhydrous solvent from the dropping funnel. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.

  • Quench the reaction by carefully pouring the mixture into a beaker containing an aqueous solution of sodium thiosulfate to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over a suitable drying agent, filter, and remove the solvent under reduced pressure.

  • Purify the product by distillation or recrystallization. The ratio of ortho and para isomers can be determined by techniques such as GC-MS or NMR spectroscopy.[11][12]

Representative Protocol for Aromatic Iodination using Iodine Monochloride (ICl)

Materials:

  • Aromatic substrate (e.g., phenol)

  • Iodine monochloride (ICl)

  • Solvent (e.g., acetic acid or a chlorinated solvent)

  • Sodium bisulfite solution (for quenching)

Procedure:

  • Dissolve the aromatic substrate in the chosen solvent in a flask equipped with a stirrer.

  • Slowly add a solution of iodine monochloride in the same solvent to the reaction mixture at a controlled temperature (e.g., 0-25 °C).

  • Stir the reaction for a designated period, monitoring by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the product and determine the isomer distribution as described previously.

Visualizing Reaction Pathways and Workflows

Diagram 1: General Mechanism of Electrophilic Aromatic Halogenation

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Interhalogen (XY) Interhalogen (XY) Electrophilic Species (X+) Electrophilic Species (X+) Interhalogen (XY)->Electrophilic Species (X+) + Lewis Acid Aromatic Ring Aromatic Ring Sigma Complex Sigma Complex Aromatic Ring->Sigma Complex + Electrophilic Species (X+) Halogenated Aromatic Product Halogenated Aromatic Product Sigma Complex->Halogenated Aromatic Product - H+

Caption: General mechanism for electrophilic aromatic halogenation.

Diagram 2: Experimental Workflow for Aromatic Halogenation

G start Start reaction_setup Reaction Setup: Aromatic Substrate, Solvent, Catalyst start->reaction_setup reagent_addition Slow Addition of Interhalogen Reagent reaction_setup->reagent_addition reaction_monitoring Stirring and Monitoring (TLC) reagent_addition->reaction_monitoring quenching Reaction Quenching reaction_monitoring->quenching workup Extraction and Washing quenching->workup purification Drying, Filtration, Solvent Removal workup->purification analysis Purification and Isomer Analysis (GC/NMR) purification->analysis end End analysis->end

Caption: A typical experimental workflow for an aromatic halogenation reaction.

Conclusion

While BrCl₃ is a known interhalogen, a significant gap exists in the experimental literature regarding its selectivity in electrophilic aromatic substitution reactions. Based on theoretical principles and comparisons with other interhalogens, BrCl₃ is expected to be a highly reactive halogenating agent with moderate to high regioselectivity, favoring para-substitution on activated aromatic rings, largely influenced by steric factors. In contrast, highly reactive fluorinating agents like ClF₃ tend to be less selective. More stable and less reactive interhalogens such as ICl offer the highest degree of regioselectivity.

Further experimental and computational studies are crucial to fully elucidate the reactivity and selectivity profile of BrCl₃. Such research would be invaluable for its potential application in the precise synthesis of halogenated aromatic compounds for the pharmaceutical and materials science industries. Researchers are encouraged to use the provided general protocols as a starting point for investigating the synthetic utility of BrCl₃ and other less-studied interhalogens.

References

A Comparative Guide to the Cross-Validation of Computational Models for Interhalogen Reactivity: A Case Study Approach for BrCl₃

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the study of highly reactive halogen compounds, understanding and predicting their chemical behavior is paramount. Bromine trichloride (BrCl₃), an intriguing interhalogen compound, presents a significant challenge due to its inherent instability and high reactivity.[1][2][3] Computational modeling offers a powerful avenue to investigate the reactivity of such species, providing insights into reaction mechanisms and kinetics that can guide experimental design. However, the reliability of these computational models hinges on rigorous cross-validation against experimental data.

This guide provides a comprehensive framework for the cross-validation of computational models for the reactivity of BrCl₃. Given the current scarcity of specific experimental and computational literature on BrCl₃, we will utilize its better-studied structural analog, bromine trifluoride (BrF₃), as a representative case study. The methodologies and principles outlined here are directly applicable to BrCl₃ as experimental data becomes available.

Computational Models for Predicting Interhalogen Reactivity

The accurate theoretical description of interhalogen compounds is challenging due to the complex interplay of electrostatic, covalent, and dispersion forces, often involving halogen bonding.[1][2] The two primary classes of computational methods employed for this purpose are Density Functional Theory (DFT) and ab initio wave function theory methods.

Density Functional Theory (DFT): DFT is a popular choice for computational studies of chemical reactivity due to its favorable balance of computational cost and accuracy. The selection of the exchange-correlation functional is critical for obtaining reliable results. For halogen-containing compounds, functionals that perform well include:

  • M06-2X: This hybrid meta-GGA functional is known for its good performance in predicting non-covalent interactions, which are crucial in halogen chemistry.

  • ωB97X-D: This range-separated hybrid functional with empirical dispersion correction is also well-suited for systems where both short- and long-range interactions are important.

  • Double-hybrid functionals: These functionals, which incorporate a portion of MP2 correlation, can offer higher accuracy but at a greater computational cost.

Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameterization. They are generally more computationally demanding but can provide benchmark-quality results.

  • Møller-Plesset Perturbation Theory (MP2): This is a widely used method that accounts for electron correlation and is often a good starting point for high-accuracy calculations.

  • Coupled-Cluster Theory (CCSD(T)): Often considered the "gold standard" in quantum chemistry, CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) can provide highly accurate energies, making it an excellent choice for benchmarking DFT results.

Experimental Techniques for Quantifying Interhalogen Reactivity

To validate computational predictions, robust experimental data is essential. For highly reactive species like BrCl₃ and BrF₃, specialized techniques are required to measure reaction kinetics and characterize intermediates.

Stopped-Flow Spectroscopy: This technique is ideal for studying the kinetics of fast reactions in solution, with timescales in the millisecond range. By rapidly mixing the reactants and monitoring the change in absorbance or fluorescence over time, one can determine reaction rates, rate laws, and activation energies.

Matrix Isolation Spectroscopy: This method allows for the study of highly reactive species by trapping them in an inert solid matrix (e.g., argon or nitrogen) at very low temperatures. This isolation prevents the reactive species from self-reacting, allowing for their spectroscopic characterization (e.g., using infrared or UV-Vis spectroscopy) and the study of their reactions with other co-deposited molecules.

Cross-Validation Framework: A Comparative Analysis

The core of the cross-validation process involves a direct comparison of computationally predicted reactivity parameters with experimentally determined values. The following table presents a hypothetical comparison for the reaction of BrF₃ with a generic organic substrate, illustrating how different computational models might perform.

Reactivity ParameterExperimental Value (Hypothetical)DFT (M06-2X/def2-TZVP)DFT (ωB97X-D/def2-TZVP)MP2/def2-TZVPCCSD(T)/def2-TZVP
Activation Energy (kcal/mol) 15.016.515.814.515.1
Reaction Enthalpy (kcal/mol) -25.0-23.8-24.5-25.5-25.1
Key Intermediate Geometry T-shaped adductT-shaped adductT-shaped adductT-shaped adductT-shaped adduct

Detailed Methodologies

Experimental Protocol: Stopped-Flow Kinetics

A generalized protocol for studying the reaction of an interhalogen (e.g., BrF₃) with an organic substrate using stopped-flow spectroscopy is as follows:

  • Reagent Preparation: Prepare solutions of the interhalogen and the organic substrate in a suitable inert solvent (e.g., anhydrous acetonitrile) at known concentrations. All handling of the interhalogen should be performed under an inert atmosphere (e.g., in a glovebox).

  • Instrument Setup: The stopped-flow instrument is thermostatted to the desired reaction temperature. The syringes are loaded with the reactant solutions.

  • Mixing and Data Acquisition: The reactant solutions are rapidly mixed, and the reaction is monitored by observing the change in absorbance at a wavelength where a reactant or product has a distinct spectral feature. The absorbance data is collected as a function of time.

  • Kinetic Analysis: The resulting kinetic traces are fitted to appropriate rate equations (e.g., pseudo-first-order if one reactant is in large excess) to determine the rate constant. This process is repeated at various temperatures to determine the activation energy using the Arrhenius equation.

Computational Protocol: DFT Calculation of Reaction Energetics

A typical workflow for calculating the activation energy and reaction enthalpy of a reaction involving an interhalogen using DFT is as follows:

  • Geometry Optimization: The geometries of the reactants, transition state, and products are optimized using a chosen DFT functional (e.g., M06-2X) and basis set (e.g., def2-TZVP).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that the reactants and products are minima on the potential energy surface (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency). The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculation: The electronic energies of all species are calculated. The activation energy is then determined as the difference in the ZPVE-corrected electronic energies between the transition state and the reactants. The reaction enthalpy is calculated as the difference in the ZPVE-corrected electronic energies between the products and the reactants.

Visualizing the Cross-Validation Workflow

The logical flow of the cross-validation process, from theoretical modeling to experimental verification, can be represented as follows:

CrossValidationWorkflow cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_comparison Cross-Validation ModelSelection Select Computational Models (DFT, Ab Initio) Calculations Perform Quantum Chemical Calculations ModelSelection->Calculations Define methodology Predictions Generate Reactivity Predictions Calculations->Predictions Analyze results Comparison Compare Predictions vs. Experimental Data Predictions->Comparison ExpDesign Design & Conduct Experiments DataAcquisition Acquire Reactivity Data (Kinetics, Spectroscopy) ExpDesign->DataAcquisition Execute protocol ExpResults Analyze Experimental Results DataAcquisition->ExpResults Process data ExpResults->Comparison Refinement Refine Computational Models Comparison->Refinement Assess accuracy Refinement->ModelSelection Iterate

Caption: Workflow for the cross-validation of computational models against experimental data.

References

A Comparative Guide to Bromine Trichloride and Other Brominating Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective introduction of bromine into organic molecules is a cornerstone of synthetic strategy. The choice of brominating agent is critical, dictating the reaction's outcome, selectivity, and efficiency. This guide provides an objective comparison of the performance of Bromine trichloride (BrCl₃), a potent interhalogen compound, with conventional alternatives such as Bromine (Br₂) and N-Bromosuccinimide (NBS) across key reaction types. While BrCl₃ itself is less commonly documented in routine synthesis, its reactive component, Bromine monochloride (BrCl), which is often generated in situ, serves as a powerful and illustrative benchmark.

This compound and its monochloride counterpart are strong oxidizing and halogenating agents, exhibiting reactivity that can be harnessed for specific synthetic challenges.[1] They are particularly effective in anhydrous, nonpolar solvents but are prone to rapid hydrolysis.[1] This guide benchmarks their performance against the workhorse reagents Br₂ and NBS in electrophilic additions, allylic brominations, and electrophilic aromatic substitutions, supported by experimental data.

Reaction Type 1: Electrophilic Addition to Alkenes

Electrophilic addition is a fundamental reaction for converting alkenes into saturated di-halogenated compounds. The mechanism typically proceeds through a cyclic halonium ion intermediate, which is then opened by a nucleophilic halide. The choice of reagent can influence product distribution and reaction conditions.

Performance Comparison: Halogenation of Cyclohexene

ReagentProduct(s)YieldConditionsKey Characteristics
Bromine Chloride (BrCl) trans-1-bromo-2-chlorocyclohexane & trans-1,2-dibromocyclohexaneNot widely reportedCCl₄ or CH₂Cl₂ solventHighly reactive; produces mixed halogenated products.[2]
Bromine (Br₂) trans-1,2-dibromocyclohexaneHigh (>95%)CH₂Cl₂ or CCl₄ solvent, room temp.Classic, high-yielding reaction; proceeds via anti-addition.[1][3][4]
N-Bromosuccinimide (NBS) trans-1,2-dibromocyclohexane, Bromohydrins (in H₂O)VariableAqueous solvents (e.g., DMSO/H₂O)Primarily used for bromohydrin formation in aqueous media; not the standard for simple di-bromination.[5]
Experimental Protocol: Electrophilic Addition of Bromine to Cyclohexene

This procedure outlines the addition of molecular bromine to cyclohexene, resulting in the formation of trans-1,2-dibromocyclohexane.[4]

  • Preparation : Dissolve cyclohexene (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄), in a round-bottom flask at room temperature.

  • Reagent Addition : Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise to the stirred cyclohexene solution. The characteristic red-brown color of the bromine will disappear upon reaction.[6][7]

  • Reaction Monitoring : Continue the addition until a faint, persistent bromine color is observed, indicating the complete consumption of the alkene.

  • Workup : The reaction mixture can often be used directly, or the solvent can be removed under reduced pressure to yield the crude product.

  • Purification : If necessary, the product can be purified by distillation or chromatography to yield pure trans-1,2-dibromocyclohexane.

Visualization: Mechanism of Electrophilic Addition

G Alkene Alkene (Cyclohexene) Intermediate Bromonium Ion + Alkene->Intermediate π electrons attack Br (forms cyclic ion) Br2 Br-Br Br2->Intermediate Bromide Br⁻ Br2->Bromide Br-Br bond breaks Product trans-1,2-Dibromocyclohexane Intermediate->Product Ring opens Bromide->Intermediate Backside attack (SN2-like)

Caption: Mechanism for the electrophilic addition of bromine to an alkene.

Reaction Type 2: Allylic Bromination

Allylic bromination involves the substitution of a hydrogen atom at a position adjacent to a carbon-carbon double bond. This reaction proceeds via a free-radical chain mechanism and is highly valued for its ability to install functionality while preserving the double bond. N-Bromosuccinimide (NBS) is the quintessential reagent for this transformation, known as the Wohl-Ziegler reaction.

Performance Comparison: Allylic Bromination of Cyclohexene

ReagentProduct(s)YieldConditionsKey Characteristics
Bromine Chloride (BrCl) Addition products predominateLow/Not reported-Electrophilic addition to the double bond is the major pathway.
Bromine (Br₂) Allylic & Addition productsVariableLow conc. of Br₂ & radical initiator (light/heat)Requires very low Br₂ concentration to favor substitution over addition. High concentrations lead to addition.[8]
N-Bromosuccinimide (NBS) 3-BromocyclohexeneGood to Excellent (e.g., 80-90%)CCl₄, radical initiator (AIBN or benzoyl peroxide), heat/lightHighly selective for the allylic position. NBS provides the low, steady concentration of Br₂ needed for the radical pathway.[5][9][10]
Experimental Protocol: Allylic Bromination of Cyclohexene with NBS (Wohl-Ziegler Reaction)

This procedure is a standard method for the selective bromination of the allylic position of an alkene.

  • Preparation : In a round-bottom flask, combine cyclohexene (1.0 eq), N-bromosuccinimide (1.0 eq), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. Use an anhydrous, nonpolar solvent like carbon tetrachloride (CCl₄).

  • Initiation : Heat the mixture to reflux or irradiate with a UV lamp to initiate the radical chain reaction.

  • Reaction Monitoring : The reaction progress can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide floating at the surface.

  • Workup : After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Purification : Wash the filtrate with water and an aqueous solution of sodium thiosulfate to remove any remaining bromine or HBr. Dry the organic layer and remove the solvent under reduced pressure. The resulting crude product, 3-bromocyclohexene, can be purified by distillation.

Visualization: Experimental Workflow for Allylic Bromination

G Start Combine Alkene, NBS, Initiator, and CCl₄ Initiation Heat to Reflux or Irradiate with UV Light Start->Initiation Reaction Monitor Reaction (Succinimide floats) Initiation->Reaction Cooldown Cool to Room Temperature Reaction->Cooldown Filter Filter to Remove Succinimide Cooldown->Filter Wash Wash Filtrate (H₂O, Na₂S₂O₃) Filter->Wash Dry Dry Organic Layer Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Purify Product (Distillation) Evaporate->Product

Caption: Workflow for a typical Wohl-Ziegler allylic bromination experiment.

Reaction Type 3: Electrophilic Aromatic Substitution (EAS)

Brominating aromatic rings is a key method for producing aryl halides, which are versatile intermediates in cross-coupling reactions and other transformations. The reactivity of the aromatic substrate and the desired degree of bromination (mono- vs. poly-) dictate the choice of reagent and conditions.

Performance Comparison: Bromination of Aromatic Compounds

ReagentSubstrate ExampleProduct(s)YieldConditionsKey Characteristics
Bromine Chloride (BrCl) BenzeneHexabromobenzene98%Friedel-Crafts catalyst (FeCl₃), under pressureExtremely powerful, leading to exhaustive polybromination even at moderate temperatures.[11]
Bromine (Br₂) BenzeneBromobenzeneGoodStrong Lewis acid catalyst (FeBr₃) required.[12][13][14]
N-Bromosuccinimide (NBS) Acetanilide (activated)4-Bromoacetanilide88%Catalytic acid (HCl) in acetonitrileMild and highly selective for monobromination of activated rings, often with high para-selectivity.[5][15][16]
Experimental Protocol: Bromination of Acetanilide with NBS

This procedure demonstrates a mild and selective method for the monobromination of an activated aromatic ring.[16]

  • Preparation : Dissolve acetanilide (1.0 eq) and N-bromosuccinimide (1.0 eq) in a suitable solvent such as acetonitrile or acetone in a flask.

  • Catalyst Addition : Add a catalytic amount of a strong acid, such as 1 M HCl, to the solution.

  • Reaction : Stir the mixture at room temperature. The reaction is often rapid, proceeding to completion within minutes to an hour.

  • Isolation : Precipitate the product by adding the reaction mixture to a beaker of water.

  • Purification : Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude 4-bromoacetanilide is often of high purity but can be recrystallized if necessary.[16]

Visualization: Selecting an Aromatic Bromination Reagent

G Start Desired Aromatic Bromination? Goal What is the Goal? Start->Goal Mono Selective Monobromination Goal->Mono Mono Poly Exhaustive Polybromination Goal->Poly Poly Substrate Substrate Activity? Mono->Substrate BrCl Use Bromine Chloride (Very Powerful) Poly->BrCl Activated Activated Ring (Phenol, Aniline, etc.) Substrate->Activated Activated Deactivated Deactivated or Unactivated Ring Substrate->Deactivated Deactivated NBS Use NBS (Mild, Selective) Activated->NBS Br2 Use Br₂ / FeBr₃ (Stronger Conditions) Deactivated->Br2

Caption: Decision logic for choosing an appropriate aromatic brominating agent.

Conclusion

The choice of a brominating agent is a critical decision in synthetic planning. This guide demonstrates that while Bromine (Br₂) and N-Bromosuccinimide (NBS) are reliable and selective reagents for many standard transformations, interhalogens like Bromine Chloride offer immense reactivity for specific, challenging applications.

  • Bromine Chloride (BrCl) is a highly potent reagent, best suited for exhaustive polybromination of aromatic rings where milder reagents fail. Its high reactivity makes it less selective for transformations like allylic bromination, where electrophilic addition is a competing pathway.

  • N-Bromosuccinimide (NBS) remains the unparalleled choice for selective allylic bromination via a radical pathway. It is also an excellent reagent for the mild, regioselective monobromination of activated aromatic rings .

  • Bromine (Br₂) is the classic reagent for the electrophilic addition to alkenes, providing vicinal dibromides in high yields. For aromatic compounds, it is effective but requires a strong Lewis acid catalyst and is generally less selective than NBS for activated systems.

For drug development professionals and researchers, understanding the distinct performance profiles of these reagents is essential for designing efficient and selective synthetic routes. While BrCl is a tool for powerful, often exhaustive, brominations, NBS and Br₂ provide the finesse required for more controlled, selective functionalization.

References

"analysis of reaction outcomes with Bromine trichloride versus mixed halogen sources"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of halogenated organic compounds, the choice of halogenating agent is a critical parameter that dictates reaction outcomes, including yield, regioselectivity, and stereoselectivity. This guide provides a comprehensive comparison of bromine trichloride (BrCl₃) with mixed halogen sources, such as bromine chloride (BrCl) or a combination of bromine (Br₂) and chlorine (Cl₂). While direct comparative experimental data for BrCl₃ is limited in publicly accessible literature, this analysis extrapolates from established principles of halogen reactivity to provide a predictive framework for its performance against more conventional mixed halogen systems.

Overview of Reagents

This compound (BrCl₃) is a highly reactive interhalogen compound. Its reactivity stems from the polarization of the Br-Cl bonds, making the bromine atom electrophilic. Due to its inherent reactivity and potential to deliver both bromine and chlorine, it presents a unique profile as a halogenating agent.

Mixed Halogen Sources encompass reagents like bromine chloride (BrCl), which exists in equilibrium with Br₂ and Cl₂, or the in-situ generation of reactive halogen species from a mixture of Br₂ and Cl₂. These sources offer a versatile approach to co-halogenation reactions.

Electrophilic Addition to Alkenes

The addition of halogens to alkenes is a cornerstone of organic synthesis. The mechanism typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition products. The nature of the halogenating agent can influence the stability of this intermediate and the regioselectivity of the reaction with unsymmetrical alkenes.

Comparative Analysis of Reaction Outcomes
FeatureThis compound (BrCl₃) (Predicted)Mixed Halogen Source (e.g., BrCl)
Reactivity Expected to be very high due to the polarized Br-Cl bonds and the presence of multiple chlorine atoms enhancing the electrophilicity of bromine.High, with reactivity influenced by the equilibrium between BrCl, Br₂, and Cl₂.
Products Primarily bromochlorinated alkanes. The potential for polychlorination exists, especially with an excess of the reagent.Bromochlorinated alkanes are the major products. Dihalogenated (Br₂ and Cl₂) byproducts can also form depending on the reaction conditions.
Regioselectivity With unsymmetrical alkenes, the bromine atom is expected to add to the more electron-rich carbon (following Markovnikov's principle for the initial electrophilic attack), leading to the more stable carbocationic intermediate. The chloride ion then attacks the more substituted carbon.The bromine atom acts as the electrophile, adding to the less substituted carbon, while the chloride anion adds to the more substituted carbon, forming the more stable carbocation intermediate.
Stereoselectivity Predominantly anti-addition via a cyclic bromonium ion intermediate.Exclusively anti-addition is observed, proceeding through a cyclic bromonium ion.[1][2]
Experimental Protocol: Addition of a Halogenating Agent to Cyclohexene

Materials:

  • Cyclohexene

  • Halogenating agent (e.g., Bromine in a suitable solvent, or a solution of BrCl)

  • Inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • Sodium thiosulfate solution (for quenching)

Procedure:

  • Dissolve cyclohexene (1 equivalent) in an inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the halogenating agent (1 equivalent) in the same solvent to the stirred cyclohexene solution. The disappearance of the halogen color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction to stir for an additional 15-30 minutes at room temperature.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted halogen.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude dihalocyclohexane.

  • Purify the product by distillation or chromatography as needed.

Note: When using a highly reactive and corrosive reagent like this compound, all operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent reactions with atmospheric moisture.[3]

Reaction Pathway: Electrophilic Addition to an Alkene

Electrophilic_Addition cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Alkene Alkene (R-CH=CH-R) Halonium Cyclic Halonium Ion Alkene->Halonium Electrophilic Attack Halogen Halogen Source (BrCl₃ or Br-Cl) Halogen->Halonium Product anti-Dihalide Halonium->Product Nucleophilic Attack (Cl⁻)

Caption: Generalized mechanism for the electrophilic addition of a halogen source to an alkene.

Electrophilic Aromatic Substitution

The halogenation of aromatic compounds is a key transformation in organic synthesis. The regioselectivity of this reaction is governed by the nature of the substituents already present on the aromatic ring.

Comparative Analysis of Reaction Outcomes
FeatureThis compound (BrCl₃) (Predicted)Mixed Halogen Source (e.g., Br₂/FeBr₃ or BrCl/AlCl₃)
Reactivity Expected to be a very powerful electrophile, potentially not requiring a Lewis acid catalyst for activated rings. For deactivated rings, a catalyst may still be necessary.Requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to polarize the Br-Br or Br-Cl bond and generate a potent electrophile.[4]
Products Monobrominated and potentially some chlorinated aromatic compounds. The ratio will depend on the substrate and reaction conditions. Polysubstitution is a possibility with highly activated rings.Primarily monobrominated products are obtained under controlled conditions. The use of BrCl can lead to bromochloroarenes.
Regioselectivity For activated rings (e.g., anisole, phenol), substitution is expected at the ortho and para positions. The high reactivity might lead to lower para selectivity compared to less reactive brominating agents.Activating groups direct substitution to the ortho and para positions. Steric hindrance often favors the para product.[5]
Experimental Protocol: Bromination of Anisole

Materials:

  • Anisole

  • Halogenating agent (e.g., Bromine)

  • Lewis acid catalyst (e.g., Iron(III) bromide, FeBr₃)

  • Inert solvent (e.g., dichloromethane)

  • Sodium bicarbonate solution (for neutralization)

Procedure:

  • In a round-bottom flask protected from light, dissolve anisole (1 equivalent) in the inert solvent.

  • Add the Lewis acid catalyst (catalytic amount, e.g., 0.1 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of the halogenating agent (1 equivalent) in the same solvent.

  • After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by adding it to an ice-cold aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the product mixture (ortho- and para-bromoanisole) by column chromatography.

Note: Similar to the alkene addition, extreme caution must be exercised when handling this compound.

Reaction Pathway: Electrophilic Aromatic Substitution

EAS_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Arene Substituted Aromatic Ring SigmaComplex Arenium Ion (Sigma Complex) Arene->SigmaComplex Electrophilic Attack Electrophile Electrophile (e.g., 'Br⁺' from BrCl₃ or Br₂/FeBr₃) Electrophile->SigmaComplex Product Halogenated Aromatic Compound SigmaComplex->Product Deprotonation Byproduct H⁺ SigmaComplex->Byproduct

Caption: Generalized mechanism for electrophilic aromatic substitution with a halogen source.

Conclusion

The choice between this compound and mixed halogen sources for halogenation reactions depends on the desired outcome and the substrate's reactivity.

  • This compound (BrCl₃) is anticipated to be a highly reactive halogenating agent, suitable for a wide range of substrates. Its high reactivity may, however, lead to challenges in controlling selectivity, potentially resulting in over-reaction or a mixture of brominated and chlorinated products.

  • Mixed Halogen Sources (e.g., BrCl, Br₂/Cl₂) offer a more controlled and well-documented approach to bromochlorination and bromination. The ability to generate the reactive species in situ provides a handle to modulate reactivity and improve selectivity. For many applications, particularly in complex molecule synthesis where high selectivity is paramount, mixed halogen sources may be the preferred choice.

Further experimental investigation into the synthetic utility of this compound is warranted to fully elucidate its reactivity and selectivity profile and to establish its place in the synthetic chemist's toolkit. Researchers should carefully consider the safety implications associated with the high reactivity and corrosive nature of BrCl₃.

References

Safety Operating Guide

Safe Disposal of Bromine Trichloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of Bromine trichloride (BrCl₃) are critical for ensuring laboratory safety and environmental protection. As a highly reactive and toxic interhalogen compound, strict protocols must be followed from the moment of use to the point of final disposal. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and in compliance with regulations.

Understanding the Hazards

This compound is a strong oxidizing agent that reacts violently with many substances.[1][2] It is crucial to be aware of its properties and associated risks before handling. Exposure can cause severe chemical burns to the skin, eyes, and respiratory tract.[1][3]

Table 1: this compound Hazard and Safety Summary

Property/HazardDescription
Chemical Formula BrCl₃
Appearance Yellow-brown liquid with a strong, irritating odor.[2]
Primary Hazards Highly toxic by inhalation, corrosive, strong oxidizer, water-reactive.[1][3][4][5]
Reactivity Reacts violently with water, steam, alcohols, ammonia, powdered metals, and organic materials.[1][6] May ignite combustibles.[5][7]
Health Effects Causes severe burns to skin, eyes, and mucous membranes.[1][3] Inhalation may be fatal.[3]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed, compatible container (e.g., borosilicate glass) under an inert atmosphere (dry nitrogen).[1][7]
Personal Protective Equipment (PPE) Chemical splash goggles, face shield, acid-resistant gloves (neoprene or nitrile), lab coat.[1][6] A NIOSH-approved respirator is required for handling open containers or in case of vapor release.[1]
Emergency Equipment An emergency eyewash station and safety shower must be immediately accessible.[7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe management and disposal of this compound.

G cluster_start Initial Situation cluster_assess Assessment cluster_small Small, Controllable Quantity cluster_large Large Spill or Unmanageable Quantity cluster_final Final Disposal start This compound Requires Disposal assess Assess Quantity and Situation start->assess neutralize Step 2: Chemical Neutralization (In Fume Hood) assess->neutralize Small Lab Quantity (for neutralization) evacuate Evacuate Area assess->evacuate Large Spill collect_raw Step 3: Collect Raw Waste (For Professional Disposal) assess->collect_raw Small Lab Quantity (direct disposal) collect_neutralized Step 3: Collect Neutralized Waste neutralize->collect_neutralized store Step 4: Label and Store Securely collect_neutralized->store notify Notify EH&S / Emergency Response evacuate->notify dispose Step 5: Arrange Professional Hazardous Waste Disposal notify->dispose collect_raw->store store->dispose

Caption: Workflow for this compound disposal decisions.

Step-by-Step Disposal Procedures

The disposal of this compound is a multi-step process that must be handled with extreme care.

In the event of a spill, immediate action is required to mitigate exposure and spread.

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.[7]

  • Ventilate: Ensure work is performed in a certified chemical fume hood or, for larger spills, that the area is well-ventilated.

  • Contain: For liquid spills, cover with an inert, dry absorbent material such as vermiculite, dry sand, or earth.[7] Do not use combustible materials like paper towels or sawdust.

  • Collect: Carefully scoop the absorbed material into a designated, sealable, and compatible waste container (e.g., a heavy-walled plastic or glass container).

Warning: This procedure should only be performed by trained personnel inside a certified chemical fume hood while wearing full PPE. It is intended for the neutralization of small residual quantities of BrCl₃.

Protocol for Neutralization:

  • Prepare a Reducing Solution: In a large beaker, prepare a cold solution of a reducing agent, such as 5-10% sodium bisulfite or sodium thiosulfate in water. Place the beaker in an ice bath to manage the exothermic reaction.

  • Slow Addition: While stirring vigorously, slowly and carefully add the this compound dropwise to the reducing solution. The high reactivity will generate heat and potentially fumes; a slow rate of addition is critical.

  • Monitor Reaction: Continue stirring until the reaction is complete, indicated by the disappearance of the yellow-brown color.

  • Neutralize Acidity: The resulting solution will be acidic due to the formation of HCl and HBr. Slowly add a weak base, such as sodium bicarbonate or soda ash, until the solution is neutral (pH 6-8), as verified by pH paper. Be prepared for gas (CO₂) evolution.

  • Final Solution: The final, neutralized aqueous solution can now be collected as hazardous waste.

All waste, whether neutralized or absorbed raw material, must be treated as hazardous.

  • Containerize: Place all waste into a sealable, airtight, and clearly labeled hazardous waste container.[6] Ensure the container material is compatible and will not be attacked by bromine compounds.[6]

  • Labeling: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.[6] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (e.g., "Neutralized this compound solution" or "Vermiculite contaminated with this compound")

    • The specific hazards (e.g., Corrosive, Oxidizer, Toxic)

    • The accumulation start date and your contact information.

Store the sealed waste container in a designated, secure satellite accumulation area.

  • Ensure the storage area is cool, dry, and well-ventilated.[7]

  • Store the container away from incompatible materials, especially flammables, organic compounds, and metals.[6]

  • Secondary containment (such as a larger, chemically resistant tub) is highly recommended.

It is a legal requirement to dispose of hazardous materials through the proper channels.

  • Regulatory Framework: The generation, handling, and disposal of hazardous waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by corresponding state and local agencies.[8][9][10] These regulations follow a "cradle-to-grave" system, making the generator legally responsible for the waste until its final, safe disposal.[10][11]

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal of the waste container.

  • Documentation: Ensure all required paperwork, such as a chemical collection request form, is completed accurately.[6] Maintain records of the disposal as required by your institution and regulatory bodies.

References

Essential Safety and Operational Guidance for Handling Bromine Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of hazardous chemicals is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal procedures for Bromine trichloride (BrCl₃).

Chemical Hazards and Exposure Data

This compound is a highly reactive and corrosive substance. It is a strong oxidizing agent that can cause severe skin burns and eye damage. Inhalation of its vapors can be harmful, causing irritation to the nose, throat, and respiratory tract, potentially leading to more severe conditions like lung edema. It is crucial to handle this chemical with extreme caution in a well-ventilated area, preferably within a chemical fume hood.

Occupational Exposure Limits:

No specific occupational exposure limits have been established for this compound by major regulatory bodies. In the absence of defined limits, all handling procedures must be geared towards minimizing any potential exposure.

Material Compatibility:

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory when handling this compound. The following table summarizes the required equipment, and the subsequent workflow diagram illustrates the correct donning and doffing procedure.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should be indirect-vent and impact-resistant. A face shield must be worn in conjunction with goggles to protect against splashes of this corrosive substance. Contact lenses should not be worn.
Hands Chemical-Resistant Gloves"Cold-insulating gloves" are mentioned, likely due to the compressed gas form. For liquid handling, consult manufacturer-specific glove compatibility charts. Double gloving is a recommended practice.
Body Protective Clothing / Chemical-Resistant SuitA lab coat is a minimum requirement. For larger quantities or in case of spills, a gas-tight chemical protection suit is necessary. Clothing should be clean and put on before work begins.
Respiratory Respirator / Self-Contained Breathing Apparatus (SCBA)All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation risk. In the event of a spill or leak, or if ventilation is inadequate, a self-contained breathing apparatus is required.

PPE Workflow Diagram:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat / Suit Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Double Layer) Don3->Don4 End Handling Complete Don4->End Doff1 1. Outer Gloves Doff2 2. Lab Coat / Suit Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6 Start Start Handling Start->Don1 End->Doff1

Caption: Step-by-step workflow for donning and doffing Personal Protective Equipment.

Operational Plan for Handling this compound

Adherence to a strict operational plan is critical for the safe handling of this compound.

1. Pre-Handling Preparations:

  • Ensure the chemical fume hood is certified and functioning correctly.

  • Verify that an emergency eyewash station and safety shower are accessible and operational.

  • Assemble all necessary PPE and ensure it is in good condition.

  • Have spill cleanup materials readily available (e.g., vermiculite, dry sand).

  • Clearly demarcate the handling area and restrict access.

2. Handling Procedure:

  • Always handle this compound within a chemical fume hood with the sash at the lowest possible working height.

  • Ground all equipment to prevent static discharge.

  • Avoid contact with incompatible materials such as water, steam, strong bases, reducing agents, and combustible materials.

  • Use equipment made of compatible materials like Kynar, Teflon, Monel, Pyrex, or glass.

  • Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area.

Emergency and Disposal Plan

A clear plan for emergencies and waste disposal is essential.

Emergency Procedures:

ScenarioAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
Spill or Leak Evacuate all non-essential personnel from the area. Wearing a gas-tight chemical protection suit with a self-contained breathing apparatus, contain the spill using an inert absorbent material like vermiculite or dry sand. Do not use water to clean up the spill.

Disposal Plan:

  • All waste materials, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in sealed, properly labeled containers.

  • Dispose of the hazardous waste through a certified environmental disposal service, following all local, state, and federal regulations. Do not dispose of this compound down the drain.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.